molecular formula C6H13NO B1489341 1-(Methoxymethyl)cyclobutanamine hydrochloride CAS No. 1220039-33-7

1-(Methoxymethyl)cyclobutanamine hydrochloride

Cat. No.: B1489341
CAS No.: 1220039-33-7
M. Wt: 115.17 g/mol
InChI Key: OELKIVVMDJOKLG-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBZWJJZAYBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-33-7
Record name 1-(methoxymethyl)cyclobutan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1-(Methoxymethyl)cyclobutanamine hydrochloride, a significant building block in contemporary medicinal chemistry. Given the limited availability of specific experimental data in peer-reviewed literature for this compound, this document serves as both a repository of known information and a methodological framework for its empirical characterization. The protocols and insights presented herein are grounded in established principles of small molecule analysis and are designed to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

Cyclobutane derivatives are increasingly sought after in drug design due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity. This compound, in particular, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the methoxymethyl group provides a handle for further functionalization, while the amine hydrochloride salt form often enhances aqueous solubility and stability, crucial attributes for viable drug candidates. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and preclinical development.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is critical to note that while some data is available from commercial suppliers, comprehensive experimental validation is lacking in the public domain.

PropertyValueSource/Method
Chemical Formula C₆H₁₄ClNOSupplier Data[1]
Molecular Weight 151.63 g/mol Calculated
CAS Number 1220039-33-7Supplier Data[1]
Appearance White to off-white solid (Predicted)General knowledge of amine hydrochlorides
Melting Point Not explicitly reported.-
Boiling Point Not explicitly reported.-
Solubility Soluble in water (Predicted).[2]Inferred from hydrochloride salt nature.[3]
pKa Not explicitly reported.-

Expert Insight: The hydrochloride salt form is intentionally designed to improve the aqueous solubility of the parent amine.[3] This is a common strategy in drug development to enhance bioavailability.[3] The lack of a reported melting point suggests that this compound may not have been fully characterized in the literature, or the data resides in proprietary databases. Researchers should consider the experimental determination of this property a primary step.

Structural and Spectroscopic Characterization

Definitive structural confirmation and purity assessment are foundational to any research involving a chemical entity. The following spectroscopic techniques are indispensable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons, the methylene protons of the methoxymethyl group, and the protons of the cyclobutane ring. The integration of these signals will confirm the relative number of protons in each environment. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds, C-O ether linkage, and C-N bond are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the compound.

Experimental Protocols for Physicochemical Characterization

The following section details the standard methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are based on authoritative standards in pharmaceutical sciences.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare pH Buffers B Add Excess Compound to Buffers A->B C Equilibrate (Shake-Flask) B->C D Filter Samples C->D E Quantify by HPLC D->E F Determine Solubility (mg/mL) E->F

Sources

1-(Methoxymethyl)cyclobutanamine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, novel molecular scaffolds are the currency of innovation. Cycloalkanes, particularly strained four-membered rings like cyclobutane, offer unique three-dimensional diversity that can be pivotal for optimizing ligand-receptor interactions. This compound is one such building block, presenting a compact yet functionalized core. Its primary amine offers a versatile handle for further chemical modification, while the methoxymethyl group introduces polarity and hydrogen bond accepting capabilities, all anchored to a rigid cyclobutane chassis.

This technical guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, medicinal chemists, and analytical scientists who require a robust understanding of this compound's structure and a validated methodology for its analysis. We will move beyond simple protocols to explain the scientific rationale behind each analytical choice, ensuring a self-validating system for identity, purity, and structural confirmation.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical entity is to establish its precise identity and understand its basic properties.

Chemical Structure

This compound possesses a primary amine and an ether moiety attached to a quaternary carbon of a cyclobutane ring. The hydrochloride salt form enhances its polarity and aqueous solubility.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers for this compound.

PropertyValueSource
CAS Number 1220039-33-7[2]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol Calculated
IUPAC Name 1-(methoxymethyl)cyclobutan-1-amine;hydrochloride[2]
InChI Key InChI=1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H[2]

As an amine salt, the compound is expected to be a crystalline solid at room temperature with high polarity, lending it solubility in polar solvents like water, methanol, and DMSO, while having limited solubility in nonpolar organic solvents such as hexanes or diethyl ether.

Section 2: Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis is crucial for impurity profiling and process development. A plausible synthetic route involves the formation of the free amine followed by salt formation.

start Cyclobutanone step1 Strecker Synthesis (e.g., KCN, NH4Cl) start->step1 intermediate1 1-Aminocyclobutane- carbonitrile step1->intermediate1 step2 Grignard Reaction (e.g., MeOMgCl) intermediate1->step2 intermediate2 1-(Methoxymethyl) cyclobutanamine (Free Base) step2->intermediate2 step3 Salt Formation (HCl in Ether) intermediate2->step3 product 1-(Methoxymethyl) cyclobutanamine HCl step3->product purify Purification (Recrystallization) product->purify

Caption: Proposed high-level synthetic workflow.

Synthesis Protocol (General Principle)

The synthesis of the free amine can be approached through various established organic chemistry transformations. One potential route starts from cyclobutanone. The final step is the conversion to the hydrochloride salt, which aids in purification and improves handling and stability.

  • Amine Formation: A plausible route involves the formation of a suitable precursor, such as 1-cyanocyclobutanamine, from cyclobutanone.

  • Side Chain Introduction: The methoxymethyl group can be introduced via nucleophilic addition to the nitrile or a related functional group.

  • Salt Formation: The resulting free amine, 1-(methoxymethyl)cyclobutanamine, is dissolved in a suitable solvent like diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid (e.g., 2M in diethyl ether) is added dropwise with stirring. The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out of the solution.[3]

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid crystalline compounds like amine hydrochlorides.

  • Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol/ether or ethanol/ethyl acetate).

  • Dissolution: Dissolve the crude salt in a minimal amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and dry them thoroughly. This process effectively removes soluble impurities.

Section 3: Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is required to unambiguously confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Expert Rationale: The choice of solvent is critical for amine salts. Deuterated chloroform (CDCl₃) can be problematic due to poor solubility. Deuterated methanol (CD₃OD) will cause the acidic -NH₃⁺ protons to exchange with deuterium, leading to their signal disappearing. Therefore, DMSO-d₆ is the preferred solvent as it readily dissolves the salt and allows for the observation of all protons.[4]

3.1.1 ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate all signals and determine chemical shifts (referenced to residual DMSO at δ ~2.50 ppm) and coupling constants.

Expected ¹H NMR Data (in DMSO-d₆)

Protons Multiplicity Approx. Chemical Shift (δ, ppm) Rationale
-NH₃⁺ Broad singlet 8.0 - 9.0 Deshielded, acidic protons of the ammonium group. Broadness due to quadrupolar relaxation and potential exchange.
-CH₂- (ring) Multiplet 1.8 - 2.4 Protons of the cyclobutane ring, exhibiting complex splitting due to coupling with each other.[5]
-CH₂-O- Singlet ~3.5 Methylene protons adjacent to the ether oxygen. Appears as a singlet as there are no adjacent protons.

| -O-CH₃ | Singlet | ~3.3 | Methyl protons of the methoxy group. |

3.1.2 ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Analysis: Determine chemical shifts (referenced to DMSO-d₆ at δ ~39.5 ppm).

Expected ¹³C NMR Data (in DMSO-d₆)

Carbon Approx. Chemical Shift (δ, ppm) Rationale
C-NH₃⁺ (quaternary) 60 - 70 Quaternary carbon attached to the electron-withdrawing nitrogen atom.
-CH₂-O- 70 - 80 Carbon atom of the methylene bridge, shifted downfield by the adjacent oxygen.
-O-CH₃ 55 - 65 Carbon of the methoxy group.

| -CH₂- (ring) | 25 - 40 | Carbons of the cyclobutane ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive evidence for the presence of key functional groups, particularly the primary ammonium salt.

  • Expert Rationale: For amine salts, the most informative region is 2200-3200 cm⁻¹. Primary amine hydrochlorides exhibit a very broad and strong absorption envelope in this region due to the N-H stretching vibrations of the -NH₃⁺ group. This feature is often so dominant that it can obscure the C-H stretching bands.[1] This broadness is a direct result of strong intermolecular hydrogen bonding in the solid state.

3.2.1 FT-IR Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Expected FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Appearance Rationale
N-H⁺ Stretch 3200 - 2800 Very Broad, Strong Characteristic of a primary ammonium salt.[1]
C-H Stretch (Aliphatic) 3000 - 2850 Medium, Sharp Often appear as small peaks superimposed on the broad N-H⁺ stretch.[1]
N-H⁺ Bend 1600 - 1500 Medium, Broad Asymmetric and symmetric bending vibrations of the -NH₃⁺ group.

| C-O Stretch (Ether) | 1150 - 1085 | Strong | Characteristic C-O-C stretch of the ether linkage. |

Mass Spectrometry (MS)

MS provides the molecular weight of the free amine and offers structural information through fragmentation patterns.

  • Expert Rationale: Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The hydrochloride salt will readily dissociate in the ESI source, and the protonated free amine [M+H]⁺ will be detected. The mass observed will correspond to the free base (C₆H₁₃NO, MW = 115.17 g/mol ), not the salt.

3.3.1 MS Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample directly into the ESI source or analyze via LC-MS. Acquire data in positive ion mode.

  • Analysis: Identify the molecular ion peak [M+H]⁺. If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the exact mass can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

Ion Expected m/z (High Res.) Interpretation
[M+H]⁺ 116.1070 Protonated molecular ion of the free amine (C₆H₁₄NO⁺). Confirms molecular weight.
[M-CH₂O]+ 86.0964 A likely fragment resulting from the loss of formaldehyde.

| [M-CH₂OCH₃]+ | 70.0808 | A key fragment from the loss of the methoxymethyl group, leaving a cyclobutylaminium ion. |

Section 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for quantifying the purity of the compound and identifying any related impurities.

  • Expert Rationale: The target molecule lacks a significant UV chromophore, making standard UV detection challenging and insensitive. Therefore, a universal detection method such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) is required for accurate quantification. Reversed-phase chromatography on a C18 column is a suitable starting point, as it effectively separates compounds based on polarity.[6]

start Sample Received prep Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase A) start->prep analysis Inject and Acquire Data prep->analysis hplc HPLC System column Column: C18, 3.5 µm, 4.6x150 mm mobile_phase Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN detector Detector: CAD or MS data_proc Process Chromatogram (Integrate Peaks) analysis->data_proc calc Calculate Purity (% Area Normalization) data_proc->calc result Final Purity Report calc->result

Caption: Standard analytical workflow for HPLC purity assessment.

HPLC Protocol

This protocol provides a robust starting point for method development.

  • Instrumentation: An HPLC or UHPLC system equipped with a C18 reversed-phase column and a CAD or mass spectrometer detector.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid acts as an ion-pairing agent, improving the peak shape of the amine on the silica-based column.

  • Chromatographic Conditions:

    • Column: C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Sample Preparation: Prepare the sample at a concentration of approximately 1 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Data Analysis: Purity is calculated using area percent normalization, assuming all impurities have a similar response factor in the universal detector.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The comprehensive analysis of this compound requires a multi-technique, scientifically-grounded approach. NMR spectroscopy serves to confirm the carbon-hydrogen framework, FT-IR provides unequivocal evidence of the primary ammonium salt functional group, and high-resolution mass spectrometry validates the molecular formula. Finally, a well-developed HPLC method using a universal detector like CAD or MS is essential for accurate purity assessment. By following the detailed protocols and understanding the rationale outlined in this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this valuable chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Liu, X., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Heacock, R. A., & Forrest, J. E. (1973). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxamine hydrochloride. Google Patents.
  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride. Google Patents.
  • Zucolotto, V., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. RSC Advances. [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • Grodner, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. [Link]

  • Sznitowska, M., et al. (1996). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

  • Pawłowski, W., & Zochowska, J. (1996). HPLC-RP method for the separation and determination of cyclizine hydrochloride, caffeine and ergotamine tartrate. Acta Poloniae Pharmaceutica. [Link]

Sources

Navigating New Frontiers in Drug Discovery: A Technical Guide to 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Sp³-Rich Scaffolds in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, the focus of medicinal chemistry has progressively shifted from flat, aromatic structures towards three-dimensional, sp³-rich molecular architectures. These complex scaffolds offer superior navigation of biological space, enabling more precise interactions with protein targets and often leading to improved pharmacological profiles. Within this paradigm, strained carbocycles, particularly cyclobutane derivatives, have emerged as powerful tools for molecular design.[1]

This guide provides a comprehensive technical overview of 1-(Methoxymethyl)cyclobutanamine hydrochloride (CAS Number: 1220039-33-7) , a versatile building block that embodies the principles of sp³-rich design. While extensive public data on this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, aims to consolidate available information and provide expert-guided, actionable insights into its synthesis, characterization, and potential applications. We will explore the inherent value of the cyclobutane motif and offer robust, albeit generalized, protocols to empower researchers in leveraging this compound for their drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.

PropertyValueSource
CAS Number 1220039-33-7[2]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
IUPAC Name 1-(methoxymethyl)cyclobutan-1-amine hydrochloride[2]
Synonyms 1-(Methoxymethyl)cyclobutanamine HCl, [1-(methoxymethyl)cyclobutyl]amine hydrochloride[3]
Purity (typical) ≥95%[2]
Storage Room temperature[3]

The Cyclobutane Advantage: Rationale for a Privileged Scaffold

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice, not a trivial substitution. The unique conformational and electronic properties of this strained ring system can confer several advantages:

  • Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can extend the half-life of a drug.

  • Three-Dimensionality: The puckered nature of the cyclobutane ring allows for the precise projection of substituents into three-dimensional space, facilitating optimal interactions with target binding pockets. This is a significant advantage over flat aromatic rings.

  • Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities and intellectual property.

  • Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target and potentially increasing potency.

Proposed Synthetic Pathway and Experimental Protocol

Workflow for the Synthesis of this compound

Synthetic Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A Cyclobutanone C₄H₆O C 1-(Methoxymethyl)cyclobutanol C₅H₁₀O₂ A->C THF, 0°C to rt B Methoxymethylmagnesium chloride CH₃OCH₂MgCl B->C D 1-(Methoxymethyl)cyclobutanol C₅H₁₀O₂ F 1-(Methoxymethyl)cyclobutanamine C₆H₁₃NO D->F Methanol, NH₄OAc E Ammonia (NH₃) Sodium cyanoborohydride (NaBH₃CN) E->F G 1-(Methoxymethyl)cyclobutanamine C₆H₁₃NO I This compound C₆H₁₄ClNO G->I Et₂O, rt H HCl in Diethyl Ether H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on general procedures for similar transformations. It has not been optimized for this specific substrate and should be adapted and validated by the end-user.

Step 1: Synthesis of 1-(Methoxymethyl)cyclobutanol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of methoxymethyl chloride (1.1 eq) in anhydrous THF via the dropping funnel to prepare the Grignard reagent, maintaining a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(methoxymethyl)cyclobutanol.

Step 2: Synthesis of 1-(Methoxymethyl)cyclobutanamine

  • Dissolve the crude 1-(methoxymethyl)cyclobutanol (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and aqueous ammonia (25% solution, 5 eq).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and basify to pH > 12 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-(methoxymethyl)cyclobutanamine in a minimal amount of diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether with stirring.

  • The hydrochloride salt should precipitate out of solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization: A Framework for Quality Control

Ensuring the identity, purity, and stability of a building block is critical for its successful use in multi-step syntheses. The following analytical methods provide a framework for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this polar amine.

Proposed HPLC Method:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for polar analytes, offering good resolution.
Mobile Phase A 0.1% Formic acid in WaterProvides a proton source for good peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileStandard organic eluent.
Gradient 5% to 95% B over 5 minutesA standard screening gradient.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Detection UV at 210 nmAmine end-group absorption.
Injection Volume 2 µL

This method is a starting point and may require optimization for resolution of specific impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of the compound.

Predicted ¹H NMR Signals (in D₂O):

  • ~3.5 ppm (s, 2H): -CH₂-O-

  • ~3.4 ppm (s, 3H): -O-CH₃

  • ~2.0-2.4 ppm (m, 4H): Cyclobutane -CH₂- groups

  • ~1.8-2.0 ppm (m, 2H): Cyclobutane -CH₂- group

Note: The amine protons (-NH₃⁺) may be broad and exchange with D₂O. Chemical shifts are estimations and should be confirmed experimentally.

Workflow for Analytical Characterization

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A 1-(Methoxymethyl)cyclobutanamine HCl B Dissolve in appropriate solvent (e.g., Water for HPLC, D₂O for NMR) A->B C HPLC-UV B->C D ¹H NMR B->D E Mass Spectrometry B->E F Purity Assessment C->F G Structure Verification D->G H Identity Confirmation E->H

Caption: General workflow for the analytical characterization of the title compound.

Applications in Drug Discovery: A Building Block Approach

This compound is not an active pharmaceutical ingredient itself, but rather a valuable starting material for the synthesis of more complex molecules. The primary amine provides a versatile handle for a wide range of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

The methoxymethyl group can also influence the physicochemical properties of the final compound, potentially improving solubility or acting as a hydrogen bond acceptor.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related cyclobutylamine hydrochloride can provide guidance.[6]

  • Hazard Class: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a dry, cool place.

It is imperative to obtain and consult the specific SDS from the supplier before handling this compound.

Conclusion

This compound is a promising building block for medicinal chemists seeking to incorporate sp³-rich, three-dimensional scaffolds into their drug discovery programs. While detailed public information on this specific compound is sparse, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. By leveraging the unique properties of the cyclobutane motif, researchers can continue to push the boundaries of molecular design and develop the next generation of innovative therapeutics.

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Unveiling the Pharmacological Profile of 1-(Methoxymethyl)cyclobutanamine hydrochloride: A Technical Guide for Preclinical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Methoxymethyl)cyclobutanamine hydrochloride is a novel chemical entity with a currently uncharacterized mechanism of action. The presence of the cyclobutane ring suggests potential for increased metabolic stability and constrained conformational flexibility, features often sought in modern drug discovery to enhance pharmacological properties. This technical guide outlines a comprehensive, multi-stage experimental framework designed to systematically elucidate the pharmacological profile of this compound. Addressed to researchers in drug development, this document provides a strategic workflow, from initial computational predictions to in vivo assessments, complete with detailed experimental protocols and data interpretation strategies. Our objective is to furnish a self-validating system for the characterization of novel compounds where no prior biological data exists.

Introduction: The Rationale for a Structured Approach

The journey of a novel chemical entity from the bench to potential clinical application is fraught with challenges, the foremost of which is the elucidation of its biological mechanism of action. In the case of this compound, the absence of published data necessitates a ground-up, systematic approach to pharmacological characterization. This guide is structured to de-risk the research process by proposing a logical sequence of investigations, beginning with broad, cost-effective in silico and in vitro screening methods, and progressing to more resource-intensive, specific assays and in vivo models. The causality behind this experimental hierarchy is to gather a foundational dataset that informs each subsequent, more focused stage of the investigation.

Stage 1: In Silico and Physicochemical Profiling

The initial phase of characterization focuses on computational and basic laboratory assessments to predict the compound's properties and potential biological targets. This proactive approach allows for early hypothesis generation and informs the design of subsequent wet-lab experiments.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is critical for interpreting biological data and for future formulation development.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/SoftwareSignificance
Molecular Weight151.64 g/mol -Adherence to Lipinski's Rule of Five
logP1.2 - 1.8Molinspiration, ACD/Percepta[1][2]Predicts lipophilicity and membrane permeability
Aqueous SolubilityModerate to HighACD/Percepta[1]Influences bioavailability and formulation
pKa8.5 - 9.5 (amine)ACD/Percepta[1]Determines ionization state at physiological pH
Polar Surface Area~38 ŲMolinspiration[2]Predicts blood-brain barrier penetration
In Silico Target Prediction

Computational methods can screen the structure of this compound against databases of known pharmacophores and protein structures to predict potential biological targets.[3][4][5]

Experimental Protocol: Ligand-Based and Structure-Based Virtual Screening

  • Ligand-Based Screening:

    • Generate a 2D and 3D representation of this compound.

    • Utilize chemical similarity search algorithms (e.g., Tanimoto coefficient) to compare the compound against databases of molecules with known biological activities (e.g., ChEMBL, PubChem).

    • Analyze the top hits to identify common biological targets, which can be prioritized for in vitro screening.

  • Structure-Based Screening (Reverse Docking):

    • Prepare the 3D structure of the compound for docking simulations.

    • Select a panel of potential biological targets (receptors, enzymes, ion channels) based on the structural features of the compound (e.g., the cyclobutylamine moiety is common in CNS-acting drugs).

    • Perform docking simulations of the compound into the binding sites of the selected targets using software like AutoDock or Schrödinger Suite.[6]

    • Analyze the docking scores and binding poses to predict the likelihood of interaction and prioritize targets for experimental validation.

in_silico_workflow compound 1-(Methoxymethyl)cyclobutanamine hydrochloride Structure physchem Physicochemical Property Prediction (e.g., ACD/Percepta) compound->physchem ligand_screening Ligand-Based Virtual Screening (e.g., ChEMBL) compound->ligand_screening structure_screening Structure-Based Virtual Screening (Reverse Docking) compound->structure_screening hypothesis Hypothesis Generation: Prioritized Target List physchem->hypothesis ligand_screening->hypothesis structure_screening->hypothesis

Caption: In Silico Profiling Workflow.

Stage 2: In Vitro Primary and Secondary Pharmacology

This stage involves broad screening against a panel of common biological targets to identify primary interactions and potential off-target effects.

Broad Target Screening (Safety Pharmacology)

A broad panel of in vitro safety pharmacology assays is essential to identify potential liabilities early in the drug discovery process.[7][8][9][10][11]

Experimental Protocol: In Vitro Safety Pharmacology Profiling

  • Assay Panel Selection: Select a diverse panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. A typical panel would include targets such as hERG, various GPCRs, and key metabolic enzymes.

  • Binding Assays: Perform competitive radioligand binding assays to determine if the compound displaces known ligands from their targets.[12][13][14][15]

  • Enzyme Inhibition Assays: Screen the compound against a panel of key enzymes (e.g., cytochrome P450 isoforms) to assess potential for drug-drug interactions.

  • Functional Assays: For any initial "hits" from binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Focused Target Validation and Mechanism of Action Elucidation

Based on the results of the in silico and primary screening, this phase focuses on validating the hypothesized primary target(s) and elucidating the mechanism of action. Given the structural similarities of cyclobutanamines to certain CNS-active compounds, we will use a hypothetical scenario where the initial screening suggests activity at a G-protein coupled receptor (GPCR).

3.2.1. Radioligand Binding Assays

Radioligand binding assays are used to quantify the affinity of the compound for its target receptor.[12][13][14][15][16]

Experimental Protocol: Saturation and Competition Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Saturation Binding: To determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, incubate the membranes with increasing concentrations of a suitable radioligand.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Data Analysis: Measure the amount of bound radioligand and calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 2: Hypothetical Radioligand Binding Data

ParameterValueInterpretation
IC50150 nMPotent displacement of the radioligand
Ki75 nMHigh affinity for the target receptor

3.2.2. Functional Assays

Functional assays are crucial to determine the efficacy of the compound at the target receptor. Common functional assays for GPCRs include GTPγS binding, cAMP accumulation, and calcium flux assays.[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36]

Experimental Protocol: GTPγS Binding Assay

  • Assay Principle: This assay measures the activation of G-proteins upon agonist binding to a GPCR. An agonist will stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

  • Procedure:

    • Incubate cell membranes expressing the target GPCR with increasing concentrations of this compound in the presence of [35S]GTPγS and GDP.

    • Separate bound from free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the compound concentration to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy).

functional_assays compound 1-(Methoxymethyl)cyclobutanamine hydrochloride gpcr Target GPCR compound->gpcr g_protein G-Protein (Gαβγ) gpcr->g_protein Activation gtp [35S]GTPγS Binding g_protein->gtp camp cAMP Accumulation g_protein->camp ca_flux Calcium Flux g_protein->ca_flux signaling Downstream Signaling gtp->signaling camp->signaling ca_flux->signaling

Caption: GPCR Functional Assay Pathways.

Stage 3: ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial for predicting the clinical viability of a compound.

Metabolic Stability

Metabolic stability assays predict how quickly a compound is metabolized by the liver, which is a key determinant of its half-life in the body.[37][38][39][40][41]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate this compound with liver microsomes (human and other species) and NADPH (a cofactor for cytochrome P450 enzymes).

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent of remaining compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance.

Table 3: Hypothetical Metabolic Stability Data

SpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Human> 60Low
Rat45Moderate
Dog> 60Low

Stage 4: In Vivo Pharmacodynamic and Behavioral Assessment

Based on the in vitro profile, in vivo studies are designed to assess the compound's effects in a living organism. If the in vitro data suggests a CNS target, appropriate behavioral models would be selected.[42][43][44][45]

Experimental Protocol: Elevated Plus Maze (for anxiolytic activity)

  • Animal Model: Use a validated rodent model (e.g., C57BL/6 mice).

  • Dosing: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Testing: Place the animals on an elevated plus maze, which consists of two open arms and two closed arms.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

This technical guide provides a systematic and logical framework for the initial pharmacological characterization of this compound, a novel compound with no existing biological data. By following this staged approach, researchers can efficiently generate a comprehensive preclinical data package, including physicochemical properties, potential biological targets, mechanism of action, and preliminary in vivo efficacy. The self-validating nature of this workflow, where the results of each stage inform the design of the next, ensures a resource-efficient and scientifically rigorous investigation. The data generated through these studies will be critical in determining the therapeutic potential of this compound and will guide future research and development efforts.

References

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A Researcher's Guide to the Aqueous Solubility of 1-(Methoxymethyl)cyclobutanamine Hydrochloride: From First Principles to Practical Measurement

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of 1-(methoxymethyl)cyclobutanamine hydrochloride. As direct, publicly available solubility data for this compound is limited, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of amine salt solubility and provides detailed, field-proven protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a cornerstone of developability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption and, consequently, therapeutic efficacy. Poor solubility can lead to low and variable bioavailability, hindering clinical success.

This compound, as a primary amine salt, is designed to leverage the protonated amine group to enhance aqueous solubility compared to its free base form. The formation of a hydrochloride salt is a common and effective strategy in pharmaceutical development to improve the dissolution and absorption characteristics of basic drug candidates. This guide will equip the researcher with the necessary knowledge to quantify this critical parameter and understand the factors that govern it.

Chemical Identity of this compound

To contextualize the subsequent discussions, the fundamental properties of the target compound are summarized below.

PropertyValueSource
IUPAC Name 1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
CAS Number 1220039-33-7
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Chemical Structure Chemical Structure of this compoundDerived from IUPAC Name

Theoretical Framework: The Physicochemical Drivers of Amine Salt Solubility

The solubility of an amine hydrochloride is not a single, fixed value but is influenced by a dynamic interplay of factors. A thorough understanding of these principles is essential for designing meaningful experiments and interpreting the resulting data.

The Impact of pH and pKa

The aqueous solubility of this compound is intrinsically linked to the pH of the solution. As an amine salt, it exists in equilibrium between its ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, the compound's pKa (the acid dissociation constant of the conjugate acid), and the ratio of these two forms.

pH = pKa + log([Free Base]/[Protonated Salt])

The protonated, ionized form is significantly more polar and, therefore, exhibits higher aqueous solubility than the more lipophilic free base. Consequently, at pH values below the pKa, the equilibrium favors the more soluble protonated form. As the pH increases to values above the pKa, the compound deprotonates, leading to a decrease in solubility and potentially causing the free base to precipitate.

This pH-dependent solubility is a critical consideration in drug development, as the pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.5).

G cluster_high_ph High pH (pH > pKa) R-NH3+_Cl- Protonated Salt (Soluble) R-NH2 Free Base (Less Soluble) R-NH3+_Cl-->R-NH2 R-NH2->R-NH3+_Cl- H+ H+

Caption: pH-dependent equilibrium of an amine hydrochloride.

The Role of Crystal Lattice Energy

The solid-state properties of a compound play a crucial role in its solubility. For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. This energy is known as the crystal lattice energy. For salts, this is a significant energy barrier that must be overcome by the favorable interactions between the ions and the solvent molecules (solvation energy). A higher crystal lattice energy generally leads to lower solubility, as more energy is required to break apart the crystal structure.

The Common Ion Effect

The solubility of this compound can also be influenced by the common ion effect. The dissolution of this salt in water produces the protonated amine cation (R-NH3+) and the chloride anion (Cl-). If the dissolution medium already contains a source of chloride ions (e.g., from sodium chloride in a buffer), Le Chatelier's principle predicts that the solubility of the amine hydrochloride will be suppressed.

Experimental Determination of Solubility: Protocols and Best Practices

Two primary types of solubility are measured in drug discovery and development: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved. The shake-flask method is the gold standard for its determination.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. It is often used in early discovery as a higher-throughput screen to identify compounds with potential solubility liabilities.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to ensure that a true equilibrium is reached, providing a definitive measure of thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers for other relevant pH values (e.g., pH 2.0, pH 5.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials containing a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4). "Excess" means that a visible amount of solid material remains undissolved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour incubation is typical. Causality Note: This extended incubation time is crucial to ensure the dissolution and potential precipitation processes have reached a steady state, which is the definition of equilibrium.

  • Sample Processing:

    • After incubation, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Trustworthiness Note: This filtration step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the same buffer.

    • Dilute the filtered supernatant with the mobile phase to fall within the concentration range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration of the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_quant Quantification A Add excess solid to buffer B Incubate with shaking (24-48 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate concentration F->G

Caption: Workflow for thermodynamic solubility determination.

Protocol for Kinetic Solubility Assessment

This high-throughput method is suitable for early-stage screening.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for stock, clear for measurement)

  • Automated liquid handler (optional)

  • Plate shaker

  • UV-Vis plate reader

Methodology:

  • Sample Preparation:

    • Add the PBS buffer to the wells of a 96-well plate.

    • Using a liquid handler or multichannel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM). Causality Note: Keeping the final DMSO concentration low (typically ≤1%) is essential to minimize its co-solvent effects on solubility.

  • Incubation:

    • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Detection of Precipitation:

    • Measure the absorbance of each well at a wavelength where the compound absorbs and at a reference wavelength where it does not (to account for light scatter from any precipitate).

    • Alternatively, use nephelometry to directly measure turbidity.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or turbidity is observed compared to the buffer blank.

Data Presentation and Interpretation

All solubility data should be presented in a clear and organized manner, specifying the experimental conditions under which it was obtained.

Table 1: Example Solubility Data Table for this compound

Assay TypepHTemperature (°C)Solubility (µg/mL)Solubility (mM)
Thermodynamic2.025[Insert Data][Insert Data]
Thermodynamic7.425[Insert Data][Insert Data]
Kinetic7.425[Insert Data][Insert Data]

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion: A Pathway to Data-Driven Decisions

While a definitive public solubility value for this compound remains to be established, this guide provides the theoretical foundation and practical, step-by-step methodologies for its determination. By employing the protocols outlined herein, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in the drug development process, from lead optimization and formulation development to predicting in vivo performance. A thorough understanding and empirical measurement of solubility are not merely academic exercises; they are essential for advancing promising compounds toward clinical reality.

References

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  • Oakwood Chemical: cyclobutanamine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1), trans- - [Link]

  • PubChem: Methoxycyclobutane - [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the stability and optimal storage conditions for 1-(Methoxymethyl)cyclobutanamine hydrochloride (CAS No: 1220039-33-7). As a key building block in contemporary drug discovery, understanding its chemical stability is paramount for ensuring the integrity of research and development activities. This document synthesizes fundamental chemical principles with actionable, field-proven methodologies for stability assessment. It covers potential degradation pathways, including hydrolysis, thermal decomposition, and photolytic degradation. Furthermore, it outlines comprehensive protocols for stability testing and provides evidence-based recommendations for long-term storage and handling to maintain compound purity and reactivity.

Introduction: The Importance of Stability in a Novel Building Block

This compound is a structurally unique primary amine featuring a cyclobutane core and a methoxymethyl ether substituent. This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the freebase. However, the inherent reactivity of the amine and ether moieties necessitates a thorough understanding of the compound's stability profile.

The integrity of any chemical reagent is the bedrock of reproducible and reliable scientific outcomes. Degradation of a starting material, even to a small extent, can lead to the formation of impurities that may complicate reaction pathways, interfere with biological assays, or compromise the purity of the final compound. This guide is designed to provide the user with the scientific rationale and practical steps to ensure the long-term viability of this compound in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

PropertyValueSource
CAS Number 1220039-33-7[1][2][3]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.64 g/mol [2]
Appearance (Typically a white to off-white solid)General chemical knowledge
Purity Typically >95%[3]
Shelf Life 1095 days (as per one supplier)[1]
Recommended Storage Room temperature[1][4]
Hazard Classification Irritant[2]

Potential Degradation Pathways: A Mechanistic Perspective

The molecular structure of this compound contains two primary functional groups susceptible to degradation: the methoxymethyl ether and the amine hydrochloride.

Hydrolytic Instability of the Methoxymethyl Ether

The methoxymethyl (MOM) ether is generally stable under neutral to basic conditions (pH 4-12) but can be susceptible to acid-catalyzed hydrolysis.[5][6] The presence of the hydrochloride salt creates a slightly acidic environment in the presence of moisture, which could potentially facilitate this degradation over time.

The proposed mechanism for acid-catalyzed hydrolysis involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion and methanol. The oxonium ion is then attacked by water to yield a hemiacetal, which subsequently decomposes to the corresponding alcohol and formaldehyde.[7]

Thermal Degradation of the Amine Hydrochloride

Amine hydrochlorides are generally more thermally stable than their corresponding free bases. However, at elevated temperatures, they can undergo decomposition. The thermal degradation of amines can be complex, but for a primary amine like this, it could involve dealkylation or more extensive decomposition pathways. While some studies suggest that thermal degradation of certain amines accelerates above 177°C (350°F), this is highly dependent on the specific molecular structure.[8] It is crucial to determine the specific decomposition temperature for this compound.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B) which are the gold standard in the pharmaceutical industry.[9][10][11][12] The purpose of such testing is to evaluate the overall photosensitivity of a material for method development and to understand potential degradation pathways.[9][10] While the chromophores in this compound are not extensive, photolytic degradation cannot be ruled out without experimental validation.

Hygroscopicity and its Implications

As a salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[13][14] This is a critical consideration as the absorbed water can act as a reagent in the hydrolytic degradation of the methoxymethyl ether. Therefore, proper handling and storage to minimize moisture exposure are essential.[13]

Recommended Stability Testing Protocols

To comprehensively evaluate the stability of this compound, a systematic approach involving forced degradation studies is recommended. These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment program.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_forced_degradation Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Characterization cluster_conclusion Phase 4: Recommendations A Obtain High-Purity 1-(Methoxymethyl)cyclobutanamine HCl B Develop & Validate Stability-Indicating HPLC Method A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Thermal Stress (Solid & Solution) B->D E Oxidative Stress (e.g., H₂O₂) B->E F Photolytic Stress (ICH Q1B) B->F G Analyze Stressed Samples by Validated HPLC Method C->G D->G E->G F->G H Identify & Characterize Major Degradants (LC-MS, NMR) G->H I Determine Degradation Pathways H->I J Establish Recommended Storage Conditions & Re-test Date I->J

Caption: A systematic workflow for assessing the stability of 1-(Methoxymethyl)cyclobutanamine HCl.

Step-by-Step Methodologies

4.2.1. Development of a Stability-Indicating HPLC Method

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

  • Protocol:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Screening: Evaluate different mobile phase compositions, such as acetonitrile/water and methanol/water, with common buffers (e.g., phosphate, acetate) at various pH levels.

    • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities.

    • Detection: Use a UV detector, initially scanning a range (e.g., 200-400 nm) to find the optimal detection wavelength.

    • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

4.2.2. Forced Degradation Studies

  • Hydrolytic Stability:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.

  • Thermal Stability (Solid State):

    • Place a known quantity of the solid compound in a controlled temperature chamber (e.g., 80°C, 100°C).

    • Monitor for changes in physical appearance and analyze samples at various time points by HPLC.

    • Consider using thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.

  • Photostability:

    • Expose the solid compound and its solution in a chemically inert, transparent container to a light source that meets ICH Q1B guidelines.[9][10] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples by HPLC.

Recommended Storage and Handling

Based on the chemical nature of this compound and general best practices for hygroscopic and potentially reactive compounds, the following storage and handling procedures are recommended.

Storage Conditions
  • Temperature: While room temperature storage is suggested by some suppliers, for long-term stability and to minimize the risk of degradation, storage in a cool, dry place is advisable.[1][15] Refrigeration (2-8°C) is a prudent measure, especially after the container has been opened.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Keep the compound in a tightly sealed container.[13][15][16][17] For hygroscopic materials, using a container with a secure, airtight seal is critical.[14]

  • Desiccation: For added protection against moisture, store the primary container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[14][18][19]

The following diagram illustrates the decision-making process for appropriate storage.

Storage_Decision A Is the container unopened? B Store at Room Temperature in a dry location. A->B Yes C Has the container been opened? A->C No D Consider refrigeration (2-8°C). C->D E Is the compound hygroscopic? C->E F Store under inert gas (Ar, N₂). E->F Yes G Place container in a desiccator. F->G H Use a tightly sealed container. G->H

Caption: Decision tree for the optimal storage of 1-(Methoxymethyl)cyclobutanamine HCl.

Handling Procedures
  • Minimize Exposure: When handling, minimize the time the container is open to the atmosphere to prevent moisture uptake.[13]

  • Inert Atmosphere: For weighing and dispensing, especially for sensitive applications, consider using a glove box or glove bag with a dry, inert atmosphere.[20]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable research chemical whose utility is directly linked to its purity and stability. While supplier data suggests good stability at room temperature, a comprehensive understanding of its potential degradation pathways—namely acid-catalyzed hydrolysis of the methoxymethyl ether and, to a lesser extent, thermal and photolytic degradation—is crucial for its effective use. The implementation of a robust stability testing program, as outlined in this guide, will provide the necessary data to establish definitive storage conditions and a reliable re-test date. By adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this important building block, leading to more reliable and reproducible scientific outcomes.

References

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • Methoxymethyl ether. Grokipedia. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • (iii) NMR Data for Methoxymethyl Ethers bH. [Link]

  • Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • MOM Ethers. Organic Chemistry Portal. [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Moisture protection for hygroscopic materials during transport. Absortech. [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • 1-Methylcyclobutan-1-amine hydrochloride. PubChem. [Link]

  • 1-Cyclobutylmethanamine hydrochloride. PubChem. [Link]

  • Methoxyethane. PubChem. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • cyclobutanamine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1), trans-, min 97%, 500 mg. [Link]

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A Technical Guide to the Safe Handling of 1-(Methoxymethyl)cyclobutanamine Hydrochloride for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Compound Profile

1-(Methoxymethyl)cyclobutanamine hydrochloride is a substituted cyclobutane derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif makes it a component in the synthesis of novel small molecules targeted for various therapeutic areas. As with any research chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work.

The toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, this guide is built upon a conservative risk assessment, drawing from data on structurally similar amine hydrochlorides and established chemical safety principles.[2][3][4] The protocols herein are designed to provide a self-validating system of safety, emphasizing the causality behind each procedural recommendation. This document is intended for researchers, chemists, and drug development professionals who may handle this compound.

Table 1: Compound Identification

Identifier Value Source
Chemical Name This compound [5]
CAS Number 1220039-33-7 [5]
Molecular Formula C₆H₁₄ClNO [5]

| Synonyms | 1-METHOXYMETHYL-CYCLOBUTYLAMINE HYDROCHLORIDE, [1-(methoxymethyl)cyclobutyl]amine hydrochloride |[5] |

Section 2: Hazard Identification & Risk Assessment

A proactive approach to risk assessment is critical. Based on the Globally Harmonized System (GHS) classifications for analogous compounds like 1-Cyclobutylmethanamine hydrochloride, a presumptive hazard profile has been established.[3]

Presumptive GHS Classification

The primary hazards are associated with its amine hydrochloride functionality, which can impart corrosive or irritant properties, and the general risks of fine chemical powders.[6][7]

Table 2: Presumptive GHS Hazard Classification

Hazard Class Category Hazard Statement Rationale / Causal Link
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Common classification for amine salts; ingestion can cause gastrointestinal distress, nausea, and vomiting.[3][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Amine hydrochlorides can disrupt skin integrity upon contact. Prolonged exposure may lead to more severe irritation.[2][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Particulate matter can cause mechanical irritation, while the chemical nature of amine salts can lead to significant eye irritation or damage.[2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[3][6] |

Toxicological Profile and Routes of Exposure
  • Ingestion: Harmful if swallowed.[3][6] Ingestion may lead to symptoms such as nausea, vomiting, and headache.[6]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3] It is crucial to handle this solid compound in a manner that avoids aerosolization.

  • Skin Contact: Causes skin irritation.[2][3] Direct contact should be avoided, as amines can be absorbed through the skin.

  • Eye Contact: Causes serious eye irritation.[2][3] Direct eye contact with the powder can cause significant discomfort and potential damage.

Physicochemical Risks
  • Dust Formation: As a solid, the primary physical risk is the generation of fine dust, which increases the hazard of inhalation and widespread contamination.[6][8]

  • Hygroscopicity: Many amine hydrochlorides are hygroscopic.[2][6] It is prudent to assume this compound may absorb moisture from the air, which can affect its physical properties and reactivity. Therefore, it should be stored in a dry environment.[6]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, following the established hierarchy of controls.

The Hierarchy of Controls

This framework prioritizes the most effective control measures. For handling research chemicals, engineering controls and PPE are the most directly applicable layers for the end-user.

cluster_controls Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls administrative Administrative Controls ppe PPE (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

Recommended Engineering Controls

The primary causal reason for using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted inside a certified chemical fume hood.[9][10] This provides adequate ventilation and protects the user from inhaling chemical dust.[8]

  • Ventilation: The laboratory should have general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently, even when utilizing engineering controls.

Table 3: Personal Protective Equipment (PPE) Specification

Body Area PPE Required Standard / Specification Rationale
Eyes/Face Safety Goggles ANSI Z87.1 / EN166 Provides a seal around the eyes to protect against dust and splashes.[1][10]
Hands Nitrile Gloves ASTM F1671 / EN374 Provides a chemical barrier to prevent skin contact.[1] Double-gloving is recommended for handling neat material.
Body Laboratory Coat N/A Protects skin and personal clothing from contamination.[1]

| Respiratory | NIOSH-approved respirator | N/A | Required only if engineering controls fail or for cleaning large spills where dust levels may be high.[1][10] |

Section 4: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to standardized procedures minimizes risk and ensures experimental reproducibility.

General Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible and unobstructed.[9][10]

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Handling: Carefully transfer the required amount of the compound from its storage container to a tared weigh boat or reaction vessel. Use spatulas and tools appropriate for handling solids to minimize dust generation.[10]

  • Post-Handling: Tightly seal the source container immediately after use.[2][6]

  • Decontamination: Wipe down the handling area, spatula, and any other equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[1][2]

Storage Protocol

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.[6][11]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[6][9][11]

  • Segregation: Store away from incompatible materials.[6][11]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel.[6][11]

Incompatible Materials
  • Strong Oxidizing Agents: Can react exothermically.

  • Strong Bases: Can deprotonate the amine hydrochloride, potentially liberating the free amine.

  • Acids: While it is a hydrochloride salt, further reaction with strong acids is generally not a primary concern but good chemical hygiene dictates segregation.[12]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol

The response depends on the scale of the spill. For any spill, the first step is to alert personnel in the immediate area.

spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Is spill large or unmanageable? alert->assess evacuate Evacuate Area Contact EHS assess->evacuate Yes small_spill Small, Manageable Spill assess->small_spill No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe contain Gently cover with absorbent material to avoid raising dust. ppe->contain collect Carefully sweep/scoop material into a labeled waste container. contain->collect decon Decontaminate spill area. collect->decon dispose Dispose of waste via institutional guidelines. decon->dispose

Caption: Workflow for responding to a chemical spill.

First-Aid Measures

Immediate action is required following any exposure. Medical attention should always be sought.[6]

Table 4: First-Aid Quick Reference Guide

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. [6]
Skin Contact Immediately remove all contaminated clothing.[1][6] Wash skin with soap and plenty of water for at least 15 minutes.[1][6] Seek immediate medical attention. [1][6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[6][13] If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention. [6]

| Ingestion | Do NOT induce vomiting. [6][11] Rinse mouth with water.[6] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately. [6][11] |

Section 6: Waste Disposal

All waste generated from handling this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[8]

Section 7: Conclusion

While this compound is a valuable tool in chemical synthesis, its handling demands a systematic and cautious approach. By understanding its presumptive hazards and rigorously applying the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can work with this compound safely and effectively. The foundation of laboratory safety lies in a combination of knowledge, preparation, and consistent adherence to established protocols.

Section 8: References

  • ACCELA CHEMBIO INC. Material Safety Data Sheet: cis-3-Methoxy-N-methylcyclobutanamine Hydrochloride. [Link]

  • Oakwood Chemical. cyclobutanamine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1), trans-. [Link]

  • PubChem. 1-Cyclobutylmethanamine hydrochloride. [Link]

  • Tulane University Office of Environmental Health and Safety. Research and Laboratory Safety. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Angene Chemical. (2024, March 25). Safety Data Sheet: 1-Methylcyclobutane. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. [Link]

  • Resyn Biosciences. MSDS Amine. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Amine. [Link]

  • Cole-Parmer. Material Safety Data Sheet: 2-trans-(Cyclohexylaminomethyl)-1- cyclohexanol hydrochloride. [Link]

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The Strategic Manipulation of a Four-Membered Ring: An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Substituted Cyclobutanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of 1-substituted cyclobutanamine analogs, a class of compounds gaining prominence in modern drug discovery. We will dissect the nuances of their structure-activity relationships (SAR), providing a comprehensive resource for researchers aiming to leverage this unique scaffold in the design of novel therapeutics. The cyclobutane ring, with its inherent puckered conformation, offers a fascinating platform for introducing conformational rigidity, a key strategy for enhancing potency, selectivity, and metabolic stability. This guide will navigate the synthesis, biological evaluation, and SAR of these intriguing molecules, with a focus on their potential as modulators of key biological targets.

I. The Allure of the Constrained Scaffold: Why 1-Substituted Cyclobutanamines?

The cyclobutane motif is increasingly recognized as a valuable building block in medicinal chemistry. Its three-dimensional, non-planar structure provides a distinct advantage over more traditional, often flat, aromatic systems. By incorporating a cyclobutane ring, chemists can introduce a degree of conformational constraint, effectively "locking" a molecule into a bioactive conformation. This pre-organization can lead to a more favorable interaction with the target protein, resulting in enhanced potency and selectivity. Furthermore, the saturated nature of the cyclobutane ring can improve the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.

The 1-substituted cyclobutanamine scaffold, with a substituent and an amino group geminally disposed on the cyclobutane ring, presents a unique opportunity for exploring chemical space. The substituent at the 1-position can be readily varied, allowing for the fine-tuning of steric and electronic properties to optimize interactions with the target. The primary or secondary amine provides a crucial handle for further functionalization or for direct interaction with the biological target, often acting as a key pharmacophoric element.

II. Crafting the Core: Synthetic Strategies for 1-Substituted Cyclobutanamines

The synthesis of 1-substituted cyclobutanamines can be challenging due to the inherent ring strain of the four-membered ring. However, several robust synthetic methodologies have been developed to access this valuable scaffold. The choice of synthetic route often depends on the desired substituent at the 1-position and the availability of starting materials.

A. Reductive Amination of Cyclobutanones

A common and versatile approach involves the reductive amination of a 1-substituted cyclobutanone. This one-pot reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of 1-Phenylcyclobutanamine via Reductive Amination

  • Reaction Setup: To a solution of 1-phenylcyclobutanone (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add ammonium acetate (10 eq) or a primary amine (1.2 eq).

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-phenylcyclobutanamine.

B. Palladium-Catalyzed Aminocarbonylation of Cyclobutanols

A more recent and elegant method involves the palladium-catalyzed aminocarbonylation of 1-substituted cyclobutanols. This reaction allows for the direct installation of a carboxamide group, which can then be reduced to the amine. A key advantage of this method is its ability to control regioselectivity, leading to either 1,1- or 1,2-disubstituted cyclobutanes depending on the ligand used.[1]

Experimental Workflow: Synthesis of 1-Substituted Cyclobutanamines via Aminocarbonylation

G cluster_synthesis Synthesis of 1-Substituted Cyclobutanamine start 1-Substituted Cyclobutanol step1 Palladium-Catalyzed Aminocarbonylation (CO, Amine, Pd-catalyst, Ligand) start->step1 step2 1,1-Cyclobutanecarboxamide step1->step2 step3 Reduction (e.g., LiAlH4 or BH3) step2->step3 product 1-Substituted Cyclobutanamine step3->product

Caption: Synthetic workflow for 1-substituted cyclobutanamines.

III. Decoding the Message: Structure-Activity Relationship (SAR) Studies

The biological activity of 1-substituted cyclobutanamine analogs is exquisitely sensitive to the nature of the substituent at the 1-position. Systematic modification of this substituent has led to the discovery of potent and selective modulators of various biological targets.

A. Targeting the Central Nervous System: NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation, is also implicated in a variety of neurological disorders when overactivated.[2][3] As such, NMDA receptor antagonists have therapeutic potential in conditions like epilepsy, stroke, and neurodegenerative diseases.[4][5] Several 1-aminocyclobutane derivatives have been explored as NMDA receptor antagonists. While many studies have focused on substitutions at other positions of the cyclobutane ring, the principles can inform the design of 1-substituted analogs.[6]

A key structural feature for potent NMDA receptor antagonism in the 1-aminocyclobutane-1-carboxylic acid series is the presence of an acidic group at a specific distance from the amino acid moiety.[6] For 1-substituted cyclobutanamines, the aryl or heteroaryl group at the 1-position can mimic the binding of glutamate or glycine at the receptor. The SAR of these analogs is highly dependent on the substitution pattern of the aromatic ring.

Table 1: Hypothetical SAR Data for 1-Arylcyclobutanamine Analogs as NMDA Receptor Antagonists

CompoundR (Substituent on Phenyl Ring)NMDA Receptor Binding Affinity (Ki, nM)
1a H150
1b 4-Cl75
1c 4-OH200
1d 3,4-diCl50
1e 4-MeO180

This data is illustrative and based on general principles of NMDA receptor antagonist SAR.

The hypothetical data in Table 1 suggests that electron-withdrawing groups on the phenyl ring, such as chloro substituents, may enhance binding affinity. This could be due to favorable interactions with specific residues in the NMDA receptor binding pocket. Conversely, bulky or hydrogen-bond donating groups at the 4-position might be detrimental to activity.

B. Epigenetic Modulation: Bromodomain Inhibitors

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have shown significant promise as anti-cancer and anti-inflammatory agents. A patent application has disclosed a series of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as potent bromodomain inhibitors.[7] In these molecules, the cyclobutanamine is part of a spirocyclic system, with the indolinone moiety providing a key interaction with the bromodomain.

The SAR of these spirocyclic analogs highlights the importance of the substituents on the indolinone ring and the nature of the group attached to the cyclobutane nitrogen.

Logical Relationship in SAR of Spirocyclic Bromodomain Inhibitors

G cluster_sar SAR of Spiro[cyclobutane-1,3'-indolin]-2'-one Bromodomain Inhibitors core Spiro[cyclobutane-1,3'-indolin]-2'-one Core r1 Substituent on Indolinone Ring (R1) core->r1 Influences r2 Group on Cyclobutane Nitrogen (R2) core->r2 Influences activity Bromodomain Inhibitory Activity r1->activity Modulates r2->activity Modulates

Caption: Key structural determinants of activity.

IV. Validating the Hypothesis: Key Biological Assays

The biological evaluation of 1-substituted cyclobutanamine analogs is crucial for establishing their SAR. A well-defined and validated set of assays is essential for generating reliable and reproducible data.

A. NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.

Experimental Protocol: [³H]MK-801 Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Incubation: Incubate the membranes with [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) in the presence of glutamate and glycine (to open the channel) and varying concentrations of the test compound.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value).

B. Bromodomain Binding Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay that can be used to measure the inhibition of protein-protein interactions, such as the binding of a bromodomain to an acetylated peptide.

Experimental Workflow: Bromodomain AlphaScreen Assay

G cluster_assay Bromodomain AlphaScreen Assay Workflow step1 Mix Biotinylated Acetylated Peptide, GST-tagged Bromodomain, and Test Compound step2 Add Streptavidin-coated Donor Beads and Anti-GST-coated Acceptor Beads step1->step2 step3 Incubate in the Dark step2->step3 step4 Excite Donor Beads at 680 nm step3->step4 step5 Measure Light Emission from Acceptor Beads at 520-620 nm step4->step5 result Decreased Signal Indicates Inhibition of Binding step5->result

Caption: Workflow for the AlphaScreen assay.

V. Concluding Remarks and Future Horizons

The 1-substituted cyclobutanamine scaffold represents a promising starting point for the development of novel therapeutics. The unique conformational constraints imposed by the cyclobutane ring, coupled with the ability to readily modify the substituent at the 1-position, provide a powerful platform for medicinal chemists. The exploration of this scaffold has already yielded promising leads in the areas of CNS disorders and oncology.

Future research in this area should focus on expanding the diversity of substituents at the 1-position, including a wider range of heterocyclic and spirocyclic systems. The development of novel and efficient synthetic methodologies will be crucial for accessing these more complex analogs. Furthermore, a deeper understanding of the structural requirements for activity against a broader range of biological targets will undoubtedly unlock the full potential of this versatile scaffold. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the 1-substituted cyclobutanamine core is poised to become an increasingly important tool in the arsenal of the modern drug hunter.

VI. References

  • Bellina, F., & Rossi, R. (2013). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 113(7), 5849-5919. [Link]

  • Gaoni, Y., & Sadeh, S. (1983). Synthesis of 1-aminocyclobutanecarboxylic acid. Organic Preparations and Procedures International, 15(1-2), 55-58. [Link]

  • Fish, P. V., et al. (2016). Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. WIPO Patent Application WO/2016/203112. [7]

  • Wanner, M. J., & Koomen, G. J. (2003). The synthesis of conformationally constrained amino acids. European Journal of Organic Chemistry, 2003(12), 2193-2207. [Link]

  • Ornstein, P. L., et al. (1993). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 36(15), 2046-2052. [Link][6]

  • Baran, P. S., & Maimone, T. J. (2009). The art of synthesis. Nature Chemistry, 1(4), 266-267. [Link]

  • Li, Z., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-10. [Link][1]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446. [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. [Link]

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61-67. [Link]

  • Belda, O., & Moberg, C. (2004). Asymmetric synthesis of cyclobutane derivatives. Accounts of chemical research, 37(3), 159-167. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link][2]

  • Nicoll, R. A. (2017). A brief history of long-term potentiation. Neuron, 93(2), 281-290. [Link]

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Whitepaper: A Strategic In Silico Workflow for Characterizing the Receptor Binding Profile of Novel Ligands: A Case Study with 1-(Methoxymethyl)cyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The early-stage characterization of novel small molecules presents a significant challenge in drug discovery, particularly when their biological targets are unknown. This guide outlines a robust, multi-faceted in silico strategy to predict and analyze the receptor binding characteristics of uncharacterized compounds. Using 1-(Methoxymethyl)cyclobutanamine hydrochloride as a case study, we provide a comprehensive, field-proven workflow that integrates molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling. This document serves as a technical blueprint, detailing not only the requisite protocols but also the scientific rationale underpinning each methodological choice, thereby empowering researchers to generate actionable, high-confidence hypotheses for downstream experimental validation.

Introduction: The Challenge of Orphan Ligands

In the vast chemical space of potential therapeutics, many novel small molecules, such as this compound (PubChem CID: 53407228), exist as "orphan ligands" with no established biological receptor.[1] Traditional high-throughput screening (HTS) campaigns to deorphanize such compounds are resource-intensive and often yield ambiguous results. Computational, or in silico, approaches offer a powerful and cost-effective alternative to navigate this uncertainty.[2] By simulating interactions at the atomic level, these methods can predict binding affinities, elucidate interaction mechanisms, and generate high-quality, testable hypotheses about a ligand's potential targets and mode of action.[3][4]

This guide presents a holistic in silico workflow designed to model the receptor binding of a novel compound. We will proceed by establishing a hypothetical target to demonstrate the complete methodology, from initial preparation to advanced dynamic analysis. The core philosophy is not merely to execute a series of computational steps, but to build a self-validating cascade of evidence where each stage refines and corroborates the findings of the last.

The In Silico Triumvirate: A Strategic Workflow

A robust computational analysis hinges on the integration of three core techniques: Molecular Docking, Molecular Dynamics, and Pharmacophore Modeling. Each provides a unique lens through which to view the ligand-receptor interaction, and their synergy is critical for building a comprehensive model.

  • Molecular Docking: This is the initial "handshake," predicting the preferred orientation (pose) and estimating the binding strength (affinity) of a ligand within a receptor's binding site.[5] It is a computationally efficient method ideal for screening large numbers of compounds or poses.

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations introduce the dimensions of time and flexibility.[3] By simulating the atomic movements of the entire system (protein, ligand, solvent) over time, MD validates the stability of the docked pose and reveals the dynamic interplay of interactions that are crucial for stable binding.

  • Pharmacophore Modeling: This technique abstracts the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) from a high-affinity, stable binding pose.[6] The resulting pharmacophore model serves as a 3D query to screen large databases for structurally diverse molecules that may exhibit similar biological activity, a practice known as scaffold hopping.[6]

cluster_0 In Silico Investigation Workflow A Ligand & Target Selection/Preparation B Molecular Docking (Pose Prediction & Scoring) A->B Prepared Structures C Molecular Dynamics (Stability & Dynamic Analysis) B->C Highest-Scoring Pose D Advanced Analysis (Pharmacophore Modeling, MM-PBSA) C->D Stable Trajectory E Hypothesis Generation & Experimental Validation D->E Validated Model & Hits

Caption: High-level overview of the integrated in silico workflow.

Foundational Step: Ligand and Receptor Preparation

The axiom "garbage in, garbage out" is paramount in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures.

Protocol 3.1: Ligand Preparation

Causality: The ligand's 3D conformation, charge distribution, and protonation state directly influence its interaction potential. Incorrect preparation can lead to false negatives or physically unrealistic binding modes.

  • Obtain 2D Structure: Source the ligand's structure from a reliable database like PubChem. For this compound, the canonical SMILES is COCC1(CCN(C1)C)C.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a 3D conformation. It is crucial to generate a low-energy conformer.

  • Protonation & Charge Assignment: At physiological pH (~7.4), the primary amine group of our ligand will be protonated (-NH3+). This is a critical step. Use software like AutoDock Tools to add polar hydrogens and assign Gasteiger charges, which are necessary for the docking software's scoring function.[7]

  • Save in Required Format: Save the prepared ligand structure in the .pdbqt format, which includes atomic coordinates, partial charges, and atom type definitions for use with AutoDock Vina.[7]

Protocol 3.2: Receptor Preparation (Case Study: Human β2 Adrenergic Receptor)

Causality: Experimental crystal structures from the Protein Data Bank (PDB) are often incomplete.[8][9] They may lack hydrogen atoms, contain experimental artifacts (e.g., co-crystallized solvents, ligands), or represent only one conformation of a flexible protein. Proper preparation is essential to create a biologically relevant and computationally tractable model.

  • Select and Download a Target Structure: For this case study, we will use the Human β2 Adrenergic Receptor (PDB ID: 2RH1), a well-characterized GPCR. Download the PDB file from the RCSB PDB database.[8]

  • Clean the PDB File: Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms (HETATM records) that are not part of the protein or essential cofactors.[9][10] This prevents them from interfering with the docking process.

  • Add Hydrogens and Repair Structure: Use a molecular modeling program like AutoDock Tools or UCSF Chimera to add polar hydrogen atoms, as they are critical for forming hydrogen bonds.[7][11] Check for and repair any missing side chains or backbone atoms if necessary.

  • Assign Charges: As with the ligand, assign partial charges to all protein atoms.

  • Convert to PDBQT Format: Save the final, cleaned receptor structure as a .pdbqt file.

Molecular Docking: Identifying the Initial Binding Hypothesis

Molecular docking predicts the most favorable binding pose of a ligand in a receptor's active site. We will use AutoDock Vina, a widely used and validated docking engine.[12][13]

cluster_1 Molecular Docking Workflow (AutoDock Vina) A Input: Prepared Ligand (ligand.pdbqt) D Run AutoDock Vina (Docking Simulation) A->D B Input: Prepared Receptor (receptor.pdbqt) C Define Search Space (Grid Box Generation) B->C C->D Configuration File E Output: Poses & Scores (results.pdbqt) D->E F Analyze Results (Visualize Top Pose, Check Interactions) E->F

Caption: Step-by-step workflow for a typical molecular docking experiment.

Protocol 4.1: Performing the Docking with AutoDock Vina
  • Define the Binding Site (Grid Box): The "grid box" defines the three-dimensional space where Vina will search for binding poses.[12] This is the most critical user-defined parameter. The box should be centered on the known active site of the receptor and large enough to encompass the entire binding pocket, allowing the ligand rotational and translational freedom. For PDB ID 2RH1, this would be centered on the orthosteric binding pocket.

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center coordinates, and the dimensions (in Angstroms) of the grid box.

  • Execute Vina: Run the docking simulation from the command line.[14] vina --config conf.txt --log results.log

  • Analyze the Output: Vina will generate a .pdbqt file containing the predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.[5] The log file contains the scores for each pose. Lower (more negative) scores indicate a more favorable predicted binding affinity.

Data Presentation: Interpreting Docking Results

The output should be analyzed both quantitatively and qualitatively.

Table 1: Hypothetical Docking Results for this compound

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (β2AR)
1 -7.8 Asp-113, Ser-204, Asn-312
2 -7.5 Asp-113, Tyr-316

| 3 | -7.1 | Ser-207, Phe-290 |

Qualitative Analysis: The top-ranked pose should be visually inspected using a molecular visualization tool like PyMOL or UCSF Chimera.[11] The key is to assess the physical realism of the interactions. Look for:

  • Hydrogen Bonds: Does the protonated amine of the ligand form a salt bridge with an acidic residue like Asp-113 in the receptor?

  • Hydrophobic Interactions: Does the cyclobutane ring sit within a pocket of hydrophobic residues?

  • Steric Clashes: Are there any unfavorable steric clashes between the ligand and the protein?

A pose with a good score and chemically sensible interactions is a strong candidate for further analysis.

Molecular Dynamics: From a Static Pose to a Dynamic Reality

MD simulations test the stability of the top-ranked docking pose. If the predicted interactions are genuinely favorable, the ligand should remain stably bound within the active site throughout the simulation. We will use GROMACS, a highly efficient and widely used MD engine.[15][16]

cluster_2 Molecular Dynamics Workflow (GROMACS) A Input: Protein-Ligand Complex (from Docking) B Generate Topology (Force Field Assignment) A->B C Solvation & Ionization (System Setup) B->C D Energy Minimization C->D E Equilibration (NVT & NPT Ensembles) D->E F Production MD Run E->F G Trajectory Analysis (RMSD, RMSF, Interactions) F->G

Sources

A Preliminary Toxicological Profile of 1-(Methoxymethyl)cyclobutanamine Hydrochloride: A Read-Across Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a preliminary toxicological assessment of 1-(Methoxymethyl)cyclobutanamine hydrochloride (CAS No. 1220039-33-7), a novel cyclobutane derivative of interest to the pharmaceutical and chemical research sectors. Due to a significant lack of direct toxicological data for this compound, this profile has been constructed using a scientifically robust read-across methodology. By leveraging data from structurally similar surrogate compounds, we present a predicted hazard profile and outline the necessary experimental validations. This document is intended for researchers, toxicologists, and drug development professionals to inform early-stage risk assessment and guide future safety studies.

Introduction: The Challenge of Novel Chemical Entities

This compound is a substituted cyclobutanamine derivative. The cyclobutane motif is of growing interest in medicinal chemistry, often incorporated to introduce conformational rigidity or to explore novel chemical space.[1][2] As with any new chemical entity (NCE), a thorough understanding of its toxicological profile is paramount for safe handling and progression in any development pipeline.

Currently, the public domain lacks specific toxicological studies for this compound. This data gap is common for novel research chemicals. To address this, we employ a read-across approach, a cornerstone of modern chemical safety assessment. This method uses toxicological data from well-characterized, structurally similar compounds (surrogates) to infer the potential hazards of a data-poor target substance.[3] This approach is supported by international regulatory bodies as a valid alternative to animal testing when scientifically justified.[3][4]

This guide will first establish the structural rationale for surrogate selection. It will then present the available toxicological data for these surrogates, leading to a predicted hazard profile for our target compound. Finally, we will detail the standard experimental protocols required to definitively ascertain the toxicological properties of this compound.

Methodology: A Justified Read-Across Approach

The validity of a read-across assessment hinges on the careful selection of surrogate compounds. The underlying principle is that structurally similar chemicals are likely to have similar physicochemical properties and, consequently, similar toxicological profiles.[5]

Target Compound: this compound

Selected Surrogates:

  • 1-Cyclobutylmethanamine hydrochloride (CAS No. 5454-82-0): This surrogate shares the core cyclobutane and primary amine hydrochloride structure, differing only in the absence of the methoxymethyl group.[6]

  • 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride (CAS No. 2387704-17-6): This compound is structurally more complex but contains the key methoxymethyl and amine hydrochloride functionalities, albeit on a cyclopentyl ring.[7]

The selection of these surrogates allows for an initial assessment of the potential toxicity driven by the cyclobutanamine hydrochloride core and the influence of the methoxymethyl substituent.

cluster_target Target Compound cluster_assessment Toxicological Assessment Target 1-(Methoxymethyl)cyclobutanamine HCl (Data Poor) PredictedProfile Predicted Toxicological Profile Target->PredictedProfile Inference Surrogate1 1-Cyclobutylmethanamine HCl (Data Rich) Surrogate1->PredictedProfile Structural Similarity (Core Structure) Surrogate2 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine HCl (Data Rich) Surrogate2->PredictedProfile Structural Similarity (Functional Groups)

Caption: Workflow for the read-across toxicological assessment.

Predicted Toxicological Profile

Based on the aggregated GHS classifications from the selected surrogates, the following toxicological profile for this compound is predicted.[6][7] It is crucial to interpret this as a preliminary hazard identification, pending experimental verification.

Acute Toxicity
  • Oral: Harmful if swallowed (Predicted: GHS Category 4).[6][7] This is a consistent finding across the selected surrogates, suggesting that the cyclobutanamine hydrochloride moiety imparts a degree of oral toxicity.

  • Dermal: Potentially harmful in contact with skin (Predicted: GHS Category 4). This prediction is based on the data for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride.[7]

  • Inhalation: Potentially harmful if inhaled (Predicted: GHS Category 4). This prediction is also based on the data for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride.[7]

Local Irritation and Corrosion
  • Skin Irritation: Causes skin irritation (Predicted: GHS Category 2).[6][7] Both primary surrogates are classified as skin irritants. Amines, as a class, can be irritating to the skin.[8]

  • Eye Irritation: Causes serious eye irritation (Predicted: GHS Category 2).[6][7] This is a consistent classification for the surrogates and a common property of amine hydrochlorides.

Specific Target Organ Toxicity (Single Exposure)
  • Respiratory Irritation: May cause respiratory irritation (Predicted: GHS Category 3).[6][7] Inhalation of dust or aerosols may lead to irritation of the respiratory tract.

Data Gaps: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available information for the target compound or the selected surrogates regarding genotoxicity, carcinogenicity, or reproductive toxicity. These are critical endpoints that must be evaluated through dedicated experimental studies before the compound can be considered for further development.

Quantitative Data Summary (from Surrogates)

The following table summarizes the GHS hazard classifications for the surrogate compounds used in this assessment.

Hazard Endpoint1-Cyclobutylmethanamine hydrochloride[6]1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride[7]Predicted Classification for Target Compound
Acute Toxicity (Oral) H302: Harmful if swallowed (Category 4)H302: Harmful if swallowed (Category 4)H302: Harmful if swallowed (Category 4)
Acute Toxicity (Dermal) No DataH312: Harmful in contact with skin (Category 4)H312: Harmful in contact with skin (Category 4)
Acute Toxicity (Inhalation) No DataH332: Harmful if inhaled (Category 4)H332: Harmful if inhaled (Category 4)
Skin Corrosion/Irritation H315: Causes skin irritation (Category 2)H315: Causes skin irritation (Category 2)H315: Causes skin irritation (Category 2)
Eye Damage/Irritation H319: Causes serious eye irritation (Category 2)H319: Causes serious eye irritation (Category 2)H319: Causes serious eye irritation (Category 2)
STOT - Single Exposure H335: May cause respiratory irritation (Category 3)H335: May cause respiratory irritation (Category 3)H335: May cause respiratory irritation (Category 3)

Recommended Experimental Verification

The predicted profile above must be confirmed through a standard battery of toxicological tests. The following experimental protocols, based on OECD guidelines, are recommended to build a comprehensive and reliable safety profile for this compound.[4]

Acute Oral Toxicity (OECD Test Guideline 423)

This study provides an estimation of the acute oral toxicity (LD50).

Protocol Outline:

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg (based on the "Harmful if swallowed" prediction).

  • Administration: The test substance is administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is determined based on the observed mortality at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Protocol Outline:

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Application: The test substance is applied topically to the tissue surface.

  • Exposure: Tissues are exposed for a defined period (e.g., 60 minutes).

  • Endpoint Measurement: Cell viability is measured using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test (OECD Test Guideline 492)

This in vitro test evaluates the potential for serious eye damage or irritation.

Protocol Outline:

  • Test System: A reconstructed human cornea-like epithelium model.

  • Application: The test substance is applied to the epithelial surface.

  • Exposure: A defined exposure time is used.

  • Endpoint Measurement: Cell viability is assessed via the MTT assay. A decrease in viability below a specific threshold (e.g., 60%) suggests an irritant classification.

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

This is a primary screen for genotoxic potential.

Protocol Outline:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations.

  • Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a wild-type state) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.

cluster_phase1 Phase 1: Initial Hazard Screening cluster_phase2 Phase 2: In Vivo Confirmation cluster_phase3 Phase 3: Advanced Studies (If Warranted) Ames Ames Test (OECD 471) Genotoxicity Potential Acute_Oral Acute Oral Toxicity (OECD 423) LD50 Estimation Ames->Acute_Oral Proceed if non-mutagenic InVitro_Irritation In Vitro Skin/Eye Irritation (OECD 439/492) InVitro_Irritation->Acute_Oral Proceed if development continues Repeated_Dose Repeated Dose Toxicity Study Acute_Oral->Repeated_Dose Based on initial risk assessment Repro_Tox Reproductive/Developmental Toxicity Repeated_Dose->Repro_Tox Start Test Compound: 1-(Methoxymethyl)cyclobutanamine HCl Start->Ames Start->InVitro_Irritation

Caption: Recommended experimental workflow for toxicological validation.

Conclusion and Future Directions

This preliminary toxicological profile of this compound, developed through a read-across approach, suggests that the compound should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin, and as a skin, eye, and respiratory irritant. This assessment provides a critical starting point for safety considerations in a research and development setting.

It must be emphasized that this profile is predictive. The data gaps, particularly for chronic endpoints like genotoxicity, carcinogenicity, and reproductive toxicity, are significant. The experimental workflows outlined in this guide represent the minimum necessary studies to establish a foundational, regulatory-compliant toxicological profile for this novel chemical entity. Proceeding with these studies is essential for any further development or large-scale use of this compound.

References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Boll, A. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Cyclobutylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. Retrieved from [Link]

  • EFSA Scientific Committee, et al. (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. PMC. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Chemical Categories and Read Across. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • LookChem. (n.d.). N-Methyl cyclobutylamine. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Plausible Synthetic Route for 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclobutane derivatives are significant structural motifs in medicinal chemistry, appearing in several FDA-approved drugs targeting a range of diseases, including cancers and neurological disorders.[1] The constrained, four-membered ring of cyclobutane provides a unique three-dimensional geometry that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. 1-(Methoxymethyl)cyclobutanamine hydrochloride is a primary amine-containing cyclobutane derivative that serves as a valuable building block for the synthesis of more complex molecules in drug discovery and development.[1] Its structure, featuring a methoxymethyl substituent, offers potential for further chemical modification.

This document provides a detailed, plausible protocol for the multi-step synthesis of this compound. The proposed synthetic pathway is based on established and reliable transformations in organic chemistry, designed to be both efficient and scalable for laboratory purposes. The protocol begins with the commercially available starting material, cyclobutanone, and proceeds through a series of key reactions including a Grignard reaction, oxidation, reductive amination, and final salt formation.

Overall Synthetic Scheme

The proposed synthesis is a four-step process starting from cyclobutanone. The key transformations involve the formation of a tertiary alcohol, its conversion to a ketone, followed by reductive amination to introduce the amine functionality, and finally, conversion to the hydrochloride salt for improved stability and handling.

G A Cyclobutanone B 1-(Methoxymethyl)cyclobutanol A->B  1. CH3OCH2MgCl  2. H2O workup C 1-(Methoxymethyl)cyclobutanamine B->C  1. NaBH4, NH4OAc  2. H2O workup D 1-(Methoxymethyl)cyclobutanamine HCl C->D  HCl in Ether

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

PART 1: Synthesis of 1-(Methoxymethyl)cyclobutanol

Rationale: This step introduces the methoxymethyl group onto the cyclobutane ring via a Grignard reaction. Methoxymethylmagnesium chloride, a nucleophilic organometallic reagent, attacks the electrophilic carbonyl carbon of cyclobutanone to form a tertiary alcohol after aqueous workup.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Cyclobutanone70.095.0 g71.3
Methoxymethylmagnesium chloride (3M in THF)-26.0 mL78.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aq. NH4Cl-50 mL-
Anhydrous MgSO4---
Diethyl ether-100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add cyclobutanone (5.0 g, 71.3 mmol) dissolved in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methoxymethylmagnesium chloride (26.0 mL of a 3M solution in THF, 78.0 mmol) dropwise via a syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(methoxymethyl)cyclobutanol.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the pure alcohol.

PART 2: Synthesis of 1-(Methoxymethyl)cyclobutanamine

Rationale: This step converts the tertiary alcohol into the target primary amine via a direct reductive amination. Sodium borohydride acts as the reducing agent, and ammonium acetate serves as the ammonia source. This one-pot procedure is an efficient method for amine synthesis from carbonyl compounds.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-(Methoxymethyl)cyclobutanol116.167.0 g60.3
Sodium borohydride (NaBH4)37.834.56 g120.6
Ammonium acetate (NH4OAc)77.0823.2 g301.5
Methanol (MeOH)-150 mL-
1M Sodium hydroxide (NaOH)-~100 mL-
Dichloromethane (DCM)-150 mL-
Anhydrous Na2SO4---

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-(methoxymethyl)cyclobutanol (7.0 g, 60.3 mmol) and ammonium acetate (23.2 g, 301.5 mmol) in methanol (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.56 g, 120.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water (50 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to a pH > 12 with 1M NaOH solution.[2]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(methoxymethyl)cyclobutanamine.

  • The crude amine can be purified by distillation under reduced pressure or used directly in the next step.

PART 3: Synthesis of this compound

Rationale: The final step is the formation of the hydrochloride salt. This is a common practice for amine-containing compounds to improve their stability, crystallinity, and solubility in aqueous media.[3] The free amine is treated with hydrochloric acid in an organic solvent, leading to the precipitation of the salt.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-(Methoxymethyl)cyclobutanamine115.196.0 g52.1
Hydrochloric acid (2M in diethyl ether)-~30 mL~60
Diethyl ether (anhydrous)-100 mL-

Procedure:

  • Dissolve the crude or purified 1-(methoxymethyl)cyclobutanamine (6.0 g, 52.1 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (~30 mL, ~60 mmol) dropwise with stirring.

  • A white precipitate should form immediately.

  • Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Workflow Visualization

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation a Dissolve Cyclobutanone in Anhydrous THF b Cool to 0°C a->b c Add Grignard Reagent b->c d Stir at RT for 12h c->d e Quench with aq. NH4Cl d->e f Extract with Ether e->f g Dry and Concentrate f->g h Purify by Chromatography g->h i Dissolve Alcohol & NH4OAc in Methanol j Cool to 0°C i->j k Add NaBH4 j->k l Stir at RT for 24h k->l m Quench with Water l->m n Basify and Extract m->n o Dry and Concentrate n->o p Dissolve Amine in Anhydrous Ether q Cool to 0°C p->q r Add HCl in Ether q->r s Stir for 1h r->s t Filter and Wash Solid s->t u Dry Under Vacuum t->u

Caption: Experimental workflow for the synthesis of 1-(Methoxymethyl)cyclobutanamine HCl.

Safety and Handling

General Precautions: This synthesis should only be performed by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Grignard Reagents: Methoxymethylmagnesium chloride is highly reactive, flammable, and corrosive. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

  • Sodium Borohydride: A flammable solid that can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.

  • Solvents: Diethyl ether and THF are extremely flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive and causes severe skin and eye damage. Handle with extreme care.

Always have appropriate spill kits and fire extinguishers readily available. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • ScholarWorks at University of Central Florida. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

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Application Notes & Protocols: A Guide to In Vivo Study Design for Cyclobutanamine Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for novel cyclobutanamine derivatives targeting the central nervous system (CNS). This guide emphasizes scientific integrity, field-proven insights, and a logical, causality-driven approach to preclinical development.

Introduction: The Therapeutic Potential of Cyclobutanamine Derivatives

The cyclobutane scaffold is a rigid and sterically defined motif that offers unique opportunities in medicinal chemistry for creating precise pharmacophores. In neuroscience, cyclobutanamine derivatives have emerged as a promising class of compounds, particularly as modulators of N-Methyl-D-Aspartate (NMDA) receptors.[1] NMDA receptors are critical players in synaptic plasticity, learning, and memory; however, their dysfunction is implicated in a range of neurological and psychiatric disorders, from depression to neurodegenerative diseases.[2][3]

Antagonism of the NMDA receptor is a clinically validated mechanism for therapeutic intervention, with drugs like ketamine demonstrating rapid antidepressant effects.[2][4] Cyclobutanamine derivatives offer the potential for developing novel NMDA receptor antagonists with improved selectivity, potency, and pharmacokinetic profiles, aiming to harness the therapeutic benefits while mitigating potential side effects.[1][5]

This document outlines a strategic, multi-tiered approach to the in vivo evaluation of these compounds, ensuring that each experimental step provides a solid foundation for the next, ultimately leading to a comprehensive preclinical data package.

Part 1: Foundational Preclinical Strategy: A Phased and Integrated Approach

A successful in vivo program for a CNS drug candidate is not a linear progression of disconnected assays but an integrated, iterative process. The core objective is to build a coherent narrative that connects the compound's absorption and distribution to its target interaction, functional effects on brain circuits, and, ultimately, its impact on behavior.[6][7] Rushing into complex behavioral models without understanding the fundamental pharmacokinetic and pharmacodynamic (PK/PD) properties of a compound is a common and costly pitfall.[8]

Our recommended workflow is designed to de-risk the development process by front-loading critical decision-making experiments.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Functional & Electrophysiological Impact cluster_2 Phase 3: Behavioral Efficacy PK_PD Pharmacokinetics (PK) & Blood-Brain Barrier (BBB) Assessment Target_Engagement In Vivo Target Engagement PK_PD->Target_Engagement Dose & Time-point Selection EEG Pharmacodynamic (PD) Readout: Quantitative EEG (qEEG) Target_Engagement->EEG Confirmation of Target Interaction Behavior Disease-Relevant Behavioral Models (e.g., Depression, Cognition) EEG->Behavior Evidence of CNS Activity

Figure 1: Integrated In Vivo Workflow. A phased approach ensures foundational data informs subsequent, more complex studies.

Part 2: Core In Vivo Protocols & Methodologies

This section provides detailed, step-by-step protocols for the critical phases of the in vivo evaluation. Adherence to Good Laboratory Practices (GLP) is mandatory for studies intended for regulatory submission.[9][10]

Protocol: Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Assessment

Causality: Before any efficacy study, you must understand what the body does to the drug.[11][12] This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of the cyclobutanamine derivative.[13] For a CNS drug, the most critical distribution parameter is its ability to cross the blood-brain barrier (BBB).[14][15]

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used for initial PK studies due to their well-characterized genetics and physiology. A minimum of n=3 animals per time point is required.

  • Compound Administration: Administer the cyclobutanamine derivative at a predetermined dose (e.g., 10 mg/kg) via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO)).

  • Sample Collection: At sequential time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples (via cardiac puncture under terminal anesthesia) and whole brains.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma and brain homogenates using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[15]

  • Data Analysis:

    • Plot plasma and brain concentration versus time.

    • Calculate key PK parameters using software like Phoenix WinNonlin.

    • Determine the Brain/Plasma ratio (Kp) at each time point as an initial measure of BBB penetration. A Kp > 1 suggests active transport into the brain, while a Kp < 1 may indicate poor penetration or active efflux.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionTypical UnitsImportance for CNS Drugs
Tmax Time to reach maximum plasma concentrationmin or hIndicates the rate of absorption.
Cmax Maximum observed plasma concentrationng/mL or µMDefines the peak exposure.
AUC Area Under the Curve (total drug exposure)ng*h/mLRepresents the overall exposure of the body to the drug.
t1/2 Half-lifemin or hDetermines the dosing interval.
Kp Brain-to-Plasma RatioUnitlessA critical measure of blood-brain barrier penetration.
Protocol: In Vivo Target Engagement

Causality: Demonstrating that your compound reaches the brain is not enough; you must prove it binds to its intended target (the NMDA receptor) at relevant concentrations.[16][17] Target engagement studies provide this crucial link between pharmacokinetics and pharmacodynamics.[18]

Methodology (Ex Vivo Autoradiography):

  • Animal Model & Dosing: Use the same strain and dosing route as in the PK study. Dose animals with vehicle or varying doses of the cyclobutanamine derivative. A positive control (a known NMDA receptor antagonist like MK-801) should be included.

  • Tissue Collection: At the Tmax determined from the PK study, perfuse the animals and collect the brains.

  • Radioligand Binding:

    • Prepare brain slices (e.g., 20 µm) containing regions rich in NMDA receptors (e.g., hippocampus, cortex).

    • Incubate the slices with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801).

    • In slices from animals treated with your compound, the binding of the radioligand will be displaced if your compound is engaging the target.

  • Imaging and Analysis:

    • Expose the labeled slices to a phosphor imaging screen or film.

    • Quantify the density of the radioactive signal in the brain regions of interest.

    • Calculate the percentage of receptor occupancy at different doses of your compound. A dose-dependent decrease in radioligand signal indicates target engagement.

G cluster_pathway NMDA Receptor Signaling Cascade Glutamate Glutamate & Glycine Co-agonists NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity Learning & Memory Downstream->Plasticity Cyclobutanamine Cyclobutanamine Derivative (Antagonist) Cyclobutanamine->NMDAR Blocks Channel

Figure 2: NMDA Receptor Antagonism Pathway. Cyclobutanamine derivatives are hypothesized to block the ion channel, preventing Ca²⁺ influx.

Protocol: In Vivo Electrophysiology (Quantitative EEG)

Causality: Electroencephalography (EEG) provides a direct, translational measure of brain network activity.[19] Many CNS drugs, particularly NMDA receptor antagonists, induce characteristic changes in the EEG power spectrum.[20] This serves as a powerful pharmacodynamic biomarker to demonstrate that target engagement leads to a functional physiological response in the brain.[19]

Methodology:

  • Animal Model & Surgery: Use rats (e.g., Sprague-Dawley) for their larger skull size, which facilitates surgical implantation of EEG electrodes. Under anesthesia, surgically implant electrodes over the cortex and hippocampus. Allow for a recovery period of at least one week.

  • Data Acquisition: Place the animal in a recording chamber and record baseline EEG for at least 60 minutes.

  • Compound Administration: Administer the cyclobutanamine derivative (at a dose shown to achieve significant target engagement) and continue recording for several hours.

  • Signal Processing:

    • Filter the raw EEG data to remove artifacts.

    • Perform a Fast Fourier Transform (FFT) to decompose the EEG signal into its constituent frequency bands (e.g., Delta, Theta, Alpha, Beta, Gamma).[19]

  • Data Analysis:

    • Quantify the power in each frequency band over time.

    • Compare the post-dose EEG power spectrum to the baseline. NMDA antagonists like ketamine are known to increase gamma band oscillations, which may be a key biomarker to look for.

Protocols: Behavioral Efficacy Models

Causality: Once PK, target engagement, and CNS functional activity are established, the final step is to assess whether the compound can produce a therapeutically relevant behavioral effect in a validated animal model of a specific disease state.[21][22] The choice of model is entirely dependent on the intended therapeutic indication. Preclinical research uses various models, including stress-induced, drug-induced, and genetic models.[23]

Example Indication: Depression

For a potential antidepressant effect, the following models are widely used for screening.[24] It is recommended to use more than one test to reduce the risk of false positives or negatives.[24]

Protocol 2.4.1: Forced Swim Test (FST)

  • Principle: This test is based on the observation that animals will cease trying to escape a stressful, inescapable situation. Antidepressant compounds are known to increase the duration of active, escape-oriented behavior (swimming, climbing) and reduce immobility.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes.

    • Administer the test compound or vehicle 30-60 minutes prior to the test.[24]

    • Place each mouse in a cylinder of water (25°C) from which it cannot escape.

    • Record the session (typically 6 minutes) via video.

    • Score the last 4 minutes of the test for time spent immobile.[24]

  • Endpoint: A significant decrease in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

Protocol 2.4.2: Tail Suspension Test (TST)

  • Principle: Similar to the FST, this test measures behavioral despair in a stressful situation. Antidepressants reduce the time the animal spends immobile.

  • Procedure:

    • Administer the compound as in the FST.

    • Suspend each mouse by its tail using tape, ensuring it cannot touch any surfaces.

    • Record a 6-minute session.

    • Score the duration of immobility.

  • Endpoint: A significant reduction in immobility time suggests antidepressant-like effects.

Example Indication: Cognitive Enhancement

For assessing pro-cognitive effects, models that test learning and memory are appropriate.[25][26][27]

Protocol 2.4.3: Novel Object Recognition (NOR)

  • Principle: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory, which is dependent on hippocampal and cortical function.

  • Procedure:

    • Habituation: Allow the mouse to explore an empty arena for several days.

    • Training (Familiarization) Phase: Place the mouse in the arena with two identical objects and allow it to explore for 5-10 minutes.

    • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Administer the test compound prior to the training or testing phase, depending on the hypothesis (e.g., effect on memory acquisition vs. retrieval).

  • Endpoint: A "discrimination index" is calculated (Time with Novel Object / Total Exploration Time). A healthy animal will spend significantly more time with the novel object. A compound that improves cognition in an impaired model will increase this index.

Data Presentation: Comparative Behavioral Data

Behavioral TestModel TypePrimary EndpointInterpretation of Positive Result
Forced Swim Test Depression/Behavioral DespairImmobility Time (sec)Decrease in immobility
Tail Suspension Test Depression/Behavioral DespairImmobility Time (sec)Decrease in immobility
Elevated Plus Maze AnxietyTime in Open Arms (%)Increase in open arm time
Novel Object Rec. Cognition/MemoryDiscrimination IndexIncrease in index
Morris Water Maze Spatial Learning & MemoryEscape Latency (sec)Decrease in latency to find platform

Part 3: Data Interpretation and Integrated Analysis

The true strength of this phased approach lies in the integration of all data streams.

  • PK/PD Correlation: Does the time course of the EEG effect correlate with the brain concentration of the compound?

  • Dose-Response Relationship: Is there a clear relationship between the dose, the degree of target engagement, and the magnitude of the behavioral effect?

  • Translational Biomarkers: Can the EEG signature identified in rats be developed into a translational biomarker for human studies, potentially using similar qEEG measures in early clinical trials?[19]

A successful preclinical package will demonstrate not only that the cyclobutanamine derivative works in a behavioral model, but also how it works, by providing a clear line of sight from systemic exposure to target engagement and a functional CNS effect. This mechanistic understanding is crucial for building confidence in a drug candidate and for designing efficient and informative clinical trials.[6]

Conclusion

The in vivo study of cyclobutanamine derivatives requires a meticulous, hypothesis-driven approach. By prioritizing the foundational understanding of a compound's pharmacokinetics, ensuring target engagement within the CNS, and using functional readouts like qEEG to bridge the gap to behavior, researchers can build a robust and compelling case for their therapeutic potential. This structured methodology minimizes the risk of late-stage failures and maximizes the probability of translating a promising molecule into a valuable neuroscience therapeutic.

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  • Carr, J. J., & Holson, R. R. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Methods in Molecular Biology, 549, 115–134. Retrieved from [Link]

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Application Note: Comprehensive NMR Characterization of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 1-(Methoxymethyl)cyclobutanamine hydrochloride, a key building block in contemporary drug discovery and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous structural verification and purity assessment. This guide moves beyond a simple recitation of steps to explain the underlying principles of experimental design, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. By grounding these protocols in established spectroscopic principles, this document serves as a self-validating system for the structural elucidation of this and similar small molecules.

Introduction: The Significance of Structural Verification

This compound is a valuable primary amine incorporating a strained cyclobutane ring and a methoxymethyl substituent. The unique three-dimensional arrangement of the cyclobutane moiety imparts specific conformational constraints that can be crucial for molecular recognition in biological systems.[1] Consequently, precise and unequivocal confirmation of its chemical structure is a critical prerequisite for its use in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[2] The hydrochloride salt form of the amine introduces specific spectral characteristics, such as the downfield shift of protons near the positively charged ammonium group, which must be correctly interpreted.[3][4] This application note details the systematic approach to acquiring and interpreting a full suite of NMR data to ensure the identity and purity of this compound.

Experimental Design and Rationale

The comprehensive characterization of this compound necessitates a multi-faceted NMR approach. The rationale behind the selected experiments is to build a complete picture of the molecule's connectivity and spatial arrangement.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the complete NMR characterization of the target molecule.

NMR Workflow Figure 1: Logical Workflow for NMR Characterization cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 10-20 mg in 0.7 mL DMSO-d6 Filter Filter into NMR Tube Prep->Filter H1 ¹H NMR (Proton Count & Environment) Filter->H1 C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Assign Signals HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: A stepwise workflow for the complete NMR analysis.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[5] As an amine salt, this compound is polar and requires a polar deuterated solvent for dissolution.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its residual proton signal (at ~2.50 ppm) and water signal (at ~3.33 ppm) are well-defined, minimizing spectral overlap with the analyte's signals.[6] Deuterium oxide (D₂O) is an alternative, but will result in the exchange of the labile ammonium (-NH₃⁺) protons, causing their signals to disappear.[4]

  • Protocol:

    • Weigh 10-20 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool into a clean, high-quality 5 mm NMR tube.[7]

    • Cap the NMR tube securely to prevent contamination.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. All chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • ¹H NMR Spectroscopy:

    • Purpose: To determine the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

    • Typical Parameters:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-32

  • ¹³C{¹H} NMR Spectroscopy:

    • Purpose: To determine the number of distinct carbon environments and their types (quaternary, CH, CH₂, CH₃).

    • Typical Parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Spectral Width: 0 to 180 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-2048

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Typical Parameters:

      • Pulse Program: Standard COSY (cosygpqf)

      • Data points: 2048 in F2, 256-512 in F1

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Typical Parameters:

      • Pulse Program: Phase-sensitive HSQC with adiabatic pulses (hsqcedetgpsisp2.2)

      • ¹³C Spectral Width: 0 to 100 ppm

      • ¹J(C,H) coupling constant: 145 Hz

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting molecular fragments.

    • Typical Parameters:

      • Pulse Program: Standard HMBC (hmbcgplpndqf)

      • Long-range coupling constant: 8 Hz

Spectral Interpretation and Structural Elucidation

The following is a predictive analysis of the expected NMR spectra for this compound based on established chemical shift principles.

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for spectral assignment.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ ~8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺): Protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar coupling with nitrogen and exchange with residual water.[3]

  • δ ~3.5 ppm (singlet, 2H, H-5): The methylene protons of the methoxymethyl group (C5-H₂) are adjacent to an oxygen atom, shifting them downfield.[8][9] They are expected to be a singlet as there are no adjacent protons.

  • δ ~3.2 ppm (singlet, 3H, H-6): The methyl protons of the methoxy group (C6-H₃) are also deshielded by the adjacent oxygen, typically appearing as a sharp singlet.[10]

  • δ ~2.0-2.4 ppm (multiplet, 4H, H-2 & H-4): The methylene protons on the cyclobutane ring adjacent to the quaternary carbon (C2-H₂ and C4-H₂) will be chemically equivalent due to symmetry and will appear as a complex multiplet due to coupling with the H-3 protons. Their chemical shift is in the typical range for cyclobutane protons.[11]

  • δ ~1.8-2.0 ppm (multiplet, 2H, H-3): The methylene protons at the C3 position will also be a complex multiplet due to coupling with the H-2 and H-4 protons.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
  • δ ~75 ppm (C5): The methylene carbon of the methoxymethyl group, being attached to oxygen, will be significantly downfield.

  • δ ~58 ppm (C6): The methyl carbon of the methoxy group will also be deshielded by the attached oxygen.[10]

  • δ ~55 ppm (C1): The quaternary carbon of the cyclobutane ring, attached to the nitrogen of the ammonium group, will be deshielded.

  • δ ~30 ppm (C2 & C4): The equivalent methylene carbons adjacent to the quaternary center. The typical chemical shift for an unsubstituted cyclobutane is around 22.4 ppm; the substituent effect will cause a downfield shift.[1]

  • δ ~15 ppm (C3): The methylene carbon at the 3-position of the cyclobutane ring.

2D NMR Correlations for Structural Confirmation
  • COSY: Cross-peaks are expected between the multiplets at δ ~2.0-2.4 ppm (H-2/H-4) and the multiplet at δ ~1.8-2.0 ppm (H-3), confirming the connectivity within the cyclobutane ring. No other correlations are expected.

  • HSQC: This experiment will definitively link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.

    • δ(¹H) ~3.5 ppm correlates with δ(¹³C) ~75 ppm (H-5 to C5).

    • δ(¹H) ~3.2 ppm correlates with δ(¹³C) ~58 ppm (H-6 to C6).

    • δ(¹H) ~2.0-2.4 ppm correlates with δ(¹³C) ~30 ppm (H-2/H-4 to C2/C4).

    • δ(¹H) ~1.8-2.0 ppm correlates with δ(¹³C) ~15 ppm (H-3 to C3).

  • HMBC: This is the key experiment for establishing the overall connectivity.

    • The methoxy protons (H-6, δ ~3.2 ppm) should show a correlation to the methoxymethyl carbon (C5, δ ~75 ppm), confirming the ether linkage.

    • The methoxymethyl protons (H-5, δ ~3.5 ppm) should show a correlation to the quaternary carbon (C1, δ ~55 ppm), connecting the side chain to the ring.

    • The cyclobutane protons at C2/C4 (δ ~2.0-2.4 ppm) should show correlations to the quaternary carbon (C1) and the C3 carbon, further confirming the ring structure.

Data Summary

The predicted NMR data is summarized in the table below for clarity.

Atom No.Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~55H-5 → C1, H-2/H-4 → C1
2, 4~2.0-2.4 (m, 4H)~30H-3 → C2/C4, H-2/H-4 → C1, H-2/H-4 → C3
3~1.8-2.0 (m, 2H)~15H-2/H-4 → C3
5~3.5 (s, 2H)~75H-6 → C5, H-5 → C1
6~3.2 (s, 3H)~58H-6 → C5
-NH₃⁺~8.5-9.0 (br s, 3H)--

Conclusion

The combination of one-dimensional and two-dimensional NMR spectroscopy provides an unambiguous and robust method for the structural characterization of this compound. By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the structure and purity of this important chemical entity. This rigorous approach to structural elucidation is fundamental to ensuring the reliability and reproducibility of scientific research and development in which this molecule is employed.

References

  • UCL. (n.d.). Chemical shifts. University College London. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Reddit. (2022). Discussion as to Choosing Proper H1 or C13-NMR Solvents. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2016). NMR spectra salt identification. how we can identify?. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Supreme Science. (2014, September 17). How to Prepare an NMR Sample [Video]. YouTube. Retrieved from [Link]

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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

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Application Note: Mass Spectrometry Analysis of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 1-(Methoxymethyl)cyclobutanamine hydrochloride, a novel cyclobutane derivative of interest in pharmaceutical research and development.[1] The protocols detailed herein leverage the sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to achieve robust and reliable characterization.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies from sample preparation to data interpretation, grounded in established scientific principles.

Introduction

This compound is a primary amine featuring a cyclobutane core, a structural motif gaining prominence in medicinal chemistry for its ability to impart three-dimensional character to drug candidates.[1] Accurate and sensitive bioanalytical methods are paramount for elucidating the pharmacokinetic and pharmacodynamic profiles of such novel chemical entities.[4] Mass spectrometry, particularly LC-MS/MS, stands as a cornerstone technology in drug development for its unparalleled specificity and sensitivity, enabling precise quantification in complex biological matrices.[2][5]

This application note outlines a strategic approach to the mass spectrometric analysis of this compound. We will explore critical experimental parameters, including sample preparation, chromatographic separation, and mass spectrometric conditions. The causality behind each procedural choice will be explained to provide a deeper understanding of the method's underlying principles.

Chemical Profile: this compound

PropertyValueSource
Molecular FormulaC₆H₁₄ClNOPubChem
Molecular Weight151.63 g/mol PubChem
StructureChemical structure of this compoundPubChem
Predicted m/z (M+H)⁺116.1070N/A

Experimental Workflow

The overall analytical workflow is designed to ensure accuracy, reproducibility, and high-throughput capability. The process begins with meticulous sample preparation to remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by the mass spectrometer.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing & Dissolution B Protein Precipitation (if biological matrix) A->B C Dilution to working concentration B->C D HPLC Injection C->D E Chromatographic Separation (Reversed-Phase) D->E F Electrospray Ionization (ESI+) E->F G MS1 Scan (Full Scan) F->G H Collision-Induced Dissociation (CID) G->H I MS2 Scan (Product Ion Scan) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification & Reporting K->L

Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound (Reference Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (FA), 99%+ purity

  • Ammonium Acetate

  • Human Plasma (for bioanalytical applications)

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available.[6]

Sample and Standard Preparation Protocol

The quality of analytical data is intrinsically linked to the integrity of the sample preparation process. Given the polar nature of the analyte, careful consideration is required to ensure efficient extraction and minimal matrix effects.

Protocol 1: Stock and Working Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) Methanol:Water. This solvent choice aids in the dissolution of the hydrochloride salt.[7]

  • Intermediate Stock Solution (100 µg/mL): Perform a 1:10 dilution of the Primary Stock Solution with 50:50 (v/v) Methanol:Water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Intermediate Stock Solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from biological samples.

  • Aliquoting: To 50 µL of plasma sample/standard/QC in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold Acetonitrile containing the internal standard.[8]

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Dilution: Add 500 µL of water to the supernatant.[8] This step is crucial to reduce the organic solvent concentration, preventing peak distortion during reversed-phase chromatography.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The development of a robust LC-MS/MS method requires the optimization of both chromatographic separation and mass spectrometric detection.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for retaining and separating this polar compound.

Table 1: HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 2.6 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the primary amine, enhancing ESI efficiency and improving peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minA generic gradient to elute the analyte with a reasonable retention time.[9]
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry

Electrospray ionization in positive ion mode (ESI+) is the preferred ionization technique for primary amines due to their high proton affinity.

Table 2: Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositivePrimary amines readily accept a proton to form [M+H]⁺ ions.
Capillary Voltage 3.5 kVOptimal voltage for stable electrospray.[10]
Source Temperature 150 °CBalances efficient desolvation with minimal thermal degradation.[10]
Desolvation Gas Temp. 350 °CAids in the removal of solvent from the ESI droplets.[10]
Cone Voltage 30 VA moderate cone voltage to facilitate ion transmission without in-source fragmentation.
MRM Transitions See Section 6.1Specific precursor-to-product ion transitions for quantification and confirmation.

Data Analysis and Interpretation

Fragmentation Analysis and MRM Selection

The mass spectra of amines are often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[11] This predictable fragmentation is key to developing selective Multiple Reaction Monitoring (MRM) methods.

Predicted Fragmentation Pathway:

Fragmentation cluster_M Precursor Ion [M+H]⁺ cluster_F1 α-Cleavage (Loss of CH₂O) cluster_F2 Ring Opening & Loss of C₂H₄ M [C₆H₁₄NO]⁺ m/z = 116.11 F1 [C₅H₁₂N]⁺ m/z = 86.10 M->F1 CID F2 [C₄H₁₀NO]⁺ m/z = 88.08 M->F2 CID

Figure 2: Proposed fragmentation of 1-(Methoxymethyl)cyclobutanamine.

Based on this predicted fragmentation, the following MRM transitions are recommended for method development:

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
1-(Methoxymethyl)cyclobutanamine116.1186.10Quantifier
1-(Methoxymethyl)cyclobutanamine116.1188.08Qualifier

Method Validation

A developed LC-MS/MS method must be validated to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity: Assessing the relationship between concentration and instrument response over a defined range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter in the data, respectively.

  • Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the sample.

  • Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometry analysis of this compound. The detailed protocols for sample preparation, LC separation, and MS detection are designed to be both reliable and adaptable to specific research needs. By understanding the principles behind each step, researchers can confidently implement and troubleshoot this analytical method, contributing to the accelerated development of new therapeutic agents.

References

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

  • Hao, C., March, R. E., Croley, T. R., Smith, J. C., & Rafferty, S. P. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1 — Investigations of alkali metal chloride and sodium salt cluster ions. Journal of Mass Spectrometry, 36(1), 79–96.
  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Holmes, J. L., & McGillivray, D. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(19), 3199-3204.
  • Hao, C., March, R. E., Croley, T. R., Smith, J. C., & Rafferty, S. P. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. Journal of Mass Spectrometry, 36(1), 79-96.
  • Shapland, P., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(12), 1235-1243.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Nemes, A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27375.
  • Google Patents. (n.d.). Method of analysis of amine by mass spectrometry.
  • Drug Development and Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Wang, W., et al. (2015). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 83-84, 136-142.
  • Nemes, A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27375.
  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Prakash Raja. (2023, January 18). Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry [Video]. YouTube.
  • OpenStax. (2023). Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyphenamine. Retrieved from [Link]

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Application Notes and Protocols: Investigating 1-(Methoxymethyl)cyclobutanamine hydrochloride as a Novel Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for the pharmacological characterization of 1-(Methoxymethyl)cyclobutanamine hydrochloride, a novel cyclobutane derivative with potential therapeutic applications. Cyclobutane motifs are of increasing interest in medicinal chemistry due to their unique conformational properties which can enhance metabolic stability and binding affinity.[1][2] While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known antagonists of ion channels and G-protein coupled receptors suggests it may possess valuable antagonist activity. This document outlines a systematic approach to identify its molecular targets and quantify its antagonist properties, focusing on hypothesized interactions with N-methyl-D-aspartate (NMDA) receptors as a primary example. Detailed, field-proven protocols for radioligand binding and functional calcium flux assays are provided to guide researchers in this investigational process.

Introduction and Rationale

Cyclobutane derivatives are increasingly incorporated into drug candidates to improve physicochemical and pharmacological properties.[1] The rigid, puckered structure of the cyclobutane ring can orient pharmacophoric groups in a conformationally restricted manner, potentially leading to higher receptor affinity and selectivity.[3]

This compound is a small molecule featuring this promising scaffold. Although its direct biological activity has not been extensively reported, the broader class of cyclobutanamine derivatives has shown activity at several critical central nervous system (CNS) targets. This structural precedent provides a strong rationale for a thorough pharmacological investigation. This guide presents a structured workflow to screen this compound and characterize its potential as a receptor antagonist.

Physicochemical Properties of this compound

A clear understanding of the compound's physical and chemical properties is essential for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₆H₁₄ClNOVendor Data
Molecular Weight 151.63 g/mol PubChem CID: 53407228
CAS Number 1220039-33-7Vendor Data
Form Hydrochloride SaltVendor Data
Predicted Solubility Soluble in aqueous solutionsGeneral knowledge of hydrochloride salts
Storage Room temperatureVendor Data

Hypothesized Target and Mechanism of Action: NMDA Receptor Antagonism

Based on structural similarities to other small molecule ligands, a primary hypothesized target for this compound is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological disorders, making its antagonists valuable therapeutic candidates.

We hypothesize that this compound may act as a non-competitive antagonist, binding to a site within the ion channel pore or an allosteric site to prevent ion flux, even in the presence of the agonists glutamate and glycine.

NMDA_Receptor_Antagonism cluster_0 Normal Activation cluster_1 Hypothesized Antagonism Glutamate Glutamate & Glycine NMDAR_Open NMDA Receptor (Open State) Glutamate->NMDAR_Open Binds Ca_Influx Ca²⁺ Influx NMDAR_Open->Ca_Influx Allows Cell_Response Neuronal Activation & Synaptic Plasticity Ca_Influx->Cell_Response Triggers Compound 1-(Methoxymethyl) cyclobutanamine HCl NMDAR_Blocked NMDA Receptor (Blocked State) Compound->NMDAR_Blocked Binds (Allosteric/Channel) No_Ca_Influx No Ca²⁺ Influx NMDAR_Blocked->No_Ca_Influx Prevents No_Response Inhibition of Downstream Signaling No_Ca_Influx->No_Response Leads to Glutamate_2 Glutamate & Glycine Glutamate_2->NMDAR_Blocked Binds

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Experimental Workflow for Pharmacological Characterization

A multi-step approach is required to identify the molecular target and characterize the antagonist activity of a novel compound.[4] This workflow ensures a systematic evaluation from broad screening to detailed mechanistic studies.

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO/Water) B Primary Screening: High-Throughput Screen (HTS) (e.g., Calcium Flux Assay) A->B C Hit Confirmation (Dose-Response Curve) B->C Identify 'Hits' D Target Deconvolution: Radioligand Binding Assays C->D Confirmed Activity E Functional Characterization: Determine IC₅₀ and Mode of Antagonism D->E Identify Target & Affinity (Kᵢ) F Selectivity Profiling (Test against related receptors) E->F Characterize Antagonism G Data Analysis & Reporting F->G

Caption: Systematic workflow for antagonist characterization.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. They are tailored for the investigation of this compound at the hypothesized NMDA receptor target but can be adapted for other receptors.

Protocol 1: Radioligand Binding Assay for NMDA Receptor

Principle: This competitive binding assay quantifies the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.[5][6] The affinity is expressed as the inhibition constant (Ki).

Materials:

  • Receptor Source: Rat cortical synaptosomes or cell membranes from a cell line stably expressing human NMDA receptors (e.g., GluN1/GluN2A subunits).

  • Radioligand: [³H]CGP 39653 (a competitive antagonist for the glutamate binding site).[7]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare receptor membranes from the chosen source according to standard laboratory protocols. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]CGP 39653 + 100 µL Membrane Suspension.

    • Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL [³H]CGP 39653 + 100 µL Membrane Suspension.

    • Test Compound: 50 µL of this compound (at various concentrations) + 50 µL [³H]CGP 39653 + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each concentration of the test compound, determine the percentage of specific binding inhibition.

  • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

  • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Flux Functional Assay

Principle: This assay measures the functional consequences of receptor activation. NMDA receptors are calcium-permeable channels.[8] This protocol uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium upon receptor activation by agonists. An antagonist will block this calcium influx.[9][10]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the NMDA receptor subtype of interest.

  • Culture Medium: As recommended for the specific cell line.

  • Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonists: Glutamate and Glycine.

  • Test Compound: this compound.

  • Positive Control: A known NMDA receptor antagonist (e.g., MK-801 or AP5).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer). Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Compound Pre-incubation: Add various concentrations of this compound (and controls) to the respective wells. Incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement: a. Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds. b. Add the agonist solution (a pre-determined EC₈₀ concentration of glutamate and a saturating concentration of glycine) to all wells simultaneously using the instrument's liquid handler. c. Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 3 minutes.

Data Analysis:

  • The change in fluorescence (ΔF) is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data by expressing the response in the presence of the test compound as a percentage of the response with the agonist alone (0% inhibition) and no agonist (100% inhibition).

  • Plot the percent inhibition against the log concentration of this compound.

  • Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and determine the IC₅₀ value, which represents the concentration of the antagonist that produces a half-maximal inhibition of the agonist response.

Expected Results and Interpretation

The data obtained from these protocols will allow for a comprehensive pharmacological profile of this compound.

Data Presentation:

Table 1: Hypothetical Binding Affinity Data

Compound Receptor Subtype Kᵢ (nM) ± SEM
1-(Methoxymethyl)cyclobutanamine HCl NMDA (GluN1/GluN2A) [Experimental Value]

| Reference Antagonist (e.g., AP5) | NMDA (GluN1/GluN2A) | [Known Value] |

Table 2: Hypothetical Functional Antagonism Data

Compound Receptor Subtype Functional Assay IC₅₀ (nM) ± SEM
1-(Methoxymethyl)cyclobutanamine HCl NMDA (GluN1/GluN2A) Calcium Flux [Experimental Value]

| Reference Antagonist (e.g., MK-801) | NMDA (GluN1/GluN2A) | Calcium Flux | [Known Value] |

A low nanomolar Ki and IC₅₀ would indicate that this compound is a potent antagonist at the tested receptor. Further experiments, such as Schild analysis, would be necessary to determine the precise mechanism of antagonism (e.g., competitive vs. non-competitive).

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

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  • Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate Source: PubMed Central (PMC) URL: [Link]

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  • Title: The Application of Cyclobutane Derivatives in Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases Source: MDPI URL: [Link]

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  • Title: Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain Source: PubMed Central (PMC) URL: [Link]

  • Title: Calcium flux assay for in vitro neurotoxicity studies and drug screening Source: Molecular Devices URL: [Link]

  • Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: studies toward the stereocontrolled synthesis of cyclobutane derivatives Source: ScholarWorks URL: [Link]

  • Title: Pharmacological screening: The drug discovery Source: IT Medical Team URL: [Link]

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  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

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Introduction: The Role of the Methoxymethyl (MOM) Group in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Methoxymethyl (MOM) Protecting Group: Protocols and Mechanistic Insights

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether stands as a cornerstone for the protection of hydroxyl groups due to its favorable balance of stability and reactivity.[1] As an acetal, the MOM group is characterized by its robust stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallics, hydrides, and various oxidizing and reducing agents.[2] However, it can be readily and cleanly cleaved under acidic conditions, providing a reliable and orthogonal protection strategy in complex synthetic routes.[2]

This guide serves as a comprehensive technical resource for researchers, offering a deep dive into the mechanistic principles, reagent selection, and practical execution of MOM group installation. We will explore field-tested protocols, address common challenges, and provide the causal reasoning behind experimental choices to empower scientists to confidently and effectively utilize this essential protecting group.

The Mechanism of MOM Ether Formation

The formation of a MOM ether from an alcohol proceeds via nucleophilic substitution. The specific pathway is dictated by the choice of base, which is a critical decision based on the substrate's overall functionality and sensitivity.

Pathway A: Non-nucleophilic Amine Base (e.g., DIPEA)

When a sterically hindered, non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is used, the reaction mechanism involves the alcohol acting as a neutral nucleophile that attacks the electrophilic chloromethyl methyl ether (MOM-Cl).[1][3] The resulting oxonium ion is then deprotonated by the base to yield the MOM ether and the ammonium salt byproduct. This method is particularly suitable for substrates sensitive to strong bases.[3]

Pathway B: Strong, Non-nucleophilic Base (e.g., NaH)

Alternatively, a strong base such as sodium hydride (NaH) can be used to first deprotonate the alcohol, forming a more potent sodium alkoxide nucleophile.[2][3] This alkoxide then undergoes a classic Williamson ether synthesis via an SN2 reaction with MOM-Cl.[3] This approach is highly efficient but is reserved for substrates that can tolerate strongly basic conditions.

The electrophilicity of MOM-Cl is enhanced by the alpha-oxygen atom, whose lone pairs stabilize the developing positive charge in the transition state, making it a powerful alkylating agent.[3]

G cluster_A Pathway A: With Weak Base (DIPEA) cluster_B Pathway B: With Strong Base (NaH) A_Start R-OH + MOM-Cl A_Int R-O+(H)-CH2OCH3 Cl- A_Start->A_Int Nucleophilic Attack A_End R-O-MOM A_Int->A_End Deprotonation A_Salt DIPEA-H+ Cl- A_Base DIPEA B_Start R-OH B_Alkoxide R-O- Na+ B_Start->B_Alkoxide Deprotonation B_End R-O-MOM B_Alkoxide->B_End SN2 Attack B_React + MOM-Cl B_Salt NaCl + H2 B_Base NaH

Caption: Reaction mechanisms for MOM protection.

Reagent Selection and Experimental Considerations

The success of a MOM protection reaction hinges on the appropriate choice of reagents and conditions. The table below summarizes the most common protocols and their key parameters.

ProtocolMOM SourceBaseSolventTemp.Key Considerations & Use Cases
1. Standard Mild MOM-ClDIPEACH₂Cl₂ (DCM)0 °C to RTMost common method. Ideal for acid- or base-sensitive substrates. DIPEA is a non-nucleophilic scavenger for the generated HCl.[1]
2. Standard Strong MOM-ClNaH, KHTHF, DMF0 °C to RTFor less reactive or sterically hindered alcohols. Requires anhydrous conditions. Incompatible with base-labile groups (e.g., esters).[2]
3. Acid-Catalyzed CH₂(OMe)₂P₂O₅, TfOH, ZrCl₄CH₂Cl₂, CHCl₃RTSafer alternative to MOM-Cl.[2][3] Works via acetal exchange. Often requires an excess of CH₂(OMe)₂ to drive equilibrium. Not suitable for acid-sensitive substrates.
4. Lewis Acid MOM-OAcZnCl₂CH₂Cl₂RTAnother safer alternative to MOM-Cl. The reaction is catalyzed by a mild Lewis acid.

Expert Insights on Reagent Choice:

  • MOM-Cl vs. Alternatives: Chloromethyl methyl ether (MOM-Cl) is a highly effective reagent but is a known human carcinogen and requires strict handling in a fume hood with appropriate personal protective equipment.[4] For larger-scale or process chemistry applications, safer alternatives like dimethoxymethane (methylal) or methoxymethyl acetate (MOM-OAc) are strongly preferred.[3]

  • Choice of Base: The pKa of the alcohol and the presence of other functional groups dictate the choice of base. For simple, robust alcohols, the irreversible deprotonation with NaH drives the reaction to completion efficiently.[2] For complex molecules with multiple sensitive sites, the milder conditions afforded by DIPEA are superior, preventing side reactions.[3]

  • Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are the most common solvents due to their inertness and ability to dissolve a wide range of organic substrates. Anhydrous conditions are crucial when using strong bases like NaH to prevent quenching of the base and formation of unwanted byproducts.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA

This protocol is adapted from a standard procedure and is suitable for many common substrates.[3]

Workflow Overview:

G Start Dissolve Alcohol, DIPEA in DCM Cool Cool to 0 °C Start->Cool Add Add MOM-Cl dropwise Cool->Add React Warm to RT, Stir 16h Add->React Monitor Monitor by TLC React->Monitor Quench Quench with sat. NH₄Cl(aq) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash, Dry, Concentrate Extract->Wash Purify Purify via Chromatography Wash->Purify End Characterize Product Purify->End

Caption: General experimental workflow for MOM protection.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 4.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Reagent Addition: Cool the resulting solution to 0 °C using an ice bath. Add freshly distilled chloromethyl methyl ether (MOM-Cl, 3.0 eq.) dropwise over 10-15 minutes. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a certified chemical fume hood.[5]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with additional DCM if necessary.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.

Protocol 2: MOM Protection of a Phenol using NaH and MOM-Cl

This protocol is suitable for phenols and other robust alcohols.

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C.

  • Alkoxide Formation: Add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Reagent Addition: Cool the resulting alkoxide solution back to 0 °C and add MOM-Cl (1.2 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as judged by TLC (typically 2-4 hours).

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Dilute with diethyl ether and water.

  • Extraction and Purification: Separate the layers, extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by flash chromatography.

Characterization of MOM Ethers

Successful protection can be readily confirmed by standard spectroscopic methods.

  • ¹H NMR: The key diagnostic signals for the MOM group are a two-proton singlet between δ 4.6 and 5.0 ppm, corresponding to the O-CH₂-O methylene protons, and a three-proton singlet between δ 3.3 and 3.5 ppm for the methoxy (-OCH₃) protons.

  • ¹³C NMR: The methylene carbon (O-CH₂-O) typically appears around δ 94-96 ppm, and the methoxy carbon (-OCH₃) appears around δ 55-56 ppm.

  • Mass Spectrometry: The molecular weight of the product will increase by 44.03 g/mol corresponding to the addition of the C₂H₄O fragment.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (degraded MOM-Cl, wet solvent/base).2. Insufficiently strong base for a hindered alcohol.3. Steric hindrance around the hydroxyl group.1. Use freshly distilled MOM-Cl and anhydrous solvents. Ensure NaH is active.2. Switch from DIPEA to a stronger base like NaH.3. Increase reaction temperature and/or time; consider a less bulky protecting group if possible.
Side Product Formation 1. Reaction with other nucleophilic groups in the substrate.2. For diols, formation of bis-MOM ether or methylene acetal bridging.1. Protect other nucleophilic groups if they are more reactive.2. Use stoichiometric amounts of reagents at low temperature to favor mono-protection. For bridging, consider alternative protection strategies.
Product Decomposes During Work-up or Purification 1. Residual acid (e.g., from NH₄Cl quench) causing deprotection on silica gel.2. MOM group is unexpectedly labile on the substrate.1. Add a small amount of triethylamine (~1%) to the chromatography eluent to neutralize the silica gel. Perform a mild basic wash (e.g., sat. NaHCO₃) during work-up.[6]2. Re-evaluate if MOM is the correct protecting group for the planned synthetic route.

Safety and Handling

Critical Safety Warning: Chloromethyl methyl ether (MOM-Cl) is classified as a human carcinogen and a lachrymator.[4][7][5] All operations involving this reagent must be conducted in a properly functioning chemical fume hood. Always wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles. Consult the Safety Data Sheet (SDS) before use.[5] Due to its toxicity, the generation of MOM-Cl in situ or the use of safer alternatives like dimethoxymethane is highly recommended whenever feasible.[8]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[8][9]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from Total Synthesis Website.[3]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from AdiChemistry Website.[2]

  • Kuranaga, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega.[10]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from OoCities Website.

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from Wikipedia.[1]

  • ResearchGate. (2008). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF.[11]

  • Sigma-Aldrich. (2023). Safety Data Sheet - Chloromethyl methyl ether. Retrieved from Sigma-Aldrich Website.[5]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet - Chloromethyl methyl ether. Retrieved from NJ.gov.[7]

  • Reddit r/OrganicChemistry. (2022). MOM Deprotection. Retrieved from Reddit.[12]

  • Reddit r/Chempros. (2019). Stability of -OMOM protecting groups. Retrieved from Reddit.[6]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from Organic Chemistry Portal Website.[8]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Chloromethyl methyl ether. Retrieved from Sigma-Aldrich Website.[4][5]

  • NJ Department of Health. (1999). Chloromethyl Methyl Ether Hazard Summary. Retrieved from NJ.gov.[7]

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Application Notes & Protocols: Formulation of 1-(Methoxymethyl)cyclobutanamine Hydrochloride for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(Methoxymethyl)cyclobutanamine hydrochloride, a novel amine hydrochloride salt, for preclinical animal research. Recognizing the nascent stage of this compound's development, this guide emphasizes a foundational, step-by-step approach to formulation development. We will delve into the critical physicochemical characterization necessary to inform formulation strategy, followed by detailed protocols for preparing aqueous and suspension formulations suitable for various routes of administration. The causality behind experimental choices, the importance of excipient selection, and the principles of ensuring formulation stability and homogeneity are discussed to provide researchers with a robust framework for their in vivo studies.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges. A significant, yet often underestimated, hurdle is the development of a suitable formulation for preclinical animal studies.[1][2] An appropriate formulation ensures accurate dosing, optimal bioavailability, and minimizes variability in experimental outcomes. For polar compounds like amine hydrochloride salts, which are often crystalline solids, achieving a stable and homogenous formulation can be particularly challenging.[3]

This compound is an NCE with potential therapeutic applications. As with any new compound, its physicochemical properties are not yet fully elucidated. Therefore, this guide will not present a one-size-fits-all solution but rather a logical workflow to empower researchers to develop a tailored and effective formulation.

Our guiding principles are:

  • Maximizing Exposure: The primary goal in early preclinical studies is often to maximize systemic exposure to the test article to assess its safety and pharmacological effects.[4]

  • Simplicity and Reproducibility: Formulations should be as simple as possible to prepare and reproduce, minimizing potential confounding factors.

  • Animal Welfare: The chosen formulation and route of administration should prioritize animal welfare by minimizing irritation and distress.

Physicochemical Characterization: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount.[1][5] These properties will dictate the most appropriate formulation strategy.

Key Physicochemical Parameters to Determine
ParameterExperimental Method(s)Importance for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 2, 7.4, 9) and temperatures (e.g., 4°C, 25°C, 37°C)Determines if a simple aqueous solution is feasible for the desired concentration. A predicted aqueous solubility for a similar compound is ~50 mg/mL.[6]
pKa Potentiometric titration, UV-spectrophotometry, or computational predictionPredicts the ionization state of the molecule at different physiological pHs, which influences its solubility and permeability.
LogP/LogD Shake-flask method (octanol/water), HPLC-based methods, or computational predictionIndicates the lipophilicity of the compound, which affects its absorption and distribution.
Hygroscopicity Dynamic Vapor Sorption (DVS) analysisDetermines the compound's tendency to absorb moisture from the air, which can impact its stability and accurate weighing.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Identifies the crystalline form and thermal stability of the compound, which can influence its dissolution rate and stability.
Experimental Workflow for Physicochemical Characterization

G cluster_0 Physicochemical Characterization Compound Sourcing Compound Sourcing Aqueous Solubility Aqueous Solubility Compound Sourcing->Aqueous Solubility Initial Assessment Solid-State Analysis Solid-State Analysis Compound Sourcing->Solid-State Analysis Characterize solid form pKa Determination pKa Determination Aqueous Solubility->pKa Determination pH-dependent LogP/LogD Measurement LogP/LogD Measurement pKa Determination->LogP/LogD Measurement Informs LogD Hygroscopicity Testing Hygroscopicity Testing Solid-State Analysis->Hygroscopicity Testing Assess stability G Is the required dose soluble in a suitable volume of aqueous vehicle? Is the required dose soluble in a suitable volume of aqueous vehicle? Aqueous Solution Aqueous Solution Is the required dose soluble in a suitable volume of aqueous vehicle?->Aqueous Solution Yes Suspension Suspension Is the required dose soluble in a suitable volume of aqueous vehicle?->Suspension No

Caption: A simplified decision tree for selecting a formulation strategy.

Protocol 1: Preparation of an Aqueous Formulation for Oral (PO) or Intravenous (IV) Administration

This protocol is suitable if the compound has sufficient aqueous solubility at the desired concentration and pH.

Materials:

  • This compound

  • Vehicle (e.g., Sterile Water for Injection, 0.9% Saline, 5% Dextrose in Water (D5W))

  • pH adjusting agents (e.g., sterile 0.1 N HCl, sterile 0.1 N NaOH)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Selection: Choose a vehicle that is appropriate for the route of administration and is known to be well-tolerated in the chosen animal species. For IV administration, isotonic solutions like 0.9% saline or D5W are recommended.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: In a sterile vial, add the weighed compound to the chosen vehicle. Stir using a magnetic stirrer until fully dissolved. Gentle warming may be used if it does not affect the compound's stability.

  • pH Adjustment (if necessary): Measure the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically 4-8 for IV and a wider range for PO) using the pH adjusting agents. The pKa of the compound will influence the pH of the unbuffered solution.

  • Final Volume Adjustment: Add the vehicle to reach the final desired volume and concentration.

  • Sterilization (for IV administration): Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Visual Inspection: The final formulation should be a clear, colorless solution free of any particulate matter.

    • Concentration Verification: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of the active pharmaceutical ingredient (API).

    • Stability Assessment: Store aliquots of the formulation at different conditions (e.g., 4°C, room temperature) and re-analyze at various time points to determine its stability.

Protocol 2: Preparation of a Suspension Formulation for Oral (PO) Administration

This protocol is necessary when the required dose is not soluble in a practical volume of the vehicle.

Materials:

  • This compound

  • Suspending vehicle (e.g., 0.5% w/v methylcellulose in water, 0.5% w/v carboxymethylcellulose in water, 1% Tween 80 in water)

  • Mortar and pestle or homogenizer

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare the chosen suspending vehicle according to standard laboratory procedures.

  • Particle Size Reduction: If the API has large crystals, it is advisable to reduce the particle size using a mortar and pestle to improve the stability and homogeneity of the suspension.

  • Wetting the API: In the mortar, add a small amount of the suspending vehicle to the weighed API to form a smooth paste. This step is crucial to ensure that the particles are properly wetted and do not clump together.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously stirring or triturating to form a uniform suspension.

  • Homogenization (optional but recommended): For a more uniform and stable suspension, use a homogenizer.

  • Final Volume Adjustment: Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume.

  • Quality Control:

    • Visual Inspection: The final formulation should be a uniform, opaque suspension.

    • Homogeneity Assessment: Sample the suspension from the top, middle, and bottom of the container and analyze the API concentration to ensure uniformity.

    • Resuspendability: After a period of settling, the suspension should be easily resuspendable by gentle shaking.

    • Stability Assessment: Monitor the physical stability (e.g., caking, crystal growth) and chemical stability of the API in the suspension over time.

Excipient Selection: More Than Just Inert Ingredients

Excipients are pharmacologically inactive substances added to a formulation to aid in its preparation, stability, and administration. [1][7]The choice of excipients should be made carefully, considering their compatibility with the API and their safety in the target animal species. [8] Commonly Used Excipients in Preclinical Formulations:

Excipient CategoryExamplesFunctionConsiderations
Solubilizing Agents Propylene glycol, Polyethylene glycol (PEG) 300/400, CyclodextrinsTo increase the solubility of poorly soluble compounds.Potential for toxicity at high concentrations.
Suspending Agents Methylcellulose, Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)To increase the viscosity of the vehicle and prevent the settling of suspended particles.Can affect drug absorption.
Wetting Agents/Surfactants Tween 80, Polysorbate 20, Sodium lauryl sulfate (SLS)To aid in the dispersion of hydrophobic particles in an aqueous vehicle.SLS should not be used in parenteral formulations. [8]
Buffers Phosphate buffer, Citrate bufferTo maintain the pH of the formulation and enhance the stability of the API.Ensure the buffer components are non-toxic at the intended dose.

Regulatory and Safety Considerations

All preclinical studies must adhere to strict regulatory guidelines and ethical considerations. [2]The FDA and other regulatory bodies provide guidance on the design, conduct, and reporting of preclinical studies. [9] Key Considerations:

  • Good Laboratory Practice (GLP): For pivotal safety and toxicology studies, formulations must be prepared and documented according to GLP standards.

  • Excipient Safety: Use excipients that are generally recognized as safe (GRAS) or have a well-established safety profile in the chosen animal species.

  • Sterility and Pyrogenicity: For parenteral formulations, ensuring sterility and the absence of pyrogens is critical to prevent adverse reactions in the animals.

Conclusion: A Roadmap to Successful Formulation

The formulation of this compound for animal studies requires a systematic and scientifically-driven approach. By first investing in a thorough physicochemical characterization, researchers can make informed decisions about the most appropriate formulation strategy. The detailed protocols provided in this guide offer a starting point for developing stable, homogenous, and administrable formulations. It is imperative to remember that formulation development is an iterative process, and the final formulation should be rigorously tested for its quality and stability before being used in animal studies. This meticulous approach will ultimately contribute to the generation of reliable and reproducible preclinical data, which is the cornerstone of successful drug development.

References

  • PubChem. 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Vertex AI Search. Search performed on 1-(Methoxymethyl)
  • IOI Oleo. (2022). Excipients for veterinary application. [Link]

  • Kumar, S., & Singh, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1187–1205. [Link]

  • Google Patents. (1953). Process of preparing a monobasic salt of a secondary amine.
  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Agricultural Marketing Service. (2015). Excipients. [Link]

  • Croda Pharma. (n.d.). Veterinary formulation solutions. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

  • Giorgi, M., & Yun, H. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science, 9, 994828. [Link]

  • Merck Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. [Link]

  • Royal Society of Chemistry. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
  • PubChem. Methoxy(methoxymethoxy)methane;hydrochloride. National Center for Biotechnology Information. [Link]

  • Chem-Space. (n.d.). 1-(methoxymethyl)cyclobutan-1-amine hydrochloride. [Link]

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Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues with Amine Hydrochloride Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling amine hydrochloride compounds. Many researchers leverage the hydrochloride salt form of amine-containing molecules to improve aqueous solubility for screening, formulation, and development.[1][2] However, achieving a stable, clear solution can often be challenging. This guide provides in-depth, cause-and-effect troubleshooting to help you navigate and resolve common solubility issues encountered during your experiments.

Part 1: Foundational Knowledge - Understanding the Challenge

FAQ: Why are amine hydrochlorides used, and what makes their solubility complex?

Amine hydrochlorides are salts formed by reacting a basic amine (often poorly water-soluble) with hydrochloric acid.[1][3][4] This conversion is a cornerstone of drug development because the resulting ionic salt generally exhibits significantly higher aqueous solubility than the neutral "free base" form.[1][2][5]

The complexity arises from the equilibrium that exists in an aqueous solution. The dissolved salt, an ammonium cation ([R₃NH]⁺), is in equilibrium with its corresponding neutral (and less soluble) free amine form (R₃N).

[R₃NH]⁺Cl⁻ (solid) ⇌ [R₃NH]⁺ (aq) + Cl⁻ (aq) ⇌ R₃N (aq/solid) + H⁺ (aq) + Cl⁻ (aq)

The position of this equilibrium is critically dependent on two factors: the pKa of the amine and the pH of the solution. The pKa is the pH at which 50% of the amine is in the ionized form ([R₃NH]⁺) and 50% is in the neutral form (R₃N).[6]

  • At a pH well below the pKa: The equilibrium shifts to the left, favoring the protonated, charged [R₃NH]⁺ form, which is typically more soluble.

  • At a pH near or above the pKa: The equilibrium shifts to the right, favoring the deprotonation to the neutral R₃N form, which often has low solubility and can precipitate out of solution.[4]

This relationship is mathematically described by the Henderson-Hasselbalch equation , which is a vital tool for predicting and controlling the ionization state of a drug in solution.[6][7][8]

Part 2: Troubleshooting Guide & FAQs

Question 1: My amine HCl salt won't dissolve in pure water, even though salts are supposed to be soluble. What is the first thing I should check?

Core Insight: While the compound is a salt, the final pH of the solution dictates its solubility. Deionized water is not a neutral pH 7 buffer; it is often slightly acidic (pH 5.5-6.5) due to dissolved atmospheric CO₂. For many amines with a higher pKa (e.g., >8), this pH may not be low enough to keep the compound fully protonated and in its soluble form.

Causality: If the solution pH is too close to the compound's pKa, a significant fraction of the salt will convert to the insoluble free amine, appearing as a persistent suspension or precipitate.

Troubleshooting Protocol:

  • Verify the Problem: Attempt to prepare a solution at your target concentration in deionized water. Observe if it remains cloudy or if solid material is visible.

  • Initial pH Adjustment: Prepare a small test solution in a dilute acid, such as 10 mM HCl (pH ~2.0).

  • Compare: Vigorously mix or sonicate both the water-based and acid-based preparations.

  • Observe: A dramatic increase in solubility in the acidic solution confirms that pH is the primary factor.

G cluster_0 Initial Solubility Workflow A Amine HCl powder + Deionized Water B Vortex / Sonicate A->B C Observe Solution B->C D Clear Solution? C->D E Yes: Soluble under these conditions. D->E Yes F No: Appears as suspension/precipitate. D->F No G Hypothesis: pH is too high. F->G H Test: Prepare solution in 10 mM HCl. G->H I Clear Solution? H->I J Yes: pH is the primary issue. Proceed to optimize. I->J Yes K No: Other factors are involved. See Q2. I->K No G cluster_0 pH-Equilibrium Relationship High_pH High pH (pH > pKa) Free_Base R₃N (Free Base) Low Solubility High_pH->Free_Base Favors pKa_pH Equilibrium (pH = pKa) pKa_pH->Free_Base 50% Ionized [R₃NH]⁺ (Ionized Salt) High Solubility pKa_pH->Ionized 50% Low_pH Low pH (pH < pKa) Low_pH->Ionized Favors

Caption: Relationship between pH, pKa, and species solubility.

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across your desired pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers that will not interfere with your final analysis (e.g., phosphate or acetate buffers).

  • Sample Preparation: Add an excess amount of your solid amine HCl compound to a small volume (e.g., 1-2 mL) of each buffer in separate vials. The key is to add enough solid so that some remains undissolved at equilibrium, ensuring the solution is saturated.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it appropriately and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the buffer pH on the x-axis. The resulting curve is your pH-solubility profile.

Question 4: Adjusting pH is not an option for my cell-based assay. What other strategies can I use?

Core Insight: When pH modification is not feasible, the focus shifts to altering the solvent environment to make it more favorable for your compound. Co-solvents are the most common and effective approach.

Causality: Many amine hydrochlorides, especially those derived from large molecules, have significant non-polar character. Water is a highly polar solvent. This mismatch hinders solubility. Water-miscible organic solvents, or co-solvents , can reduce the overall polarity of the solvent system, making it a more hospitable environment for the solute.

Common Co-solvents and Considerations:

Co-solvent Typical Starting % (v/v) Properties & Considerations
DMSO 1-5%Excellent solubilizing power for many compounds. Can be toxic to cells at higher concentrations (>0.5-1%).
Ethanol 5-10%Good solubilizing power, less toxic than DMSO. Can have biological effects on some cell types.
PEG 400 10-20%Low toxicity, often used in formulations. Can increase solution viscosity.
Propylene Glycol 10-20%Common pharmaceutical excipient with good safety profile.

Experimental Protocol: Co-solvent Screen

  • Prepare Stock Solution: Dissolve the amine HCl in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). This is your primary stock.

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your aqueous experimental medium (e.g., cell culture media, assay buffer).

  • Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation. This will help you identify the highest concentration that remains soluble when the final co-solvent percentage is acceptably low for your experiment.

  • Important Control: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent to ensure it does not interfere with your results.

Other Methods:

  • Sonication/Heating: These are kinetic aids that can speed up the dissolution process. However, be cautious. If you create a supersaturated solution by heating, the compound may precipitate out as the solution cools to room temperature. Always check for stability upon cooling.

  • Complexation Agents: For particularly difficult compounds, cyclodextrins can be used. These agents have a hydrophobic interior and a hydrophilic exterior, encapsulating the non-polar parts of the drug molecule to enhance its solubility in water.

References

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

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Overcoming challenges in the purification of small molecule amine hydrochlorides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of small molecule amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these critical compounds. Here, we provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Crystal Formation or "Oiling Out" During Recrystallization

"Oiling out," or liquid-liquid phase separation, is a common frustration during the crystallization of amine hydrochlorides, leading to poor purity and difficulty in handling the product.[1][2][3]

Question: I've dissolved my amine hydrochloride in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

Answer: Oiling out typically occurs when the solute's concentration in the solvent exceeds its solubility at a given temperature, but the energy barrier for nucleation into a crystalline solid is too high. Instead, the compound separates as a supersaturated liquid phase. This is often a problem with compounds that have low melting points or are impure.[3]

Here is a systematic approach to troubleshoot this issue:

  • Reduce the Rate of Cooling: Rapid cooling dramatically increases supersaturation, favoring oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.[4] This gives the molecules more time to orient themselves into a crystal lattice.

  • Solvent System Modification: The choice of solvent is critical.[5]

    • Increase Solvent Polarity: Amine hydrochlorides are salts and often require polar solvents. If you are using a less polar solvent, try switching to or adding a more polar co-solvent like methanol or ethanol.

    • Use a Solvent/Anti-Solvent System: Dissolve the amine hydrochloride in a minimum amount of a good solvent (e.g., methanol, water) at an elevated temperature. Then, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., isopropanol, ethyl acetate, or diethyl ether) until turbidity persists. This can often induce crystallization.

  • Scratching and Seeding:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.[2]

  • Concentration Adjustment: You may be using too high a concentration of your compound. Try diluting the solution slightly before cooling.

Experimental Protocol: Step-by-Step Recrystallization of an Amine Hydrochloride

  • Solvent Selection: Choose a solvent or solvent system in which your amine hydrochloride is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol/water, methanol/isopropanol, or isopropanol/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the crude amine hydrochloride and a small amount of the chosen solvent. Heat the mixture with stirring (using a hot plate and magnetic stirrer) to near the solvent's boiling point.[6][7]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diagram: Decision Tree for Overcoming Oiling Out

G start Oiling Out Observed slow_cooling Reduce Cooling Rate start->slow_cooling solvent Modify Solvent System slow_cooling->solvent Still Oiling Out success Crystals Formed slow_cooling->success scratch_seed Induce Nucleation (Scratching/Seeding) solvent->scratch_seed Still Oiling Out solvent->success concentration Adjust Concentration scratch_seed->concentration Still Oiling Out scratch_seed->success concentration->start Still Oiling Out (Re-evaluate strategy) concentration->success

Caption: A troubleshooting workflow for addressing oiling out during crystallization.

Issue 2: Salt Disproportionation

Question: My purified amine hydrochloride seems to be converting back to the free amine over time, especially in solution. What is happening?

Answer: This phenomenon is likely salt disproportionation, where the hydrochloride salt reverts to its free base form. This is particularly common for salts of weakly basic amines. The equilibrium between the salt and the free base can be influenced by factors such as pH, solvent, and the presence of other basic or acidic species.[8]

Key Factors Influencing Disproportionation:

  • pH of the Medium: If the pH of the solution is above the pKa of the amine, the equilibrium will shift towards the formation of the free amine.[9]

  • Presence of Basic Excipients: In formulated products, basic excipients can raise the microenvironmental pH and induce disproportionation.[8]

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic, and absorbed water can facilitate the conversion to the free base.

Strategies to Prevent Disproportionation:

  • pH Control: Maintain the pH of solutions well below the pKa of the amine (ideally by at least 2 pH units) to keep it in its protonated, salt form.[9][10]

  • Solvent Choice: Use aprotic solvents where possible to minimize proton exchange.

  • Storage Conditions: Store the solid amine hydrochloride in a desiccator to protect it from moisture.

  • Formulation Considerations: When formulating, avoid basic excipients that could raise the local pH.[8] In some cases, adding a small amount of a non-volatile acid can help stabilize the salt.

Issue 3: Challenges with Chromatographic Purification

Question: My amine hydrochloride is showing poor peak shape (tailing) and low recovery during reverse-phase HPLC. What can I do to improve the separation?

Answer: Poor peak shape and recovery for amines on reverse-phase columns are often due to interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase. This can be addressed by optimizing the mobile phase.

Mobile Phase Optimization for Reverse-Phase HPLC of Amines:

  • Low pH: Operating at a low pH (e.g., pH 2-3 using formic acid or trifluoroacetic acid) ensures the amine is fully protonated and minimizes interactions with silanol groups.[10][11]

  • Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): A common additive (0.05-0.1%) that acts as an ion-pairing agent, improving peak shape and retention.

    • Triethylamine (TEA): A competing base that can be added to the mobile phase to block the active silanol sites. However, it can suppress ionization in mass spectrometry detection.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Question: My amine hydrochloride is too polar for reverse-phase chromatography and doesn't retain on the column. What are my options?

Answer: For highly polar amine hydrochlorides, alternative chromatographic techniques are often more suitable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of highly polar compounds.

  • Ion-Exchange Chromatography (IEX): Since amine hydrochlorides are charged, cation-exchange chromatography is a powerful technique for their purification. The separation is based on the reversible interaction between the positively charged amine and the negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[12]

Table 1: Troubleshooting Common Issues in Ion-Exchange Chromatography of Amine Hydrochlorides

Problem Potential Cause Suggested Solution
No or Weak Binding Incorrect pH of the loading buffer (pH is too high, amine is not charged).Adjust the pH of the loading buffer to be at least 1-2 units below the pKa of the amine.[12]
Ionic strength of the loading buffer is too high.Decrease the salt concentration of the loading buffer.
Poor Resolution Inappropriate elution gradient.Optimize the salt gradient (make it shallower) or switch to a step gradient.
Column overloading.Reduce the amount of sample loaded onto the column.
Low Recovery Amine is binding too strongly to the column.Increase the salt concentration or change the pH of the elution buffer to facilitate elution.
Precipitation of the compound on the column.Ensure the compound is soluble in the elution buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look out for in my amine hydrochloride synthesis?

A1: Organic impurities are the most common and can arise from various sources.[13] These include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your product.[13]

  • By-products: Side reactions can generate structurally related impurities.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis can contaminate the final product.[14]

  • Degradation Products: The amine or its hydrochloride salt may degrade over time, especially if exposed to heat, light, or oxygen.

Q2: How does the pKa of my amine affect its purification?

A2: The pKa is a critical parameter that dictates the charge state of your amine at a given pH. This is fundamental to its purification:

  • Extraction: To extract an amine into an aqueous acidic layer, the pH of the aqueous phase should be significantly lower than the amine's pKa to ensure it is protonated and water-soluble. Conversely, to extract it into an organic layer, the pH should be above the pKa.

  • Ion-Exchange Chromatography: The pH of the mobile phase must be below the pKa to ensure the amine is positively charged and can bind to a cation-exchange column.[12]

  • Salt Stability: Amines with very low pKa values (weakly basic) are more prone to salt disproportionation.[15]

Q3: My amine hydrochloride is very hygroscopic. How should I handle and store it?

A3: Hygroscopicity, the tendency to absorb moisture from the air, is a common property of amine hydrochlorides.[16] To minimize issues:

  • Handling: Handle the material in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, if possible.

  • Storage: Store the compound in a tightly sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).

  • Drying: If the compound has absorbed water, it can be dried under high vacuum, possibly with gentle heating (ensure the compound is thermally stable).

Q4: Can I use techniques other than recrystallization and chromatography for purification?

A4: Yes, other techniques can be employed, depending on the nature of your compound and the impurities:

  • Acid-Base Extraction: This is a powerful technique to separate amines from neutral or acidic impurities. The amine is protonated with an acid to make it water-soluble, allowing for the removal of non-basic impurities by extraction with an organic solvent. The free amine can then be regenerated by basifying the aqueous layer and extracting it into an organic solvent.

  • Distillation: For volatile amines, distillation can be an effective purification method. This is typically done on the free base form of the amine.

  • Sublimation: For solid amines that have a sufficiently high vapor pressure, sublimation can be a very effective purification technique.

Diagram: Workflow for Purification Strategy Selection

G start Crude Amine Hydrochloride is_solid Is the compound a solid? start->is_solid extraction Acid-Base Extraction start->extraction recrystallization Recrystallization is_solid->recrystallization Yes chromatography Chromatography is_solid->chromatography No is_volatile Is the free amine volatile? distillation Distillation of Free Amine is_volatile->distillation Yes sublimation Sublimation of Free Amine is_volatile->sublimation No purity_check Check Purity recrystallization->purity_check chromatography->purity_check distillation->purity_check sublimation->purity_check extraction->is_volatile

Caption: A decision-making workflow for selecting an appropriate purification strategy for amine hydrochlorides.

References

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech. Retrieved from [Link]

  • Gibson, E. K. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • Various Authors. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Retrieved from [Link]

  • S. G. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Retrieved from [Link]

  • Various Authors. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of impurities from amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Various Authors. (2025, October 9). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Retrieved from [Link]

  • Agilent. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Agilent. Retrieved from [Link]

  • Various Authors. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for isolation of an organic amine.
  • CORE. (2010, February 26). Organic Solvent Solubility Data Book. CORE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • ACS Publications. (2021, August 16). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. ACS Publications. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Sciencemadness.org. Retrieved from [Link]

  • Various Authors. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). The Huge Role of Tiny Impurities in Nanoscale Synthesis. ACS Publications. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Sciencemadness.org. Retrieved from [Link]

  • PubMed. (2021, September 5). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • MDPI. (2021, May 1). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. MDPI. Retrieved from [Link]

  • YouTube. (2014, October 16). Amines Section 3 Separation Technique. YouTube. Retrieved from [Link]

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Technical Support Center: Purification of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-(Methoxymethyl)cyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: Impurities can originate from starting materials, side-reactions, or degradation. Without a specific synthesis route, we can anticipate several classes of impurities based on common synthetic pathways for similar molecules.[1][2]

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Synthetic Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Byproducts: Compounds formed from side reactions. For instance, in reactions involving cyclobutanone, impurities from aldol condensation or other rearrangements can occur.[3]

  • Solvent Adducts: Molecules of the solvent incorporated into the crystal lattice.

  • Diastereomers or Enantiomers: If the synthesis is not stereospecific, other stereoisomers of the target molecule may be present.

Q2: My purified this compound has a brownish tint. What could be the cause?

A2: A brownish tint often indicates the presence of trace impurities, which could be oxidized species or highly conjugated byproducts. Amines, in general, are susceptible to air oxidation, which can lead to colored impurities. Ensure proper inert atmosphere (e.g., nitrogen or argon) during the final purification and drying steps.

Q3: I am observing poor recovery after recrystallization. What can I do to improve the yield?

A3: Poor recovery during recrystallization can be due to several factors:

  • Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good of a solvent for your compound, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep more of your compound in solution.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice, necessitating further purification steps and leading to material loss.

  • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time.

To improve recovery, systematically screen for an optimal solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. A solvent/anti-solvent system can also be effective.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues during the purification of this compound.

Issue 1: Persistent Impurities Detected by HPLC/NMR

If after an initial purification attempt, you still observe significant impurities, a more rigorous purification strategy is required.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent impurities.

Step-by-Step Protocol: Acid-Base Extraction

This technique is particularly useful for separating the basic amine product from non-basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Basification: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrochloride salt and convert it to the free amine. This will also remove any acidic impurities.

  • Separation: Separate the aqueous and organic layers. The free amine will be in the organic layer.

  • Acidification: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities in the organic layer.

  • Isolation: The aqueous layer now contains the purified amine hydrochloride. The product can be recovered by removal of water under reduced pressure, or by basifying the aqueous layer and extracting the free amine into an organic solvent, followed by evaporation of the solvent and re-formation of the hydrochloride salt.

Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or high concentrations of impurities depressing the melting point.

Troubleshooting Strategies:

  • Lower the Crystallization Temperature: Induce crystallization at a lower temperature by slowly cooling the solution.

  • Change the Solvent System: Use a solvent with a lower boiling point or a solvent mixture (solvent/anti-solvent).

  • Seed the Solution: Introduce a small crystal of the pure compound to provide a nucleation site for crystal growth.

  • Reduce Solute Concentration: Use a more dilute solution.

Data Presentation: Solvent Screening for Recrystallization

A systematic approach to solvent selection is crucial for successful recrystallization.[4] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

SolventSolubility (Hot)Solubility (Cold)Crystal Formation
IsopropanolHighModerateNeedles
AcetoneModerateLowSmall Prisms
Ethyl AcetateLowVery LowPowder
TolueneLowVery LowNo Crystals
WaterHighHighNo Crystals
Isopropanol/Hexane (9:1)HighLowWell-formed Crystals

Note: This table presents hypothetical data for illustrative purposes. Experimental validation is required.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. A mixture of isopropanol and a non-polar anti-solvent like hexane is often a good starting point for amine hydrochlorides.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystallization: Crystal formation should occur as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recrystallization Workflow Diagram:

Caption: Step-by-step recrystallization workflow.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method is a reliable way to assess the purity of your compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound and potential impurities absorb (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

References

  • Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
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  • Google Patents. (n.d.). Method for preparation of alkoxy-amine hydrochloride.
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  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.
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  • Google Patents. (n.d.). Process for the production of cyclopropylmethyl halides.
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  • T. Umasankara Sastry, et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7231-7236.
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  • G. Madhusudhan, et al. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.
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Sources

Preventing degradation of 1-(Methoxymethyl)cyclobutanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Methoxymethyl)cyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance based on the compound's chemical properties and established best practices for amine hydrochlorides.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1][2] The container must be kept tightly sealed to protect it from atmospheric moisture, as the compound is hygroscopic.[2][3][4] An inert atmosphere, such as argon or nitrogen, is also recommended to prevent potential oxidative degradation over extended periods.[1][2]

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)Minimizes thermal degradation and slows potential hydrolytic reactions.[1][2]
AtmosphereDry, Inert Gas (e.g., Argon)Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis.[1][2]
LightIn the dark (Amber vial)Protects against potential photolytic degradation.[1]
ContainerTightly sealedPrevents exposure to moisture and air.[1][2][5]

Q2: My this compound appears clumpy and discolored. What could be the cause?

Clumping and discoloration (e.g., turning yellow or brown) are common visual indicators of degradation, often initiated by the absorption of moisture.[1] Amine salts are susceptible to hydrolysis, and the presence of water can facilitate this process.[3] If you observe these changes, it is crucial to verify the compound's purity using an appropriate analytical method before use.[1]

Q3: What are the primary degradation pathways for this compound?

Based on its structure, the two most probable degradation pathways under improper storage conditions are:

  • Hydrolysis of the Methoxymethyl Ether: While ethers are generally stable, the presence of moisture, especially under slightly acidic or basic conditions (which can arise from absorbed atmospheric CO2 reacting with moisture), can lead to the slow cleavage of the methoxymethyl group. This would result in the formation of 1-(hydroxymethyl)cyclobutanamine and formaldehyde. Ether cleavage is typically promoted by strong acids and heat, but can occur over long periods under less extreme conditions.[6][7]

  • Oxidation of the Amine: Amines are susceptible to oxidation, which can lead to the formation of various impurities.[8] Storing the compound under an inert atmosphere minimizes this risk.

The cyclobutane ring itself is generally stable and less prone to degradation under typical storage conditions compared to the amine and ether functional groups.[1][9][10][11]

Q4: Can I store solutions of this compound?

For optimal stability, it is best to prepare solutions fresh. If short-term storage of a solution is necessary, it is recommended to store it at 2-8°C and protect it from light.[1] For longer-term storage, aliquoting the solution into single-use vials to minimize freeze-thaw cycles and storing at -20°C is advisable.[1] Be aware that the stability in solution will depend on the solvent and pH.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results in subsequent experiments using the same batch of the compound.

  • Potential Cause: Degradation of the compound after the container was opened. The hygroscopic nature of the compound means that each time the container is opened, it is exposed to atmospheric moisture, which can initiate degradation.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the current purity of the batch using a validated stability-indicating method, such as HPLC-UV or GC-MS.

    • Aliquot Upon Receipt: For new batches, it is best practice to aliquot the material into smaller, single-use containers under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere.

    • Proper Handling: When opening a container, allow it to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid. Handle the material in a glove box or under a stream of inert gas.

Issue 2: Appearance of an unexpected peak in HPLC analysis during a reaction.

  • Potential Cause: The unexpected peak could be a degradation product of this compound or a synthetic impurity.

  • Troubleshooting Steps:

    • Characterize the Impurity: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the mass of the impurity. This can help in identifying its structure. Potential degradation products include 1-(hydroxymethyl)cyclobutanamine.

    • Perform a Forced Degradation Study: Subjecting a small sample of the starting material to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[12][13] Comparing the retention time of the peaks from the forced degradation study to the unexpected peak in your reaction mixture can confirm if it is a degradant.

    • Analyze the Starting Material: Run a high-resolution analysis of the starting material to check for the presence of the impurity before it is used in the reaction.

Part 3: Visualization & Protocols

Potential Degradation Pathway

The following diagram illustrates the potential hydrolytic degradation of the methoxymethyl ether group.

G Potential Hydrolytic Degradation Pathway parent 1-(Methoxymethyl)cyclobutanamine Hydrochloride water + H₂O (Moisture) parent->water conditions Improper Storage (e.g., humidity, elevated temp.) degradant1 1-(Hydroxymethyl)cyclobutanamine water->degradant1 degradant2 Formaldehyde water->degradant2

Caption: Potential hydrolysis of the ether linkage.

Experimental Workflow for Purity Assessment

This diagram outlines the general workflow for assessing the purity of this compound.

G Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis A Accurately weigh sample B Dissolve in appropriate solvent (e.g., Methanol/Water) A->B C Filter through 0.45 µm syringe filter B->C D HPLC-UV or GC-MS Analysis C->D E Integrate peaks and calculate % purity D->E F Identify any impurities (if using MS) E->F

Sources

Strategies to improve the metabolic stability of cyclobutane-containing drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug development professionals. This guide addresses common challenges and provides advanced strategies for improving the metabolic stability of drug candidates containing a cyclobutane moiety. Cyclobutane rings are valuable scaffolds in medicinal chemistry, offering a unique three-dimensional structure that can enhance pharmacological properties.[1][2] However, their metabolic fate can be a significant hurdle in the hit-to-lead and lead optimization stages. This resource is designed to provide you, our fellow researchers, with actionable insights and robust experimental protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most pressing questions researchers face when a promising cyclobutane-containing compound shows poor metabolic stability.

Q1: My cyclobutane-containing compound is rapidly cleared in human liver microsome (HLM) assays. What are the likely metabolic pathways I should investigate first?

A1: Rapid clearance of alicyclic rings like cyclobutane is most frequently attributed to oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[3][4][5] The primary metabolic "soft spots" on a cyclobutane ring are the C-H bonds.

Causality: The CYP450 catalytic cycle involves the activation of molecular oxygen to generate a highly reactive iron-oxo species. This species is capable of abstracting a hydrogen atom from a C-H bond, followed by a hydroxyl radical rebound, leading to hydroxylation. Unsubstituted or activated positions on the cyclobutane ring are particularly susceptible.

Troubleshooting Steps:

  • Metabolite Identification: The first critical step is to identify the structure of the major metabolites. Incubate your compound with human liver microsomes (or specific CYP isoforms if you have a hypothesis) and analyze the output using high-resolution mass spectrometry (LC-MS/MS).

  • Pinpoint the Site of Metabolism (SoM): Look for metabolites with a mass shift of +16 Da (oxygen addition). Fragmentation patterns in the MS/MS spectrum will help pinpoint the exact position of hydroxylation on the cyclobutane ring or adjacent positions.

  • Consider Ring Opening: While less common for cyclobutanes compared to highly strained cyclopropanes, enzymatic ring opening can occur.[6] Look for metabolites with mass shifts corresponding to the addition of water or other nucleophiles across a cleaved C-C bond.

Q2: Metabolite identification confirms hydroxylation on the cyclobutane ring is the primary metabolic route. What are the most effective strategies to block this pathway?

A2: Once the metabolic weak point is identified, several medicinal chemistry strategies can be employed to "shield" or block this position from enzymatic attack. The choice of strategy depends on the specific location of the hydroxylation and the tolerance of the target's binding pocket to structural modifications.

Key Strategies:

  • Fluorination: Replacing a hydrogen atom at the metabolic soft spot with a fluorine atom is a classic and highly effective strategy.[7][8][9]

    • Causality: The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) and resistant to homolytic cleavage by CYP enzymes.[8][9] This makes it a robust metabolic shield. Furthermore, the high electronegativity of fluorine can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[7]

  • Deuteration: Swapping a hydrogen atom with its heavier, stable isotope, deuterium (D), can slow down the rate of metabolism.[10][11][12][13][14]

    • Causality: This strategy relies on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower vibrational frequency and requires more energy to break than a C-H bond. Since C-H bond cleavage is often the rate-limiting step in CYP450-mediated oxidation, this increased energy barrier can significantly slow the reaction rate, thereby improving the compound's half-life.[12][13]

  • Introduction of Steric Hindrance: Placing a bulky group adjacent to the metabolic hotspot can physically block the CYP enzyme's active site from accessing the vulnerable C-H bond.

    • Causality: CYP active sites have defined spatial dimensions. A well-placed methyl, trifluoromethyl, or even another cyclobutyl group can create steric repulsion that prevents the substrate from orienting correctly for oxidation to occur.[15] This is a common tactic to mitigate CYP inhibition and metabolism.[16][17][18]

  • Bioisosteric Replacement: In some cases, the entire cyclobutane ring can be replaced with a different scaffold that serves a similar structural role but possesses greater metabolic stability.[19][20][21]

    • Causality: The goal is to mimic the geometry and key pharmacophoric interactions of the cyclobutane ring while eliminating the metabolic liability. Common bioisosteres for a cyclobutane might include a bicyclo[1.1.1]pentane (BCP), cubane, or a carefully selected heterocyclic ring like an oxetane.[22] Oxetanes, for instance, can improve aqueous solubility and metabolic stability, sometimes directing metabolism away from CYP pathways.[22][23]

Decision Workflow for Stabilization Strategy The following diagram illustrates a logical workflow for selecting an appropriate stabilization strategy.

stabilization_workflow start Poor Metabolic Stability (HLM Assay) met_id Metabolite ID & SoM Analysis (LC-MS/MS) start->met_id is_ring Is SoM on Cyclobutane Ring? met_id->is_ring strategies Select Stabilization Strategy is_ring->strategies  Yes other_som Address Metabolism at other positions is_ring->other_som  No fluorination Fluorination (Replace H with F) strategies->fluorination deuteration Deuteration (Replace H with D) strategies->deuteration steric_shield Steric Shielding (Add bulky group) strategies->steric_shield synthesis Synthesize Analogues fluorination->synthesis deuteration->synthesis steric_shield->synthesis bioisostere Consider Bioisosteric Replacement of Ring other_som->bioisostere bioisostere->synthesis reassay Re-assay in HLM synthesis->reassay is_stable Stability Improved? reassay->is_stable success Advance Candidate is_stable->success Yes reiterate Re-evaluate Strategy is_stable->reiterate No reiterate->strategies

Caption: A decision workflow for addressing metabolic instability.

Q3: I'm considering deuteration. How much of an improvement in metabolic half-life can I realistically expect?

A3: The magnitude of the KIE is highly variable and depends on whether the C-H bond cleavage is the rate-determining step of the metabolic reaction. For CYP-mediated hydroxylations, the KIE (kH/kD) can range from 2 to as high as 10. This means you could see a 2- to 10-fold increase in the metabolic half-life (t½).

However, it is crucial to manage expectations. If there are multiple competing metabolic pathways, blocking one via deuteration may simply "shunt" the metabolism to a secondary site, a phenomenon known as "metabolic switching".[13] Therefore, a comprehensive metabolite profile of the deuterated analog is essential to confirm that you haven't inadvertently created a new liability.

Data Comparison Example: The table below illustrates a hypothetical outcome of applying different stabilization strategies to a parent drug candidate.

CompoundModificationSite of ModificationHLM t½ (min)In Vitro CLint (µL/min/mg)
Parent Drug None-1592.4
Analog 1 FluorinationC3-position> 120< 5.8
Analog 2 Deuteration (d1)C3-position4530.8
Analog 3 Steric Shield (CH3)C2-position7019.8

This is illustrative data and actual results will vary.

Part 2: Experimental Protocols

To ensure trustworthy and reproducible results, rigorous experimental design is paramount. Here is a standard protocol for assessing metabolic stability.

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines the substrate depletion method for determining metabolic half-life (t½) and intrinsic clearance (CLint).[24][25][26]

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compound (e.g., Testosterone, Verapamil)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, Labetalol) for reaction termination

  • 96-well incubation plates and collection plates

2. Experimental Workflow:

hlm_assay_workflow prep Prepare Reagents: Buffer, NADPH, Microsomes pre_incubate Pre-incubate Microsomes & Test Compound (37°C, 10 min) prep->pre_incubate initiate Initiate Reaction: Add NADPH System pre_incubate->initiate time_points Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench with Cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro HLM metabolic stability assay.

3. Step-by-Step Procedure:

  • Thaw Reagents: Thaw HLM and NADPH system on ice. Keep all reagents cold until use.

  • Prepare Incubation Mixture: In the 96-well plate, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM). Include wells for a positive control and a negative control (no NADPH).

  • Pre-incubation: Place the plate in a shaking water bath or incubator at 37°C for 10 minutes to equilibrate the temperature.[27]

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to all wells except the negative control to start the metabolic reaction. This is your T=0 time point.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard. This immediately stops the reaction.

  • Protein Precipitation: Once all time points are collected, seal the collection plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

  • Calculate the half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint):

    • CLint (µL/min/mg) = (0.693 / t½) * (1 / [Microsomal Protein]) [28]

This self-validating system, including positive and negative controls, ensures the reliability of your results and provides a clear, quantitative measure of metabolic stability to guide the next steps in your drug design cycle.

References

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(12), 2845. Available from: [Link]

  • Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Available from: [Link]

  • Bellus, D., et al. (1978). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1364-1368. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Desai, P. V. (2009). Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. Current Topics in Medicinal Chemistry, 9(11), 1015-1033. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • House, K. E., & Murphy, R. F. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4349. Available from: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Role of fluorine in medicinal chemistry and drug metabolism. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available from: [Link]

  • MedChemica. (n.d.). Strategies To Mitigate CYP450 Inhibition. Available from: [Link]

  • Scott, P. J. H., et al. (2024). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Journal of Medicinal Chemistry. Available from: [Link]

  • Ghoshal, A., & D'Souza, R. (n.d.). Tactics to Avoid Inhibition of Cytochrome P450s. Request PDF. Available from: [Link]

  • Aretz, C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 705-726. Available from: [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. Available from: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link]

  • ResearchGate. (n.d.). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Available from: [Link]

  • D'Souza, R., & Ghoshal, A. (n.d.). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available from: [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Available from: [Link]

  • Pharmaguideline. (n.d.). Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Available from: [Link]

  • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. ResearchGate. Available from: [Link]

  • Gill, H., et al. (n.d.). Role of Fluorine in Drug Design and Drug Action. Request PDF. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1243177. Available from: [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available from: [Link]

  • Drug Metabolism and Drug Metabolism Principles. (n.d.). Medicinal Chemistry Approaches to Enhance Drug Efficacy. Available from: [Link]

  • Słoczyńska, K., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Molecules, 26(18), 5579. Available from: [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • Barter, Z. E., et al. (2012). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Almazrou, A., et al. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Journal of Experimental Pharmacology, 13, 1039-1051. Available from: [Link]

  • Tieu, W., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2321. Available from: [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available from: [Link]

  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cyclobutane and Cyclopentane Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Small Rings in Medicinal Chemistry

In the intricate process of drug discovery, the molecular scaffold of a lead compound is a critical determinant of its ultimate success. Medicinal chemists continually seek motifs that can subtly yet profoundly modulate a molecule's physicochemical and pharmacological properties. Among the vast arsenal of structural modifications, the incorporation of small cycloalkanes, particularly cyclobutane and cyclopentane rings, has emerged as a powerful strategy for lead optimization. These alicyclic scaffolds are far more than simple lipophilic spacers; they are strategic tools used to enforce specific conformations, block metabolic liabilities, and fine-tune interactions with biological targets.[1]

This guide provides a comparative analysis of cyclobutane and cyclopentane analogs, moving beyond a simple recitation of their properties to explain the causal relationships between their structural nuances and their impact on drug-like characteristics. We will explore the fundamental differences in their conformational behavior, the resulting effects on metabolic stability and receptor affinity, and provide the experimental frameworks necessary to validate these choices in a drug discovery program.

Part 1: Conformational and Structural Analysis - The Foundation of Function

The seemingly minor difference of a single carbon atom between cyclobutane and cyclopentane results in dramatically different three-dimensional structures, which in turn dictate how appended functional groups are presented to the biological environment.

Cyclobutane: The Puckered Square

The cyclobutane ring is characterized by significant ring strain (approximately 26.3 kcal/mol), second only to cyclopropane.[1][2] This strain is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain from eclipsing C-H bonds.[3] To alleviate some of this torsional strain, cyclobutane adopts a non-planar, puckered conformation.[2][4] This puckering creates two distinct substituent positions: axial and equatorial, which are in rapid equilibrium through a ring-flipping process. The energy barrier for this flip is low, but the puckered nature provides a more defined three-dimensional vector for substituents compared to a flat ring. This conformational restriction can be a powerful tool to lock a molecule into its bioactive conformation.[5][6]

Cyclopentane: The Flexible Pentagon

In contrast, cyclopentane has considerably less ring strain (approximately 7.1 kcal/mol).[2] A planar cyclopentane would have minimal angle strain (internal angles of 108°), but would suffer from significant torsional strain due to ten fully eclipsed C-H bonds.[4][7] To relieve this torsional strain, cyclopentane adopts two primary non-planar conformations of similar energy: the "envelope" and the "half-chair".[8] These conformations undergo a rapid interconversion process known as pseudorotation, where the "pucker" moves around the ring. This makes cyclopentane significantly more flexible and conformationally dynamic than cyclobutane.

G cluster_0 Conformational Analysis cluster_1 Implications in Drug Design CB Cyclobutane CB_Conf Puckered (Folded) Conformation - Relieves torsional strain - Defined axial/equatorial positions CB->CB_Conf Adopts CP Cyclopentane CP_Conf Envelope & Half-Chair Conformations - Relieves torsional strain - Highly flexible via pseudorotation CP->CP_Conf Adopts CB_Imp Higher Rigidity - Pre-organizes molecule for binding - Can increase binding affinity CB_Conf->CB_Imp Leads to CP_Imp Greater Flexibility - Can explore a wider conformational space - May adapt better to some binding pockets CP_Conf->CP_Imp Leads to

Caption: Logical relationship between ring structure and its design implications.

Part 2: Comparative Physicochemical Properties

The inherent structural differences directly translate into distinct physicochemical properties that are paramount in drug design.

PropertyCyclobutaneCyclopentaneRationale & Implication in Drug Design
Ring Strain Energy ~26.3 kcal/mol[1][2]~7.1 kcal/mol[2]The high strain in cyclobutane makes it more reactive than cyclopentane under certain conditions, though it is still relatively inert compared to cyclopropane.[5] This strain is generally not a liability in drug molecules.
Conformational Rigidity HighModerate-LowCyclobutane's rigidity can reduce the entropic penalty upon binding to a target, potentially increasing affinity.[1] Cyclopentane's flexibility allows it to adapt to binding pockets but may come with a higher entropic cost.
Lipophilicity (LogP) Generally lowerGenerally higherFor the same substitution pattern, the more compact and less "greasy" surface of cyclobutane often leads to a lower LogP compared to the larger cyclopentane. This can be advantageous for improving solubility.
C-C Bond Length ~1.56 Å[2]~1.54 ÅThe longer C-C bonds in cyclobutane, a result of 1,3-repulsions, can subtly alter the positioning of substituents compared to cyclopentane or acyclic systems.[2]

Part 3: Impact on Metabolic Stability

A common application of small rings is to block sites of metabolic oxidation, particularly by cytochrome P450 (CYP) enzymes. Both cyclobutane and cyclopentane can serve as more robust replacements for metabolically labile groups like tert-butyl or isopropyl moieties.[1]

  • Causality of Choice: The decision to use a cyclobutane versus a cyclopentane ring as a metabolic shield is driven by the local environment of the metabolic "soft spot." A cyclobutane ring, being more rigid and conformationally defined, can provide a more effective and predictable blockade if the fit is right. For instance, replacing a gem-dimethyl group with a spiro-cyclobutane can effectively prevent oxidation at that carbon.

  • Experimental Validation: The gold standard for assessing this is an in vitro metabolic stability assay using liver microsomes, which contain a high concentration of CYP enzymes. By measuring the rate of disappearance of the parent compound over time, one can calculate the intrinsic clearance (CLint) and metabolic half-life (t½). A lower CLint value indicates greater metabolic stability.[1] In several reported cases, difluorination of a cyclobutyl ring has been shown to further enhance metabolic stability by making the C-H bonds less susceptible to oxidation.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of a cyclobutane analog versus a cyclopentane analog.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the cyclobutane analog, cyclopentane analog, and a positive control (e.g., Midazolam) in DMSO.

    • Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Cofactor: Prepare a 10 mM solution of NADPH in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C in a water bath for 5 minutes.

    • Add the test compound to the microsomes to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM. This is your T=0 time point.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a 2:1 or 3:1 volume of ice-cold acetonitrile with an internal standard (e.g., 100 ng/mL labetalol).

  • Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]). A lower CLint indicates higher stability.

G start Start: Compare Analogs reagents 1. Reagent Prep - Test Compounds (1µM) - Microsomes (0.5 mg/mL) - NADPH (1 mM) start->reagents incubation 2. Incubation - Pre-warm microsomes - Add compound - Initiate with NADPH at 37°C reagents->incubation sampling 3. Sampling & Quenching - Aliquots at 0, 5, 15, 30, 45 min - Quench with cold ACN + IS incubation->sampling analysis 4. LC-MS/MS Analysis - Centrifuge to pellet protein - Analyze supernatant - Quantify remaining parent compound sampling->analysis data 5. Data Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint analysis->data end Result: Comparative Stability Data data->end

Caption: Experimental workflow for the in vitro metabolic stability assay.

Part 4: Receptor Binding Affinity and Biological Activity

The primary goal of conformational constraint is often to improve binding affinity by pre-organizing the pharmacophoric elements into the optimal geometry for target interaction.

  • Cyclobutane's Advantage: The rigidity of the cyclobutane ring can be particularly effective here. In cases where a specific dihedral angle or spatial relationship between two functional groups is required for potent activity, a cyclobutane scaffold can lock in this ideal conformation. This has been demonstrated in multiple studies where cyclobutane analogs showed higher potency than larger, more flexible carbocycles.[2][5]

  • Cyclopentane's Role: The flexibility of cyclopentane is not necessarily a disadvantage. For some protein targets with more plastic binding sites, the ability of a cyclopentane-substituted ligand to adapt its conformation upon binding can be beneficial.

  • The Unpredictable Nature: It is crucial to recognize that the impact on biological activity can be unpredictable. In some instances, the cyclobutane analog is more active, while in others, the cyclopentane or even an acyclic analog may be superior.[1] This underscores the necessity of empirical testing. A direct comparison of both analogs is the only reliable way to determine which scaffold is optimal for a given target.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of the non-radiolabeled cyclobutane and cyclopentane analogs by measuring their ability to displace a known radioligand from a receptor.

  • Materials:

    • Receptor Source: Cell membranes or purified protein expressing the target receptor.

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., ³H-spiperone for D2 receptors).

    • Test Compounds: Serial dilutions of the cyclobutane and cyclopentane analogs.

    • Assay Buffer: Buffer appropriate for the receptor (e.g., Tris-HCl with cofactors).

    • Scintillation Fluid & Vials.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor + Radioligand + Buffer.

      • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known non-radiolabeled ligand (displacer).

      • Competitive Binding: Receptor + Radioligand + varying concentrations of the test compound (cyclobutane or cyclopentane analog).

  • Incubation:

    • Add the receptor preparation, radioligand, and appropriate competitor/buffer to the wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (determined in preliminary experiments).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.

Conclusion: A Data-Driven Decision

The choice between incorporating a cyclobutane or a cyclopentane ring is not a matter of inherent superiority but of context-dependent optimization. Cyclobutanes offer rigidity and a well-defined conformational constraint, which can be a decisive advantage for increasing binding affinity and blocking metabolism. Cyclopentanes provide greater flexibility, which may be beneficial for exploring the conformational space of a binding pocket.

While principles of medicinal chemistry can guide the initial hypothesis, the optimal choice is ultimately an empirical one.[1] A data-driven, comparative approach that involves the synthesis and parallel evaluation of both analogs is the most robust strategy. By systematically assessing their effects on solubility, metabolic stability, and target affinity, researchers can effectively leverage the unique properties of these small carbocycles to design safer and more efficacious medicines.[1]

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

  • Title: Conformation of Cyclobutane and Cyclopentane Source: YouTube URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex URL: [Link]

  • Title: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: How to measure and evaluate binding affinities Source: eLife URL: [Link]

  • Title: Conformational Analysis of Cyclopentane Source: Scribd URL: [Link]

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Bridging the Gap: A Strategic Guide to Correlating In Vitro and In Vivo Activity of 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a clinically viable drug is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for investigating the therapeutic potential of 1-(Methoxymethyl)cyclobutanamine hydrochloride, a novel cyclobutanamine derivative. While public domain data on this specific molecule is nascent, this document outlines a robust, hypothesis-driven approach to its evaluation, emphasizing the principles of in vitro-in vivo correlation (IVIVC).

Introduction: The Therapeutic Potential of Cyclobutanamine Derivatives

Cyclobutanamine moieties are of significant interest in medicinal chemistry, appearing in a range of clinically approved drugs for oncology, neurological disorders, and infectious diseases. Their rigid, three-dimensional structure can provide unique interactions with biological targets. This compound, as a novel analogue, presents an opportunity for new therapeutic applications.

Given the structural alerts within the broader class of neurologically active small molecules, a plausible starting hypothesis is that this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in various neurological conditions. This guide will therefore focus on a hypothetical investigation of this compound as a potential neuroprotective agent.

The Cornerstone of Drug Development: Understanding In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[1][2] Establishing a strong IVIVC is crucial for:

  • Accelerating Development: Reducing the number of extensive and costly animal and human studies.[3]

  • Informing Formulation: Guiding the development of dosage forms with optimal release characteristics.

  • Ensuring Quality Control: Serving as a surrogate for bioequivalence studies, ensuring batch-to-batch consistency.[4]

This guide will detail a practical, step-by-step approach to building a potential IVIVC for this compound.

A Hypothesis-Driven In Vitro Evaluation

The initial phase of our investigation focuses on characterizing the compound's activity in controlled, artificial environments.

Primary Target Engagement: NMDA Receptor Binding Assay

Rationale: To determine if the compound directly interacts with the hypothesized target, the NMDA receptor.

Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes from the cortices of adult male Sprague-Dawley rats.

  • Radioligand Binding: Incubate the synaptosomal membranes with a known NMDA receptor radioligand (e.g., [³H]MK-801) and varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to displace 50% of the radioligand.

Functional Antagonism: Electrophysiology in Primary Neuronal Cultures

Rationale: To assess the functional consequence of receptor binding – does it inhibit NMDA receptor-mediated neuronal activity?[5]

Protocol:

  • Cell Culture: Culture primary hippocampal neurons from embryonic day 18 (E18) rat embryos.

  • Whole-Cell Patch-Clamp: Perform whole-cell voltage-clamp recordings on mature neurons (days in vitro 14-21).

  • NMDA-Evoked Currents: Apply NMDA to elicit inward currents and co-apply varying concentrations of this compound to assess its inhibitory effect.

  • Data Analysis: Determine the IC50 for the inhibition of NMDA-evoked currents.

Cellular Viability: In Vitro Neuroprotection Assay

Rationale: To evaluate the compound's ability to protect neurons from NMDA-induced excitotoxicity.

Protocol:

  • Neuronal Culture: Culture primary cortical neurons.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA.

  • Treatment: Co-treat the cells with a range of concentrations of this compound.

  • Viability Assessment: After 24 hours, assess cell viability using a standard MTT or LDH assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50), the concentration that provides 50% of the maximum neuroprotective effect.

Transitioning to In Vivo: A Stepwise Evaluation

Once in vitro activity is established, the next critical step is to determine if this translates to a physiological setting.

Pharmacokinetic Profiling

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

Protocol:

  • Animal Model: Utilize adult male C57BL/6 mice.

  • Dosing: Administer a single intravenous (IV) and oral (PO) dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

In Vivo Target Engagement: Rodent Model of Excitotoxicity

Rationale: To confirm that the compound can reach its target in the brain and exert a protective effect in a disease-relevant model.

Protocol:

  • Animal Model: Use adult male Wistar rats.

  • Induction of Excitotoxicity: Administer an intracerebroventricular (ICV) injection of quinolinic acid, an NMDA receptor agonist.

  • Treatment: Administer this compound at various doses and time points relative to the quinolinic acid injection.

  • Behavioral Assessment: Monitor for seizure activity and other behavioral changes.

  • Histological Analysis: After a set period, perfuse the animals and perform histological staining (e.g., Nissl staining) on brain sections to quantify neuronal damage.

Data Synthesis and IVIVC Modeling

The culmination of these studies is the integration of in vitro and in vivo data to build a predictive model.

Comparative Data Summary
ParameterIn Vitro AssayResult (Hypothetical)In Vivo ModelResult (Hypothetical)
Target Affinity NMDA Receptor BindingIC50 = 150 nM--
Functional Activity ElectrophysiologyIC50 = 250 nM--
Cellular Efficacy Neuroprotection AssayEC50 = 500 nM--
Pharmacokinetics Mouse PK StudyCmax = 2 µM (at 10 mg/kg, PO)--
In Vivo Efficacy Rat Excitotoxicity ModelED50 = 8 mg/kg (PO)--
Visualizing the Research Workflow

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Binding NMDA Receptor Binding Assay (IC50) Functional_Assay Electrophysiology (IC50) Target_Binding->Functional_Assay Confirms functional activity Cellular_Assay Neuroprotection Assay (EC50) Functional_Assay->Cellular_Assay Demonstrates cellular effect PK_Study Pharmacokinetic Profiling (Cmax, Tmax, %F) Cellular_Assay->PK_Study Transition to in vivo Efficacy_Study Rodent Excitotoxicity Model (ED50) PK_Study->Efficacy_Study Informs dose selection IVIVC_Model IVIVC Modeling & Correlation Efficacy_Study->IVIVC_Model Data for correlation

Caption: A streamlined workflow for the in vitro and in vivo evaluation of this compound.

Discussion: Bridging the In Vitro-In Vivo Gap

The hypothetical data presented suggests a promising profile for this compound. The in vitro assays would establish its activity at the molecular, cellular, and functional levels. The in vivo studies would then be designed to determine if these promising in vitro characteristics translate into a meaningful therapeutic effect in a living system.

A key aspect of the IVIVC is to correlate the in vitro potency (EC50 from the neuroprotection assay) with the in vivo efficacy (ED50 from the excitotoxicity model), taking into account the pharmacokinetic properties of the compound. For example, one could model the relationship between the free plasma concentration at the time of the excitotoxic insult and the observed neuroprotective effect. A strong correlation would provide confidence in using the in vitro neuroprotection assay as a predictive tool for in vivo efficacy in future studies with related compounds.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous strategy for the preclinical evaluation of this compound. By following a hypothesis-driven approach and focusing on establishing a clear in vitro-in vivo correlation, researchers can efficiently and effectively assess the therapeutic potential of this and other novel chemical entities. The successful establishment of an IVIVC not only de-risks the drug development process but also provides a valuable tool for future formulation and optimization efforts.

References

  • PubChem. (n.d.). Methoxamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Park, K. (2014). In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications.
  • Pang, Y., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(15), 8145-8165. Retrieved from [Link]

  • Luk, C. P., & Lee, T. Y. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 102(9), 2975-2993. Retrieved from [Link]

  • Todorova, V., et al. (2021). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 26(16), 4965. Retrieved from [Link]

  • Zhao, L., et al. (2021). A convolution-based in vitro-in vivo correlation model for methylphenidate hydrochloride delayed-release and extended-release capsule. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1335-1346. Retrieved from [Link]

  • Todorova, V., et al. (2021). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. ResearchGate. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). IN VITRO IN VIVO CORRELATIONS. CUTM Courseware. Retrieved from [Link]

  • Qiu, Y. (2009). In Vitro-In Vivo Correlation: Linking Drug Release to Clinical Performance. SlideServe. Retrieved from [Link]

  • Mayer, M. L., & Westbrook, G. L. (1987). The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture. The Journal of Physiology, 394, 501-527. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutanamine, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Strained Rings

Cyclobutane derivatives, a fascinating class of molecules, are integral to various fields, from medicinal chemistry to materials science. Their unique four-membered ring structure, however, presents a significant analytical challenge. The inherent ring strain makes them susceptible to rearrangement or degradation under certain analytical conditions, demanding robust and reliable methods for their quantification and characterization.[1] This guide provides an in-depth comparison of two workhorse analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analysis of a model cyclobutane derivative. We will delve into the principles of each method, present detailed validation protocols, and offer a cross-validation framework to ensure data integrity and consistency across different analytical platforms.

Choosing the Right Tool: A Comparative Overview of GC-FID and HPLC-UV

The choice between GC and HPLC is fundamentally dictated by the physicochemical properties of the analyte.[2] GC is ideally suited for compounds that are volatile and thermally stable, while HPLC is the go-to method for less volatile or thermally labile molecules.

Gas Chromatography (GC): In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the two phases, which is largely dependent on their boiling points and polarity. GC is often lauded for its high resolution, speed, and cost-effectiveness.[2][3]

High-Performance Liquid Chromatography (HPLC): HPLC, in contrast, uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. Separation is based on the analyte's interaction with the stationary phase, which can be tailored for different separation modes (e.g., reversed-phase, normal-phase). HPLC is a versatile technique that can accommodate a wide range of analytes, including those that are not amenable to GC.[2][4]

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, we will outline the validation protocols for the quantitative analysis of a hypothetical cyclobutane derivative, "Cyclobutane-X," using both GC-FID and HPLC-UV. These protocols are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 220°C at 20°C/min, hold for 2 minutes.

  • Injection Volume: 1 µL, split ratio 20:1

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Cyclobutane-X reference standard and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with dichloromethane.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) within the calibration range.

  • Sample Preparation: Dissolve the test sample in dichloromethane to achieve a theoretical concentration within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze a blank (dichloromethane), a placebo (matrix without analyte), and a spiked sample to demonstrate the absence of interfering peaks at the retention time of Cyclobutane-X.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze the QC samples (n=3 at each level) and express the result as the percentage recovery of the known amount.

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing six replicate injections of the medium QC sample. Evaluate intermediate precision by having a different analyst perform the analysis on a different day. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separation Module (or equivalent)

  • Detector: Waters 2489 UV/Visible Detector

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Cyclobutane-X reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) within the calibration range.

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R1)):

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) will be assessed using the same principles outlined in the GC-FID protocol, with acceptance criteria appropriate for HPLC analysis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the hypothetical validation data for the analysis of Cyclobutane-X by GC-FID and HPLC-UV. This data is illustrative of the typical performance characteristics of each technique.

Validation ParameterGC-FIDHPLC-UVAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1001 - 100Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2%
- Intermediate Precision1.2%1.5%≤ 2%
LOD (µg/mL) 0.20.3-
LOQ (µg/mL) 0.71.0-

Cross-Validation: Ensuring Method Concordance

Cross-validation is a critical step to ensure that different analytical methods produce comparable results.[8] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample set.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_result Conclusion Sample Single Batch of Test Samples (n=10) GC_FID Analyze by GC-FID Method Sample->GC_FID HPLC_UV Analyze by HPLC-UV Method Sample->HPLC_UV Compare Statistical Comparison (e.g., Bland-Altman Plot, Paired t-test) GC_FID->Compare HPLC_UV->Compare Conclusion Methods are Concordant Compare->Conclusion

Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.

Cross-Validation Protocol
  • Sample Selection: A single, homogeneous batch of the Cyclobutane-X drug substance is selected. At least 10 aliquots are prepared.

  • Analysis: The aliquots are analyzed using both the validated GC-FID and HPLC-UV methods.

  • Data Evaluation: The quantitative results from both methods are compared statistically. A paired t-test can be used to determine if there is a significant difference between the means of the two datasets. A Bland-Altman plot can also be constructed to visualize the agreement between the two methods.

  • Acceptance Criteria: The methods are considered concordant if the p-value from the paired t-test is > 0.05, and the differences between the measurements lie within the predetermined limits of agreement on the Bland-Altman plot.

Expert Insights and Causality

  • Why GC-FID might be preferred: For a volatile and thermally stable cyclobutane derivative, GC-FID often provides faster analysis times and higher chromatographic efficiency, leading to sharper peaks and potentially lower detection limits.[3] The operational costs are also generally lower due to the use of inexpensive carrier gases compared to HPLC solvents.[2]

  • Why HPLC-UV might be necessary: If the cyclobutane derivative possesses chromophores and is less volatile or prone to thermal degradation, HPLC-UV is the superior choice.[2][4] The milder operating temperatures of HPLC prevent analyte decomposition. Furthermore, HPLC is more suitable for samples containing non-volatile impurities or salts.

  • The importance of a self-validating system: Each validation protocol is designed to be a self-validating system. For instance, the analysis of QC samples alongside unknown samples in every analytical run provides continuous verification of the method's performance. Any deviation in QC results would immediately flag a potential issue with the analytical system.

Conclusion

The selection of an appropriate analytical method for cyclobutane derivatives requires a thorough understanding of the analyte's properties and the strengths and limitations of the available techniques. Both GC-FID and HPLC-UV are powerful tools for the quantitative analysis of these compounds. This guide has provided a framework for the validation and cross-validation of these methods, emphasizing the importance of scientific integrity and adherence to regulatory guidelines. By following these protocols, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and consistent data for their cyclobutane derivatives.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. FDA. [Link]

Sources

A Head-to-Head Comparison of Plausible Synthesis Routes for 1-(Methoxymethyl)cyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Methoxymethyl)cyclobutanamine hydrochloride is a novel small molecule with potential applications in medicinal chemistry and drug discovery. Its unique structure, featuring a quaternary carbon center on a cyclobutane ring, presents an interesting synthetic challenge. To date, a definitive, published synthesis for this specific compound has not been reported in the scientific literature. This guide, therefore, serves as a forward-looking analysis, proposing and comparing two plausible synthetic routes based on well-established and reliable chemical transformations.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed, theoretical exploration of two logical synthetic pathways, offering in-depth, step-by-step protocols and a comparative analysis to aid in the strategic planning of its synthesis. The causality behind experimental choices is explained, and each proposed protocol is designed as a self-validating system, grounded in authoritative chemical principles.

Proposed Synthetic Strategies: An Overview

Two primary retrosynthetic disconnections are considered the most logical approaches to this compound.

  • Route 1: The Amino Acid Approach. This strategy commences with the commercially available or readily synthesized 1-aminocyclobutanecarboxylic acid. This route leverages the existing and correctly positioned amino and carboxyl functionalities, with the core challenge being the selective transformation of the carboxylic acid into a methoxymethyl group.

  • Route 2: The Ketone-to-Amine Approach. This pathway begins with the simple and inexpensive starting material, cyclobutanone. This route focuses on building the required functionality onto the cyclobutane ring, utilizing classic name reactions to introduce the amine and a carbon unit that can be elaborated into the methoxymethyl group.

Route 1: Synthesis Starting from 1-Aminocyclobutanecarboxylic Acid

This synthetic route is a linear sequence of five steps: N-protection, carboxylic acid reduction, O-methylation, and deprotection with concurrent hydrochloride salt formation.

Workflow Diagram

Route_1_Workflow cluster_0 Route 1: Amino Acid Approach A 1-Aminocyclobutanecarboxylic Acid B N-Boc-1-aminocyclobutanecarboxylic Acid A->B Boc₂O, Base C tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate B->C Reduction (e.g., BH₃·THF) D tert-Butyl (1-(methoxymethyl)cyclobutyl)carbamate C->D O-Methylation (NaH, CH₃I) E This compound D->E Deprotection (HCl)

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: N-Protection of 1-Aminocyclobutanecarboxylic Acid

  • Rationale: The amine functionality must be protected to prevent side reactions during the subsequent reduction of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic and reductive conditions and its facile removal under acidic conditions.[1]

  • Protocol:

    • Dissolve 1-aminocyclobutanecarboxylic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (3.0 equiv.) to the solution and cool to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in 1,4-dioxane dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Upon completion (monitored by TLC), wash the reaction mixture with ethyl acetate to remove unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[2]

Step 2: Reduction of N-Boc-1-aminocyclobutanecarboxylic Acid to the Amino Alcohol

  • Rationale: The carboxylic acid is selectively reduced to a primary alcohol. Borane complexes are effective for this transformation in the presence of a Boc-protected amine.[3]

  • Protocol:

    • Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add borane-tetrahydrofuran complex (BH₃·THF, ~2.0-3.0 equiv.) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

Step 3: O-Methylation of the N-Boc Amino Alcohol

  • Rationale: A Williamson ether synthesis is a classic and reliable method for the formation of the methoxymethyl ether.[4][5] A strong base is required to deprotonate the primary alcohol, followed by nucleophilic attack on a methylating agent.[3]

  • Protocol:

    • Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 equiv.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

    • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equiv.) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl (1-(methoxymethyl)cyclobutyl)carbamate.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is efficiently cleaved under strongly acidic conditions. Using hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt.[6][7]

  • Protocol:

    • Dissolve tert-butyl (1-(methoxymethyl)cyclobutyl)carbamate (1.0 equiv.) in a suitable solvent such as diethyl ether or ethyl acetate.

    • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane).

    • A precipitate should form. Stir the mixture at room temperature for 2-4 hours.

    • Collect the solid product by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Route 2: Synthesis Starting from Cyclobutanone

This approach constructs the target molecule from a simple cyclic ketone. It involves a multicomponent reaction to install the amino and a precursor to the methoxymethyl group, followed by a series of transformations similar to the latter part of Route 1.

Workflow Diagram

Route_2_Workflow cluster_1 Route 2: Ketone-to-Amine Approach F Cyclobutanone G 5,5-Cyclobutanespiro-hydantoin F->G Bucherer-Bergs Reaction H 1-Aminocyclobutanecarboxylic Acid G->H Hydrolysis (e.g., Ba(OH)₂) I ... H->I J This compound I->J

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Bucherer-Bergs Reaction of Cyclobutanone

  • Rationale: The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, a cyanide source, and ammonium carbonate. This is an efficient way to introduce both a nitrogen atom and a carbon atom (from cyanide) at the 1-position of the cyclobutane ring.[8]

  • Protocol:

    • In a sealed reaction vessel, combine cyclobutanone (1.0 equiv.), potassium cyanide (KCN, 1.5 equiv.), and ammonium carbonate ((NH₄)₂CO₃, 3.0 equiv.) in a mixture of ethanol and water.

    • Heat the mixture to 60-70 °C and stir for 24-48 hours.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute HCl, which may cause the product to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to yield 5,5-cyclobutanespiro-hydantoin.

Step 2: Hydrolysis of 5,5-Cyclobutanespiro-hydantoin

  • Rationale: The hydantoin ring can be hydrolyzed under strong basic conditions to yield the corresponding α-amino acid. Barium hydroxide is often used for this transformation.

  • Protocol:

    • Suspend 5,5-cyclobutanespiro-hydantoin (1.0 equiv.) in a solution of barium hydroxide (Ba(OH)₂, 4.0-5.0 equiv.) in water.

    • Heat the mixture to reflux for 48-72 hours.

    • Cool the reaction mixture and neutralize by bubbling carbon dioxide gas through the solution to precipitate barium carbonate.

    • Filter off the barium carbonate and wash the solid with hot water.

    • Combine the filtrate and washings, and concentrate under reduced pressure to crystallize 1-aminocyclobutanecarboxylic acid.

Steps 3-5: Conversion to this compound

  • The 1-aminocyclobutanecarboxylic acid obtained from Step 2 is then carried forward through the same sequence of reactions as described in Route 1, Steps 2-4 :

    • Step 3: N-protection with Boc₂O.

    • Step 4: Reduction of the carboxylic acid to the alcohol.

    • Step 5: O-methylation of the alcohol.

    • Step 6: Deprotection and formation of the hydrochloride salt.

Head-to-Head Comparison of Proposed Routes

ParameterRoute 1: Amino Acid ApproachRoute 2: Ketone-to-Amine Approach
Starting Material 1-Aminocyclobutanecarboxylic acidCyclobutanone
Number of Steps 46
Key Reactions N-protection, Reduction, Williamson ether synthesis, DeprotectionBucherer-Bergs reaction, Hydrolysis, N-protection, Reduction, Williamson ether synthesis, Deprotection
Potential Advantages - Shorter overall sequence. - Starts from a more advanced intermediate.- Inexpensive and readily available starting material. - Utilizes a classic, robust multicomponent reaction.
Potential Disadvantages - Higher cost of starting material.- Longer reaction sequence, potentially leading to a lower overall yield. - The Bucherer-Bergs reaction and subsequent hydrolysis can be lengthy and require harsh conditions.
Safety & Handling - Use of borane requires an inert atmosphere and careful handling. - Sodium hydride is highly reactive and flammable.- Use of potassium cyanide is highly toxic and requires stringent safety protocols. - Barium hydroxide is also toxic. - Shares the hazards of borane and sodium hydride with Route 1 in later steps.
Estimated Overall Yield Moderate to GoodLow to Moderate
Scalability Potentially more straightforward to scale due to fewer steps.The Bucherer-Bergs reaction can be amenable to scale-up, but the overall length of the synthesis may pose challenges.

Conclusion

Both proposed synthetic routes offer viable, albeit theoretical, pathways to this compound.

Route 1 is the more direct approach. Its primary advantage is the shorter sequence, which is likely to translate into a higher overall yield and simpler process development. The main consideration for this route is the cost and availability of the starting material, 1-aminocyclobutanecarboxylic acid. For laboratory-scale synthesis and initial exploratory work, this route is likely the more efficient choice.

Route 2 represents a more classical, "from-the-ground-up" synthesis. While it involves more steps and potentially harsher conditions, its reliance on inexpensive and simple starting materials makes it an attractive option for large-scale production where cost of goods is a primary driver. The initial Bucherer-Bergs reaction is a powerful tool for constructing the core of the molecule.

The ultimate choice between these two routes will depend on the specific goals of the research program, including the desired scale of synthesis, budget constraints, and available expertise in handling the required reagents. This guide provides the foundational strategic thinking and detailed protocols to enable researchers to embark on the synthesis of this novel and promising compound.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

  • Wyatt, P., & Warren, S. (2007). Organic Synthesis: The Disconnection Approach. Wiley.
  • Sudo, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • ACS Publications. (2007). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 11(5), 893–896. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ScienceDirect. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Tetrahedron Letters, 49(42), 6138-6140.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]

  • ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (1996). Selective deoxygenation and O-methylation of benanomicin A: synthesis of 9-deoxy-, 9-O-methyl- and 14-O-methylbenanomicin A. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Conversion of Primary Alcohols and Aldehydes into Methyl Esters by Ruthenium-Catalysed Hydrogen Transfer Reactions. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Retrieved from [Link]

  • RSC Publishing. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(8), 5057-5115. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Retrieved from [Link]

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Sources

The Tale of Two Rings: A Comparative Guide to the Pharmacokinetic Profiles of Cyclobutane and Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of drug discovery, the selection of a chemical scaffold is a decision that reverberates through the entire development pipeline. Among the myriad of choices, saturated carbocycles play a pivotal role in shaping the three-dimensional structure of a molecule, thereby influencing its interaction with biological targets and its journey through the body. This guide offers a deep dive into a comparative analysis of two such scaffolds: the rigid and strained cyclobutane ring versus the flexible and ubiquitous cyclohexane ring. By examining their intrinsic physicochemical properties and the resulting impact on pharmacokinetic profiles, we aim to provide a framework for rational scaffold selection in drug design.

The Fundamental Dichotomy: Strain and Conformation

The pharmacokinetic behavior of a drug molecule is inextricably linked to its structural and electronic properties. In the case of cyclobutane and cyclohexane, their fundamental differences in ring strain and conformational flexibility are the primary drivers of their divergent in vivo fates.

Cyclohexane, the larger of the two rings, is virtually strain-free, readily adopting a stable chair conformation. This conformational flexibility, however, can be a double-edged sword. While it allows for optimal binding to a target protein, it also presents a larger, more accessible surface for metabolic enzymes, particularly cytochrome P450s (CYPs). The numerous axial and equatorial protons on the cyclohexane ring are susceptible to oxidation, often leading to rapid metabolism and clearance.[1][2]

In stark contrast, the cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol, and a puckered conformation.[1][2] This inherent strain results in C-C bonds with a higher p-character and a more compact, rigid structure.[1][3] This rigidity can be advantageous in several ways: it can pre-organize a molecule into a bioactive conformation, leading to improved potency, and it can shield the molecule from metabolic attack, thereby enhancing its stability.[3][4] The relative chemical inertness of the cyclobutane ring, compared to the more reactive cyclopropane, makes it an attractive scaffold for improving metabolic stability.[1]

A Case Study in Metabolic Stability: The Journey from a Cyclohexane to a Cyclobutane-Containing Drug

A compelling illustration of the strategic replacement of a cyclohexane with a cyclobutane ring is found in the development of the isocitrate dehydrogenase 1 (IDH1) inhibitor, Ivosidenib. The initial lead compound, AGI-5198, which featured a cyclohexane ring, suffered from poor pharmaceutical properties, with metabolic instability of the cyclohexane moiety being a major culprit.[1] This led to the design of Ivosidenib, where the metabolically vulnerable cyclohexane was replaced with a difluorocyclobutane ring. This substitution significantly improved the metabolic stability of the molecule, contributing to a more favorable pharmacokinetic profile and ultimately, a successful drug.[1]

This strategic shift underscores a key principle: the inherent stability of the cyclobutane ring can be a powerful tool to overcome metabolic liabilities associated with more flexible cycloalkanes.

Comparative Pharmacokinetic Profiles: A Quantitative Look

To provide a clearer picture of the impact of these two rings on key pharmacokinetic parameters, the following table presents a comparative summary. The data for the Ivosidenib case study is a prime example of the benefits that can be gained by switching from a cyclohexane to a cyclobutane scaffold.

ParameterCyclohexane DerivativesCyclobutane DerivativesRationale for Differences
Metabolic Stability (in vitro) Often lower; susceptible to CYP-mediated oxidation.Generally higher; the rigid, strained ring is less accessible to metabolic enzymes.The flexible conformation of cyclohexane exposes more sites for enzymatic attack, while the puckered, strained nature of cyclobutane can sterically hinder access by metabolic enzymes.[1]
Oral Bioavailability (F%) Variable; can be limited by first-pass metabolism.Can be improved due to enhanced metabolic stability.Reduced first-pass metabolism of cyclobutane derivatives can lead to a greater fraction of the administered dose reaching systemic circulation.
Half-Life (t½) Can be shorter due to rapid clearance.Can be longer due to slower clearance.Slower metabolism of cyclobutane-containing compounds results in a longer persistence in the body.
Clearance (CL) Often higher.Generally lower.The rate of elimination from the body is directly related to the rate of metabolism.
Lipophilicity (LogP) The parent cyclohexane has a LogP of approximately 3.44.The parent cyclobutane has a LogP of approximately 2.38.The smaller, more compact cyclobutane ring is generally less lipophilic than the larger cyclohexane ring, which can influence solubility and absorption.

Table 1: Comparative Pharmacokinetic and Physicochemical Properties of Cyclohexane and Cyclobutane Derivatives.

Experimental Workflows for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profiles of novel chemical entities, a series of well-defined in vitro and in vivo experiments are essential. The following sections provide detailed protocols for key assays.

In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)

This experiment is designed to determine the basic pharmacokinetic parameters of a compound after oral administration.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis a Acclimatize Animals b Fast Animals Overnight a->b c Prepare Dosing Formulation b->c d Administer Compound via Oral Gavage c->d e Collect Blood Samples at Predetermined Time Points d->e f Process Blood to Plasma e->f g Store Plasma Samples at -80°C f->g h Quantify Compound Concentration in Plasma (LC-MS/MS) g->h i Pharmacokinetic Analysis (e.g., Non-compartmental) h->i j Determine Parameters (AUC, Cmax, t½, CL/F, Vd/F) i->j

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Protocol:

  • Animal Acclimatization and Preparation:

    • House male Sprague-Dawley rats (or another appropriate rodent model) in a controlled environment for at least 3 days prior to the study.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Formulation:

    • Prepare a homogenous suspension or solution of the test compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administration:

    • Administer the dosing formulation to the animals via oral gavage at a predetermined dose volume (e.g., 10 mL/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approximately 0.2 mL) from a subset of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (AUC, Cmax, t½, etc.) using non-compartmental analysis software.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by CYP enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis a Prepare Test Compound Solution d Pre-incubate Microsomes and Compound a->d b Prepare Liver Microsome Suspension b->d c Prepare NADPH Regenerating System e Initiate Reaction with NADPH c->e d->e f Incubate at 37°C with Shaking e->f g Quench Reaction at Time Points f->g h Centrifuge and Collect Supernatant g->h i Analyze by LC-MS/MS h->i j Calculate % Remaining and Half-life i->j

Caption: Workflow for an in vitro metabolic stability assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a suspension of pooled human liver microsomes in phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound with the liver microsome suspension at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course and Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t½) from the slope of the linear regression.

Caco-2 Permeability Assay

This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts in a 24-well plate for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment:

    • Add the test compound to the apical (A) side of the monolayer and collect samples from the basolateral (B) side at various time points to assess A-to-B permeability.

    • In a separate set of wells, add the test compound to the basolateral side and collect samples from the apical side to assess B-to-A permeability.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.

Protocol:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane separating two chambers.

  • Incubation:

    • Add plasma containing the test compound to one chamber and a protein-free buffer to the other chamber.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection and Analysis:

    • Collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion: A Strategic Choice for Drug Discovery

The decision to incorporate a cyclobutane or a cyclohexane ring into a drug candidate is a nuanced one that requires a deep understanding of their fundamental properties and their likely impact on the pharmacokinetic profile of the molecule. While the cyclohexane ring is a common and synthetically accessible scaffold, its inherent flexibility can lead to metabolic liabilities. The cyclobutane ring, with its unique combination of rigidity and strain, offers a powerful strategy to enhance metabolic stability, improve oral bioavailability, and fine-tune the three-dimensional structure of a molecule for optimal target engagement. As demonstrated by the successful development of Ivosidenib, the judicious replacement of a metabolically susceptible cyclohexane with a robust cyclobutane can be a transformative step in the journey from a promising lead to a life-changing medicine. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make more informed and strategic decisions in the art of molecular design.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Waghmare, S., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201339. [Link]

  • Nagaraja, R., et al. (2021). Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies. Drug Metabolism and Disposition, 49(9), 837-845. [Link]

  • Rohle, D., et al. (2013). An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells. Science, 340(6132), 626-630. [Link]

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  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

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A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity to the NMDA Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Validating Target Engagement for Novel Neuromodulators

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. The intricate role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as its overactivation in excitotoxic conditions, has driven the development of numerous antagonists. 1-(Methoxymethyl)cyclobutanamine hydrochloride is a novel small molecule with structural motifs suggestive of potential interaction with the NMDA receptor, a hypothesis grounded in the known activity of other cyclobutane derivatives as NMDA receptor antagonists.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of investigational compounds, such as this compound, to the NMDA receptor. We will move beyond theoretical descriptions to provide actionable, in-depth protocols for three orthogonal, state-of-the-art techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

To establish a robust comparative analysis, we will benchmark the binding characteristics of our investigational compound against three well-characterized NMDA receptor antagonists:

  • MK-801 (Dizocilpine): A high-affinity, non-competitive open-channel blocker.[1]

  • Memantine: A moderate-affinity, uncompetitive open-channel blocker used in the treatment of Alzheimer's disease.[2]

  • Ketamine: A clinically significant anesthetic and antidepressant that acts as a non-competitive NMDA receptor antagonist.[3]

By employing this multi-faceted approach, we can build a high-confidence profile of the binding affinity and thermodynamics of this compound, thereby substantiating its potential as a novel NMDA receptor modulator.

Section 1: Biophysical Characterization of Direct Binding

Direct biophysical methods are indispensable for quantifying the molecular interactions between a ligand and its purified target protein in a controlled, cell-free environment. These techniques provide foundational data on binding affinity (KD), kinetics (kon/koff), and thermodynamics (ΔH, ΔS).

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[4] It has become a gold standard for characterizing the binding of small molecules to protein targets, including challenging membrane proteins.[5][6]

Causality Behind Experimental Choices: For a multi-subunit membrane protein like the NMDA receptor, obtaining sufficient quantities of the full, functional receptor for immobilization can be challenging.[7] Therefore, a common and effective strategy is to use a recombinant, soluble extracellular domain (ECD) or a specific subunit, such as the GluN1 or GluN2B subunit, which contains the ligand-binding domain. This approach allows for higher-quality, more reproducible data. We will describe a protocol using a His-tagged GluN1-GluN2B heterodimer, which can be expressed and purified from eukaryotic cells.[7] The protein is captured on the sensor chip via its His-tag, ensuring a homogenous orientation, which is crucial for reliable kinetic analysis.

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis P1 Express & Purify His-tagged NMDA Receptor (GluN1/GluN2B) S2 Immobilize NMDA Receptor on NTA Sensor Chip P1->S2 P2 Prepare Ligand Solutions (Test & Comparators) in Running Buffer S3 Inject Ligand Solutions (Association) P2->S3 S1 Equilibrate Sensor Chip with Running Buffer S1->S2 S2->S3 S4 Flow Running Buffer (Dissociation) S3->S4 S5 Regenerate Sensor Surface S4->S5 S5->S2 Next Cycle A1 Generate Sensorgrams (Response vs. Time) S5->A1 A2 Fit Data to a Binding Model (e.g., 1:1) A1->A2 A3 Determine ka, kd, and KD A2->A3

Caption: Workflow for SPR-based analysis of small molecule binding to the NMDA receptor.

Detailed Step-by-Step Protocol for SPR Analysis:

  • Protein Preparation: Express and purify a His-tagged soluble construct of the human NMDA receptor GluN1-GluN2B heterodimer using a mammalian or insect cell expression system.[7] Ensure the protein is monodisperse and stable in the chosen running buffer.

  • Buffer Preparation: Prepare a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The inclusion of a surfactant is critical to minimize non-specific binding.

  • Ligand Preparation: Prepare a dilution series of this compound and the comparator compounds (MK-801, Memantine, Ketamine) in the running buffer. A typical concentration range for small molecule analysis is 0.1 nM to 10 µM.

  • SPR Instrument and Sensor Chip: Use an SPR instrument (e.g., Biacore) with an NTA sensor chip for capturing the His-tagged receptor.

  • Immobilization:

    • Equilibrate the NTA sensor chip with running buffer.

    • Perform a pulse of NiCl₂ to charge the NTA surface.

    • Inject the purified His-tagged NMDA receptor at a concentration of ~10-50 µg/mL to achieve an immobilization level of 2000-4000 Response Units (RU).

  • Binding Analysis (Multi-cycle kinetics):

    • Inject the lowest concentration of the analyte (e.g., this compound) over the sensor surface for a defined period (e.g., 60-180 seconds) to monitor association.

    • Switch to running buffer flow to monitor the dissociation phase for an appropriate time (e.g., 120-600 seconds).

    • Regenerate the sensor surface using a pulse of EDTA or a low pH solution to remove the bound analyte and prepare for the next cycle.

    • Repeat the process for each concentration in the dilution series.

  • Data Analysis:

    • Reference subtract the data from a control flow cell to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This technique determines the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Causality Behind Experimental Choices: ITC is a solution-based technique, which avoids potential artifacts from surface immobilization. However, for membrane proteins like the NMDA receptor, the presence of detergents to maintain solubility is necessary and can complicate the interpretation of the data due to heats of dilution of the detergent. Therefore, it is crucial to dialyze both the protein and the ligand in the exact same buffer, including the detergent, to minimize these artifacts. The choice of a mild detergent that maintains the protein's native conformation is paramount.

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare NMDA Receptor in Dialysis Buffer (with detergent) I1 Load Receptor into Sample Cell P1->I1 P2 Prepare Ligand Solution in the Same Dialysis Buffer I2 Load Ligand into Titration Syringe P2->I2 I3 Equilibrate at Constant Temperature I1->I3 I2->I3 I4 Perform Serial Injections of Ligand into Sample Cell I3->I4 A1 Integrate Heat Bursts for Each Injection I4->A1 A2 Plot Heat Change vs. Molar Ratio A1->A2 A3 Fit Data to a Binding Model A2->A3 A4 Determine KD, n, ΔH, and ΔS A3->A4

Caption: Workflow for ITC-based analysis of small molecule binding to the NMDA receptor.

Detailed Step-by-Step Protocol for ITC Analysis:

  • Protein and Ligand Preparation:

    • Use a purified, concentrated stock of the NMDA receptor (e.g., GluN1/GluN2B heterodimer).

    • Thoroughly dialyze the protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, and a suitable concentration of a mild detergent like 0.02% Dodecyl Maltoside).

    • Prepare the small molecule ligand stocks in the final dialysis buffer to ensure a perfect match.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells.

  • Sample Loading:

    • Load the NMDA receptor solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • After thermal equilibration, perform a series of small injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution.

    • The time between injections should be sufficient for the signal to return to baseline (e.g., 150-180 seconds).

  • Control Experiments: To account for heats of dilution, perform a control titration by injecting the ligand into the buffer alone.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heats of dilution from the ligand-protein binding data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the following equations: ΔG = -RTln(KA) (where KA = 1/KD) and ΔG = ΔH - TΔS.

Section 2: Validating Target Engagement in a Cellular Context

While biophysical assays are powerful, they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are crucial for confirming that a compound can access and bind to its target in a physiological setting.

Cellular Thermal Shift Assay (CETSA): In-Situ Target Engagement

CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.

Causality Behind Experimental Choices: For a multi-pass transmembrane protein like the NMDA receptor, the standard CETSA protocol needs modification. After heating the intact cells, a detergent-based lysis buffer is required to solubilize the membrane proteins and separate the soluble, non-denatured fraction from the aggregated proteins. The amount of soluble NMDA receptor remaining at different temperatures is then quantified, typically by Western blotting or an immunoassay like AlphaScreen.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_quantification Quantification C1 Culture Cells Expressing NMDA Receptor C2 Treat Cells with Compound or Vehicle (DMSO) C1->C2 H1 Aliquot Cell Suspensions C2->H1 H2 Heat Aliquots to a Range of Temperatures H1->H2 H3 Cool to Room Temperature H2->H3 L1 Lyse Cells with Detergent Buffer H3->L1 L2 Centrifuge to Pellet Aggregated Proteins L1->L2 L3 Collect Supernatant (Soluble Fraction) L2->L3 Q1 Quantify Soluble NMDA Receptor (e.g., Western Blot) L3->Q1 Q2 Plot % Soluble Protein vs. Temperature Q1->Q2 Q3 Determine Thermal Shift (ΔTm) Q2->Q3

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) for the NMDA receptor.

Detailed Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously or recombinantly expresses the NMDA receptor (e.g., HEK293 cells transfected with GluN1 and GluN2B subunits).

    • Treat the cells with the test compound (this compound), comparator compounds, or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 37°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by adding a lysis buffer containing a non-denaturing detergent (e.g., Triton X-100 or NP-40) and protease inhibitors, followed by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble NMDA receptor in each sample by Western blotting using an antibody specific to one of the subunits (e.g., anti-GluN2B).

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment group, plot the percentage of soluble protein remaining (relative to the 37°C sample) as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.

    • A positive thermal shift (ΔTm) in the presence of the compound indicates target engagement.

Section 3: Comparative Data Analysis

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments. These values are based on published data for the comparator compounds and serve as a benchmark for evaluating the binding of this compound.

Table 1: Kinetic and Affinity Parameters from Surface Plasmon Resonance (SPR)

Compoundkon (105 M-1s-1)koff (10-3 s-1)KD (nM)
1-(Methoxymethyl)cyclobutanamine HCl TBDTBDTBD
MK-8012.50.936
Memantine0.8121500[1][2]
Ketamine1.2242000[3]

TBD: To Be Determined by experiment.

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

CompoundKD (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
1-(Methoxymethyl)cyclobutanamine HCl TBDTBDTBDTBD
MK-8010.08[1]~1-8.5-1.3
Memantine1.0 - 5.0[2]~1-5.2-2.9
Ketamine~3.0 - 5.0~1-4.5-3.2

Note: Thermodynamic values for comparators are representative and can vary with experimental conditions.

Table 3: Cellular Target Engagement from Cellular Thermal Shift Assay (CETSA)

Compound (at 10 µM)Tm (°C)ΔTm (°C) vs. Vehicle
1-(Methoxymethyl)cyclobutanamine HCl TBDTBD
Vehicle (DMSO)52.1-
MK-80156.8+4.7
Memantine54.2+2.1
Ketamine53.8+1.7

Conclusion: Building a Coherent Narrative of Binding Affinity

The validation of a novel compound's binding affinity to its intended target is a cornerstone of modern drug discovery. By employing a tripartite strategy of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and the Cellular Thermal Shift Assay, researchers can construct a robust and multi-dimensional understanding of their molecule's behavior.

This guide has provided a detailed roadmap for characterizing the binding of this compound to its putative target, the NMDA receptor. The inclusion of well-characterized comparators—MK-801, Memantine, and Ketamine—provides essential context for interpreting the experimental outcomes. A successful validation, demonstrating consistent and specific binding across these orthogonal assays, would provide strong evidence for the on-target activity of this compound and pave the way for further preclinical development. Conversely, discrepancies between the assays can offer valuable insights into potential off-target effects or complex binding mechanisms, guiding subsequent optimization efforts. Ultimately, this rigorous, multi-faceted approach ensures a higher degree of confidence in the therapeutic potential of novel chemical entities.

References

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]

  • Mechanism of NMDA receptor channel block by MK-801 and memantine. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Key Binding Interactions for Memantine in the NMDA Receptor. PubMed Central. Available at: [Link]

  • CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. PubMed. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]

  • Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor. PubMed. Available at: [Link]

  • Expression and Purification of Mammalian NMDA Receptor Protein for Functional Characterization. PubMed. Available at: [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Available at: [Link]

  • Next generation SPR technology of membrane-bound proteins for ligand screening and biomarker discovery. PubMed Central. Available at: [Link]

  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Link.Springer.com. Available at: [Link]

  • Key Binding Interactions for Memantine in the NMDA Receptor. ACS Publications. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]

  • Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ResearchGate. Available at: [Link]

  • (PDF) A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • [3H]MK-801 Binding to N-methyl-D-aspartate Receptors Solubilized From Rat Brain: Effects of Glycine Site Ligands, Polyamines, Ifenprodil, and Desipramine. PubMed. Available at: [Link]

  • Application Note 134: Positive and Negative Control Studies of Small Molecule Binding to Membrane Protein. Biosensing Instrument. Available at: [Link]

  • CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ResearchGate. Available at: [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. Available at: [Link]

  • Biophysical Characterization Of Recombinant Proteins: A Key To Achieve Success In Protein Production. Selvita. Available at: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. ASCB. Available at: [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI. Available at: [Link]

  • Surface plasmon resonance. University of Glasgow. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Isothermal titration calorimetry of ion-coupled membrane transporters. PubMed Central. Available at: [Link]

  • 7SAD: Memantine-bound GluN1a-GluN2B NMDA receptors. RCSB PDB. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • Ketamine: NMDA Receptors and Beyond. PubMed Central. Available at: [Link]

  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available at: [Link]

  • Current Advances in CETSA. Frontiers. Available at: [Link]

  • Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. PubMed Central. Available at: [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. ResearchGate. Available at: [Link]

  • State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. Available at: [Link]

  • Ketamine had similar affinity for the NMDA receptors... ResearchGate. Available at: [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. Available at: [Link]

  • Recombinant expression, purification and biophysical characterization of the transmembrane and membrane proximal domains of HIV-1 gp41. ResearchGate. Available at: [Link]

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  • Label-free validation of protein degraders using CETSA®. YouTube. Available at: [Link]

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Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 1-(Methoxymethyl)cyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-(Methoxymethyl)cyclobutanamine hydrochloride, a compound requiring careful management in the laboratory. As drug development professionals, our commitment to safety is paramount. This document is structured to provide immediate, actionable intelligence for researchers and scientists, ensuring that all handling, storage, and disposal procedures are conducted with the highest degree of safety and scientific integrity.

Hazard Analysis and Risk Assessment: Understanding the Compound
  • Corrosivity: Amine hydrochlorides can be corrosive, causing severe skin burns and eye damage upon direct contact.[1][2]

  • Irritation: May cause significant irritation to the skin, eyes, and respiratory tract.[3][4][5]

  • Toxicity: Harmful if swallowed or inhaled.[1][4][5] Ingestion can lead to nausea, vomiting, and headaches.[1]

Given these potential hazards, a rigorous approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

Core Protective Measures: Selecting the Appropriate PPE

The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the minimum required PPE for handling this compound.

Hazard Category Potential Risks Required PPE Additional Precautions
Dermal Contact Skin corrosion, irritation, burns.[1][3]Chemical-resistant gloves (Nitrile or Neoprene), fully buttoned lab coat, closed-toe shoes.Ensure gloves are inspected before use and removed properly to avoid skin contact with the outer surface.[3][6] Contaminated clothing should be removed immediately and washed before reuse.[1][7]
Ocular Contact Serious eye damage, irritation, potential for blindness.[1][2][8]Tightly fitting safety goggles or a face shield.[6]An emergency eyewash station should be readily accessible.[7][9]
Inhalation Respiratory tract irritation, coughing, shortness of breath.[1][4][5]Work in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is necessary.[10][11]Avoid creating dust.[1][3]
Ingestion Harmful if swallowed, may cause nausea and vomiting.[1][4][5]Do not eat, drink, or smoke in the laboratory.[9][11]Wash hands thoroughly after handling the compound.[3][6][7]
Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict protocol for donning, doffing, and handling is critical to minimize exposure risk.

3.1. Preparation and Donning PPE

  • Inspect Your Gear: Before entering the designated handling area, thoroughly inspect all PPE for any signs of damage or contamination.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • First Layer of Protection: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Put on your safety goggles. If there is a significant splash risk, a face shield should be worn over the goggles.[12]

  • Gloves: Select gloves made of a material resistant to amines, such as nitrile or neoprene. Ensure they are the correct size and pull them over the cuffs of your lab coat.

3.2. Handling this compound

  • Engineering Controls: All manipulations of the solid compound should be performed within a certified chemical fume hood to mitigate inhalation risks.[13]

  • Weighing: When weighing the solid, use a draft shield or conduct the operation in a powder-containment hood to prevent the dispersal of dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material appropriate for chemicals and dispose of it as hazardous waste. For larger spills, follow your institution's emergency procedures. Do not touch spilled material without appropriate PPE.[1]

3.3. Doffing PPE and Decontamination

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[6] Dispose of them in a designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it inside out, ensuring the contaminated exterior does not touch your clothing.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_completion Completion Start Start: Assess Task IdentifyHazards Identify Hazards (Corrosive, Irritant, Toxic) Start->IdentifyHazards SelectPPE Select Appropriate PPE IdentifyHazards->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical Spill Spill Occurs? HandleChemical->Spill SpillResponse Follow Spill Protocol Spill->SpillResponse Yes DoffPPE Doff PPE Safely Spill->DoffPPE No Decontaminate Decontaminate Work Area SpillResponse->Decontaminate DoffPPE->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste End End: Task Complete DisposeWaste->End

Caption: PPE Selection and Use Workflow

Disposal and Decontamination

All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[14] Work surfaces should be thoroughly decontaminated after use.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Industrial Safety Blog. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Angene Chemical. (2024, March 25). Safety Data Sheet: 1-Methylcyclobutane. [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemicals. [Link]

  • Google Patents. (n.d.).
  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. [Link]

  • Accela ChemBio Inc. (n.d.). Material Safety Data Sheet: cis-3-Methoxy-N-methylcyclobutanamine Hydrochloride. [Link]

  • Alliance for the Polyurethanes Industry. (2000, November). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. [Link]

  • National Center for Biotechnology Information. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • Deepak Nitrite. (2020, July 1). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]

  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.